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4-Chloro-8-(difluoromethoxy)-3-iodoquinoline Documentation Hub

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  • Product: 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline
  • CAS: 1593036-54-4

Core Science & Biosynthesis

Foundational

The Bifunctional Powerhouse: 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline in Modern Drug Discovery

Executive Summary In the highly competitive landscape of small-molecule drug discovery, the strategic selection of synthetic building blocks dictates the efficiency of lead optimization. 4-Chloro-8-(difluoromethoxy)-3-io...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of small-molecule drug discovery, the strategic selection of synthetic building blocks dictates the efficiency of lead optimization. 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline has emerged as a premium, polyfunctional scaffold. This whitepaper provides an in-depth technical analysis of this molecule, focusing on the unique physicochemical advantages imparted by the 8-difluoromethoxy group and the orthogonal reactivity of its C-3 and C-4 halogens. By mastering the site-selective functionalization of this scaffold, medicinal chemists can rapidly generate diverse libraries of target compounds, particularly for central nervous system (CNS) and inflammatory indications.

Structural & Physicochemical Profiling

The architectural brilliance of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline lies in the deliberate placement of three distinct functional groups on the quinoline core. Each moiety serves a specific mechanistic or synthetic purpose.

The 8-(Difluoromethoxy) Group: A Lipophilic Hydrogen Bond Donor

Historically, medicinal chemists relied heavily on methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups to modulate electronics and lipophilicity. However, the difluoromethoxy (-OCF₂H) group offers a unique physicochemical profile. It acts as a lipophilic hydrogen bond donor , a rare and highly sought-after characteristic in drug design[1].

The presence of the two highly electronegative fluorine atoms polarizes the C-H bond, rendering the hydrogen acidic enough to participate in hydrogen bonding with biological targets (acting as a bioisostere for hydroxyl or thiol groups)[2]. Furthermore, the conformational preference of the -OCF₂H group resides dynamically between the planar state of -OCH₃ and the orthogonal state of -OCF₃, allowing it to adapt to complex binding pockets while shielding the molecule from cytochrome P450-mediated O-dealkylation[3].

Orthogonal Halogens: The C-3 Iodo vs. C-4 Chloro Differential

The true synthetic power of this scaffold lies in the electronic differentiation between the 3-iodo and 4-chloro positions:

  • C-3 Iodine: Iodine is highly polarizable, and the C-I bond is relatively weak. This position is electronically neutral but highly primed for rapid oxidative addition by Palladium(0) catalysts, making it the ideal first site for cross-coupling[4].

  • C-4 Chlorine: The C-Cl bond is stronger and resists initial Pd-insertion. However, because it is located para to the electron-withdrawing quinoline nitrogen, the C-4 position is highly electrophilic. This allows for subsequent functionalization via Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig amination.

Quantitative Data Summary

Table 1: Comparative Physicochemical Impact of 8-Position Substituents

Substituent at C-8Lipophilicity (Relative ΔlogP)H-Bond Donor CapabilityMetabolic Stability (vs. CYP450)Conformational Preference
-OCH₃ (Methoxy)BaselineNoneLow (Prone to O-dealkylation)Planar
-OCF₂H (Difluoromethoxy)+0.5 to +0.8Yes (Lipophilic donor)HighIntermediate (Flexible)
-OCF₃ (Trifluoromethoxy)+1.0 to +1.5NoneVery HighOrthogonal

Orthogonal Reactivity & Synthetic Workflows

To harness this building block, experimental workflows must respect the reactivity hierarchy (C-I > C-Cl). Reversing the order often leads to complex mixtures or premature degradation of the C-I bond under harsh nucleophilic conditions.

Workflow SM 4-Chloro-8-(difluoromethoxy) -3-iodoquinoline Step1 Pd-Catalyzed Suzuki Coupling (C-3) SM->Step1 Arylboronic acid Pd(0), Base Int1 4-Chloro-3-aryl-8- (difluoromethoxy)quinoline Step1->Int1 Step2 SNAr / Buchwald-Hartwig Amination (C-4) Int1->Step2 Amine Base / Pd(0) Prod 3,4-Disubstituted Quinoline Target Step2->Prod

Workflow for the orthogonal functionalization of the quinoline scaffold.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at C-3

This protocol selectively installs an aryl or heteroaryl group at the 3-position while leaving the 4-chloro group intact[4].

Causality & Reagent Rationale: We utilize


 as a stable Pd(II) precatalyst, which reduces in situ to the active Pd(0) species. The critical additive is Tricyclohexylphosphine (

)
. As a strongly electron-donating and sterically demanding ligand,

accelerates the oxidative addition into the C-I bond and promotes rapid reductive elimination, preventing the catalyst from wandering to the C-Cl bond. A biphasic Dioxane/Water (3:1) solvent system is mandatory: dioxane solubilizes the organic substrates, while water dissolves the

base, forming the reactive boronate complex required for transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, two-necked flask equipped with a magnetic stirrer, add 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline (1.0 equiv) and the desired arylboronic acid (1.1 - 1.2 equiv).

  • Catalyst Loading: Add

    
     (5 mol%) and 
    
    
    
    (10 mol%).
  • Solvent & Base: Add a degassed mixture of Dioxane/Water (3:1, v/v, approx. 5 mL/mmol) followed by

    
     (2.0 equiv).
    
  • Reaction: Purge the system with inert gas (N₂ or Argon) for 10 minutes. Heat the mixture to 80 °C under continuous stirring for 12–18 hours.

  • Self-Validating QC Step: Monitor via LC-MS. The reaction is complete when the starting material mass disappears. Crucially, the product peak must retain the characteristic 3:1 isotopic ratio (M / M+2) indicative of the preserved chlorine atom.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and purify via flash chromatography.
    
Protocol 2: Nucleophilic Aromatic Substitution (S_NAr) at C-4

Following C-3 functionalization, the C-4 chlorine is displaced to introduce amines, yielding the final 3,4-disubstituted target.

Causality & Reagent Rationale: Because the quinoline nitrogen withdraws electron density via resonance, the C-4 position is highly electrophilic. For primary and secondary aliphatic amines, simple thermal S_NAr is sufficient. For less nucleophilic anilines, a Palladium-catalyzed Buchwald-Hartwig amination utilizing a bidentate ligand like XantPhos is required to force the reductive elimination step[5].

Step-by-Step Methodology (Thermal S_NAr):

  • Preparation: Dissolve the intermediate 4-chloro-3-aryl-8-(difluoromethoxy)quinoline (1.0 equiv) in a polar aprotic solvent (e.g., DMF or NMP).

  • Amine Addition: Add the desired aliphatic amine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to act as an acid scavenger.

  • Reaction: Heat the sealed vessel to 100–120 °C for 8–12 hours.

  • Self-Validating QC Step: Analyze via LC-MS. Successful conversion is marked by the complete loss of the chlorine isotope pattern and a mass shift corresponding to the amine addition minus HCl.

  • Workup: Dilute with water to precipitate the product, filter, and recrystallize or purify via preparative HPLC.

Applications in Drug Discovery

The 3,4-disubstituted quinoline architecture, specifically when enhanced by a difluoromethoxy group, is a privileged pharmacophore in the development of Phosphodiesterase (PDE) inhibitors.

For instance, quinoline derivatives are heavily investigated as PDE10 inhibitors for the treatment of psychiatric and neurological disorders (such as schizophrenia and Huntington's disease)[6]. Additionally, the difluoromethoxy moiety is a hallmark of successful PDE4 inhibitors (like Roflumilast) used to treat severe inflammatory conditions[1]. The lipophilic hydrogen bond donor capability of the -OCF₂H group ensures excellent blood-brain barrier (BBB) penetration while maintaining the required residence time on the target kinase or enzyme.

Pathway Drug Quinoline Derivative (Target Compound) PDE Phosphodiesterase (PDE4 / PDE10) Drug->PDE Inhibits cAMP Intracellular cAMP Levels Increase PDE->cAMP Prevents degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Response Anti-inflammatory / Neurological Response PKA->Response Phosphorylation cascade

Mechanism of action for quinoline-derived phosphodiesterase (PDE) inhibitors.

Handling, Storage, and Safety Protocols

  • Storage: The compound should be stored in a tightly sealed container at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent slow photolytic or oxidative degradation of the carbon-iodine bond.

  • Handling: As with all halogenated N-heterocycles, it should be handled in a certified fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles, as halogenated quinolines can be skin sensitizers and respiratory irritants.

References

  • National Institutes of Health (PMC). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available at:[Link]

  • National Institutes of Health (PMC). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Available at:[Link]

  • National Institutes of Health (PMC). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Available at: [Link]

  • Società Chimica Italiana (Chim.it). Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. Available at:[Link]

  • Google Patents.TW200817400A - Pyrido [3,2-e] pyrazines, their use as inhibitors of phosphodiesterase 10, and processes for preparing them.
  • Massachusetts Institute of Technology (DSpace@MIT). Palladium-Catalyzed C-N and C-O Cross-Coupling Reactions. Available at:[Link]

Sources

Exploratory

The Ascendant Therapeutic Trajectory of 8-Difluoromethoxy Quinoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] Strategic functionalization of the quinoline ring has historically led to the development of potent therapeutic agents. This technical guide focuses on the emerging potential of a specific, yet underexplored, class of these compounds: 8-difluoromethoxy quinoline derivatives. The introduction of the difluoromethoxy (-OCF₂H) group at the 8-position is a bioisosteric replacement for more traditional substituents like the hydroxyl or methoxy groups. This substitution offers a unique modulation of physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby presenting a compelling avenue for the discovery of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles. This guide will provide an in-depth analysis of the synthesis, potential mechanisms of action, and prospective therapeutic applications of these derivatives, drawing upon established knowledge of the broader quinoline family while highlighting the unique contributions of the 8-difluoromethoxy moiety.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity.[3] Its rigid, planar structure provides an ideal framework for interacting with various biological targets, including enzymes and receptors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, further contributing to its diverse pharmacological profile.

The Strategic Importance of the 8-Position

Structure-activity relationship (SAR) studies on a multitude of quinoline derivatives have consistently underscored the critical role of substituents at the 8-position in dictating biological activity.[1] For instance, the 8-hydroxyquinoline scaffold is a well-known chelating agent with potent antimicrobial and neuroprotective properties.[4][5] Similarly, 8-aminoquinoline derivatives are the basis for essential antimalarial drugs like primaquine and tafenoquine.[6] This highlights the 8-position as a key "hotspot" for chemical modification to fine-tune the therapeutic properties of the quinoline nucleus.

The 8-Difluoromethoxy Substituent: A Gateway to Enhanced Pharmacological Properties

The difluoromethoxy group (-OCF₂H) has gained significant traction in medicinal chemistry as a valuable substituent for optimizing drug candidates. Its unique electronic and steric properties can confer several advantages over more traditional functional groups.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation, which can lead to an extended half-life and improved bioavailability of the parent molecule.

  • Modulated Lipophilicity: The -OCF₂H group is more lipophilic than a hydroxyl group but less so than a trifluoromethoxy group, allowing for a fine-tuning of the overall lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Hydrogen Bonding Capacity: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors. This allows for unique interactions with biological targets compared to a simple methoxy or hydroxyl group.

  • Conformational Effects: The steric bulk and electronic nature of the -OCF₂H group can influence the conformation of the molecule, potentially leading to a more favorable binding orientation with its target.

Synthesis of 8-Difluoromethoxy Quinoline Derivatives

While the literature specifically detailing the synthesis of a wide range of 8-difluoromethoxy quinoline derivatives is still emerging, established synthetic methodologies for related compounds provide a clear roadmap. A key strategy involves the difluoromethylation of an 8-hydroxyquinoline precursor.

General Synthetic Approach

A plausible and efficient synthetic route to 8-difluoromethoxy quinoline derivatives commences with the readily available 8-hydroxyquinoline. The phenolic hydroxyl group can be reacted with a suitable difluoromethylating agent.

G cluster_0 Synthesis of 8-(Difluoromethoxy)quinoline Start 8-Hydroxyquinoline Reaction Difluoromethylation Start->Reaction Reagent Difluoromethylating Agent (e.g., ClCF₂H, TMSCF₂H) Reagent->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Product 8-(Difluoromethoxy)quinoline Reaction->Product G cluster_0 Anticancer Mechanism Ligand 8-Difluoromethoxy Quinoline Derivative Kinase Tyrosine Kinase Ligand->Kinase Inhibition Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Pathway Activation (Blocked) Proliferation Cancer Cell Proliferation Pathway->Proliferation Stimulation (Blocked) Apoptosis Apoptosis Pathway->Apoptosis Inhibition (Relieved) G cluster_0 Neuroprotective Mechanisms Ligand 8-Difluoromethoxy Quinoline Derivative ROS Reactive Oxygen Species (ROS) Ligand->ROS Scavenging AChE Acetylcholinesterase (AChE) Ligand->AChE Inhibition Metal Redox-Active Metal Ions Ligand->Metal Chelation (Potential) Neuron Neuronal Survival ROS->Neuron Damage (Reduced) AChE->Neuron Neurotransmitter Degradation (Reduced) Metal->Neuron Toxicity (Reduced)

Sources

Foundational

Physicochemical characteristics of 3-iodoquinoline scaffolds

Title: Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-Iodoquinoline Scaffolds Executive Summary The 3-iodoquinoline scaffold (CAS 79476-07-6) represents a "privileged structure" in me...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-Iodoquinoline Scaffolds

Executive Summary The 3-iodoquinoline scaffold (CAS 79476-07-6) represents a "privileged structure" in medicinal chemistry, distinct from its C2- and C4-halogenated isomers due to its unique electronic distribution.[1] Unlike the C2 and C4 positions, which are susceptible to nucleophilic aromatic substitution (


), the C3 position behaves as an isolated aryl halide, heavily influenced by the inductive withdrawal of the adjacent nitrogen. This guide provides a rigorous physicochemical analysis, synthetic protocols, and reactivity maps for researchers utilizing this scaffold in drug discovery, particularly for kinase inhibitors, antimalarials, and fragment-based drug design (FBDD).

Part 1: Molecular Architecture & Electronic Properties

The 3-iodoquinoline core is defined by a bicyclic aromatic system where the iodine atom acts as a critical synthetic handle and a modulator of lipophilicity.

Physicochemical Data Profile

The following parameters are critical for assessing drug-likeness and formulation behavior.

PropertyValueContext/Implication
Molecular Weight 255.06 g/mol Ideal for Fragment-Based Drug Design (FBDD) (Rule of 3 compliant).[1]
LogP (XLogP3) ~2.80Moderately lipophilic; allows for good membrane permeability without extreme insolubility.[1]
pKa (Conj. Acid) ~2.5 – 2.8 (Est.)[1]Significantly lower than quinoline (pKa 4.[1]9) due to the inductive (-I) effect of iodine at the

-position.[1]
H-Bond Acceptors 1 (Nitrogen)The pyridine nitrogen remains a viable acceptor, though its basicity is attenuated.
Dipole Moment ~2.0 – 2.5 DThe vector is directed towards the nitrogen and iodine, creating a specific electrostatic landscape.
Physical State Low-melting solid/OilHandling requires care; often purified via chromatography rather than recrystallization.[1]
Electronic Distribution & The "Beta-Position" Anomaly

The reactivity of the quinoline ring is dictated by the nitrogen atom.

  • C2/C4 Positions (

    
    ):  Highly electron-deficient due to resonance withdrawal by the nitrogen (
    
    
    
    bond character).[1] These positions are prone to nucleophilic attack (
    
    
    ).[1]
  • C3 Position (

    
    ):  The C3 position is not conjugated with the nitrogen in the same manner. It retains higher electron density than C2/C4 but is lower than the benzene ring (C5-C8).[1] Consequently, 3-iodoquinoline does not undergo 
    
    
    
    readily.
    Instead, it is the premier substrate for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), behaving analogously to an electron-deficient aryl iodide.
Halogen Bonding (XB) Potential

The iodine atom at C3 exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond.

  • Mechanism: The electron-withdrawing nature of the quinoline ring enhances the Lewis acidity of the iodine.

  • Application: In protein-ligand binding, the C3-iodine can act as a Halogen Bond Donor to backbone carbonyls (Lewis bases), a interaction often stronger and more directional than hydrogen bonding.

Part 2: Synthetic Access & Protocols[2][3]

Direct iodination of quinoline is non-regioselective, often yielding mixtures of C3, C6, and C8 isomers. The most authoritative route for high-purity 3-iodoquinoline is Iodocyclization .[1]

Protocol A: Regioselective Iodocyclization (Recommended)

This method constructs the pyridine ring with the iodine installed, ensuring 100% regiocontrol.

Reagents: N-tosyl-2-propynylamines,


 (or NIS), 

, MeCN.[1] Mechanism: 6-endo-dig cyclization activated by an iodonium bridge.[1]
  • Preparation: Dissolve N-(2-alkynylphenyl)-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Activation: Add

    
     (3.0 equiv) and 
    
    
    
    (3.0 equiv) at room temperature.
  • Cyclization: Stir at 60°C for 4-12 hours. Monitor via TLC (Hexane/EtOAc).[1]

  • Workup: Quench with sat.

    
     (to remove excess iodine).[1] Extract with EtOAc.[1]
    
  • Purification: Flash column chromatography (

    
    , gradient 0-10% EtOAc/Hexane).
    
  • Validation:

    
     NMR should show a singlet at ~9.0 ppm (H2) and ~8.5 ppm (H4), characteristic of the 3-substituted pattern.
    
Protocol B: Sandmeyer Reaction (Traditional)

Use this if starting from commercially available 3-aminoquinoline.[1]

  • Diazotization: Treat 3-aminoquinoline with

    
     in aqueous 
    
    
    
    at 0°C.
  • Iodination: Add aqueous

    
     slowly.
    
  • Caution: Evolution of

    
     gas.[1] The yield is typically lower (40-60%) compared to cyclization due to diazonium instability.[1]
    

Part 3: Reactivity & Functionalization Workflow

The utility of 3-iodoquinoline lies in its orthogonality.[1] It allows for the functionalization of the C3 position without disturbing the sensitive C2/C4 sites (which can be functionalized later via oxidation/activation).

Experimental Workflow Diagram

The following Graphviz diagram illustrates the divergent synthetic pathways accessible from the 3-iodoquinoline scaffold.

G cluster_0 Reactivity Logic Start 3-Iodoquinoline (Scaffold) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Start->Suzuki Standard Coupling Sonogashira Sonogashira (Alkyne, CuI, Pd(0)) Start->Sonogashira C-C Bond Formation Heck Heck Reaction (Alkene, Pd(0)) Start->Heck Vinylation Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Start->Lithiation Activation Biaryl 3-Arylquinolines (Kinase Inhibitors) Suzuki->Biaryl Alkynyl 3-Alkynylquinolines (Rigid Spacers) Sonogashira->Alkynyl Alkenyl 3-Alkenylquinolines Heck->Alkenyl Electrophile Trapping w/ E+ (CHO, COOH, etc.) Lithiation->Electrophile Note C3-I is inert to SNAr Allows selective C2/C4 functionalization AFTER C3 coupling.

Figure 1: Divergent synthetic pathways from the 3-iodoquinoline core. Note the orthogonality to nucleophilic substitution pathways common at C2/C4.

Standard Cross-Coupling Protocol (Suzuki-Miyaura)

This protocol is optimized for the 3-iodo scaffold to minimize de-iodination byproducts.[1]

  • System: 3-iodoquinoline (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (4:1) – Degassed.[1]

  • Conditions: 80°C, 4 hours, Inert atmosphere (

    
    ).
    
  • Insight: The use of

    
     prevents the formation of Pd-black and handles the steric bulk of the quinoline peri-hydrogens (H4/H5 interaction) effectively.
    

Part 4: References

  • Sasaki, T., Moriyama, K., & Togo, H. (2017).[2] "Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide". The Journal of Organic Chemistry, 82(22), 11727–11734. [1]

  • PubChem. (2025).[1][3][4] "3-Iodoquinoline Compound Summary". National Library of Medicine.[1] [1]

  • Kesari, S., et al. (2024). "New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway". International Journal of Molecular Sciences.

  • BenchChem. (2025).[1] "Reactivity of 3-Bromoquinoline vs 3-Chloroquinoline". BenchChem Technical Guides. [1]

  • Metrangolo, P., & Resnati, G. (2014). "Halogen Bonding in Crystal Engineering". Chemical Reviews. (Cited for Halogen Bonding mechanism context).

Sources

Exploratory

The Strategic Role of the Difluoromethoxy Group in Quinoline Bioactivity

Executive Summary In the optimization of quinoline-based pharmacophores, the difluoromethoxy group ( ) has emerged as a high-value bioisostere, distinct from its methoxy ( ) and trifluoromethoxy ( ) counterparts. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of quinoline-based pharmacophores, the difluoromethoxy group (


)  has emerged as a high-value bioisostere, distinct from its methoxy (

) and trifluoromethoxy (

) counterparts. Unlike the chemically inert

or the metabolically labile

, the

moiety occupies a unique physicochemical "sweet spot." It functions as a lipophilic hydrogen bond donor , capable of engaging in specific binding interactions while simultaneously blocking oxidative metabolism at the carbon-oxygen interface.

This guide details the mechanistic rationale, physicochemical profiling, and synthetic protocols for deploying


 in quinoline scaffolds, specifically targeting researchers in kinase inhibition and antimalarial drug discovery.

Physicochemical Profiling: The "Lipophilic Hydrogen Bond Donor"

The primary utility of the difluoromethoxy group lies in its ability to modulate lipophilicity (


) without sacrificing—and often enhancing—binding specificity through hydrogen bonding.
Comparative Analysis

The following table summarizes the critical differences between the three common alkoxy substituents. Note the unique H-bond donor capability of


 due to the polarization of the 

bond by the geminal fluorine atoms.
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)
-0.27 (Donor)+0.18 (Weak Withdrawer)+0.35 (Withdrawer)
Lipophilicity (

)
-0.02+0.65+1.04
H-Bond Character Acceptor onlyDonor (Weak) & AcceptorAcceptor (Very Weak)
Metabolic Stability Low (O-demethylation)High (C-H bond resistant)Very High (Inert)
Conformation Coplanar (typically)Orthogonal/TwistedOrthogonal
The "Goldilocks" Zone

The


 group is particularly effective when a lead quinoline compound suffers from rapid metabolic clearance (via CYP450 O-dealkylation) but requires a hydrogen bond donor for potency. Replacing a phenolic 

with

retains the donor capacity (albeit weaker) while drastically improving permeability and metabolic stability.

Bioisostere_Decision_Tree Start Lead Optimization Challenge Metab Is Metabolic Instability (O-dealkylation) a problem? Start->Metab H_Bond Is H-Bond Donor required for binding? Metab->H_Bond Yes OCH3 Use -OCH3 (Standard) Metab->OCH3 No Lipophil Is LogP too low? H_Bond->Lipophil No OCF2H Use -OCF2H (Lipophilic H-Bond Donor) H_Bond->OCF2H Yes (Critical) OCF3 Use -OCF3 (Max Lipophilicity, Inert) Lipophil->OCF3 Yes (Need Max LogP) Lipophil->OCF2H No (Need Balance)

Figure 1: Decision matrix for selecting alkoxy bioisosteres during quinoline lead optimization.

Mechanistic Impact on Bioactivity

Metabolic Blockade

In 4-alkoxyquinoline antimalarials and kinase inhibitors, the


-carbon of the alkoxy group is a prime site for CYP450-mediated oxidation.
  • Mechanism: CYP450 abstracts a hydrogen atom from the

    
    -carbon.
    
  • The Fluorine Effect: The

    
     bond is the strongest single bond in organic chemistry. Furthermore, the strong electron-withdrawing nature of the fluorine atoms deactivates the remaining 
    
    
    
    bond in
    
    
    toward radical abstraction.
  • Result: The metabolic half-life (

    
    ) is significantly extended, preventing the formation of reactive metabolites.
    
Binding Affinity (The "Lipophilic Hydrogen Bond")

In kinase active sites (e.g., EGFR, VEGFR), the "hinge region" often requires specific H-bond interactions.

  • The proton in

    
     is sufficiently acidic (due to the geminal fluorines) to act as a weak hydrogen bond donor.
    
  • Application: This allows

    
     to substitute for 
    
    
    
    or
    
    
    groups in hydrophobic pockets where a full hydroxyl group would be too polar (desolvation penalty), but a
    
    
    group would lack the necessary directional interaction.

Synthetic Protocols

Synthesis of difluoromethoxy quinolines has historically been challenging due to the instability of difluorocarbene precursors. Below are two validated, high-fidelity protocols for introducing this group.

Protocol A: Direct C-3 Difluoromethylation of Quinolines

Adapted from Truong & Nielsen (2024). This method allows for the direct functionalization of the quinoline core at the difficult-to-access C-3 position.[1]

Reagents:

  • Substrate: Substituted Quinoline (1.0 equiv)

  • Catalyst:

    
     (0.5 mol%)[2]
    
  • Oxidant:

    
     (5.0 equiv)
    
  • Additive:

    
     (0.5 equiv)[2]
    
  • Reagent: Difluoroacetic acid (DFA) (used as solvent/reagent)

  • Temperature: 50°C

Step-by-Step Workflow:

  • Charge: In a sealed tube, combine the quinoline substrate (0.2 mmol),

    
     (1.4 mg), 
    
    
    
    (17 mg), and
    
    
    (270 mg).
  • Solvate: Add Difluoroacetic acid (2.0 mL) under air (inert atmosphere not strictly required but recommended for reproducibility).

  • React: Heat the mixture to 50°C with vigorous stirring for 16–24 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with ethyl acetate, wash with saturated

    
     (careful: gas evolution), then brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • NMR: Look for the characteristic triplet of the

    
     proton in 
    
    
    
    NMR (
    
    
    ppm,
    
    
    Hz).
  • 
     NMR:  Confirm singlet/doublet around -114 ppm.
    
Protocol B: Photoredox C-H Difluoromethylation

Adapted from visible-light protocols (e.g., Rose Bengal/Hu's Reagent). Ideal for late-stage functionalization of complex quinoline drugs.

Synthesis_Workflow Substrate Quinoline Substrate Reagents Hu's Reagent (CF2HSO2Na) + Rose Bengal Substrate->Reagents Conditions Green LEDs DMSO, O2 (air), RT Reagents->Conditions Intermediate Radical Intermediate Conditions->Intermediate SET Product Difluoromethylated Quinoline Intermediate->Product H-abstraction

Figure 2: Photoredox workflow for introducing the difluoromethyl group under mild conditions.

Case Study: Kinase Inhibitor Optimization

Scenario: A 4-anilinoquinoline lead compound (Analogous to Neratinib) exhibits potent inhibition of EGFR but suffers from poor oral bioavailability (


) due to rapid O-demethylation of a methoxy group at the 7-position.

Experimental Intervention:

  • Design: Replace 7-methoxy (

    
    ) with 7-difluoromethoxy (
    
    
    
    ).
  • Synthesis: Utilize Protocol A (if building from core) or alkylation of the 7-hydroxy precursor with

    
     / base.
    
  • Outcome:

    • Metabolic Stability: Intrinsic clearance (

      
      ) in human liver microsomes decreases by 4-fold due to the blockade of the oxidative site.
      
    • Potency:

      
       remains comparable (
      
      
      
      nM). The
      
      
      proton maintains a water-mediated H-bond network in the solvent-exposed region of the kinase pocket.
    • Solubility:

      
       increases slightly (+0.6), improving passive permeability across the gut wall.
      

References

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. Link

  • Zafrani, Y., et al. (2019).[1] CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. Journal of Medicinal Chemistry.[3] Link

  • Nan, J., et al. (2019).[4] Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters. Link

  • BenchChem Technical Guide. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Link

Sources

Foundational

Technical Whitepaper: Synthesis of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline

This guide outlines the total synthesis of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline , a specialized heterocyclic intermediate likely utilized in the development of tyrosine kinase inhibitors (e.g., c-Met or VEGFR tar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the total synthesis of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline , a specialized heterocyclic intermediate likely utilized in the development of tyrosine kinase inhibitors (e.g., c-Met or VEGFR targets).

The synthesis strategy prioritizes regiocontrol and scalability , utilizing the Gould-Jacobs reaction for ring construction, followed by electrophilic iodination and deoxychlorination.

Executive Summary & Retrosynthetic Analysis

The target molecule features a quinoline core with three distinct functional handles: a nucleophilic-labile chloride at C4, an electrophilic iodine at C3 (suitable for Suzuki/Sonogashira coupling), and a lipophilic difluoromethoxy group at C8.

Strategic Disconnections:

  • C4-Cl Bond: Formed via deoxychlorination of the C4-hydroxyl tautomer (4-quinolone) using phosphoryl chloride (

    
    ).
    
  • C3-I Bond: Installed via electrophilic aromatic substitution on the electron-rich 4-hydroxyquinoline intermediate.

  • Quinoline Core: Constructed via the Gould-Jacobs protocol, selected for its reliability in producing 4-hydroxyquinolines from anilines.

  • C8-OCHF2 Moiety: Best introduced prior to ring formation (on the aniline or nitrophenol precursor) to avoid regioselectivity issues during late-stage difluoromethylation.

Retrosynthesis Target 4-Chloro-8-(difluoromethoxy)- 3-iodoquinoline Intermediate1 4-Hydroxy-3-iodo-8- (difluoromethoxy)quinoline Target->Intermediate1 POCl3 (Chlorination) Intermediate2 4-Hydroxy-8- (difluoromethoxy)quinoline Intermediate1->Intermediate2 NIS or I2 (Iodination) Precursor 2-(Difluoromethoxy)aniline Intermediate2->Precursor Gould-Jacobs Cyclization

Figure 1: Retrosynthetic logic flow prioritizing early installation of the difluoromethoxy group.

Detailed Synthetic Protocols

Phase 1: Precursor Synthesis (The Aniline)

Objective: Synthesis of 2-(Difluoromethoxy)aniline. Rationale: Direct difluoromethylation of quinolines is often non-selective. Starting with the functionalized aniline ensures the C8 position is correctly substituted.

Step 1.1: O-Difluoromethylation

  • Reagents: 2-Nitrophenol, Sodium chlorodifluoroacetate (

    
    ), 
    
    
    
    , DMF/Water.
  • Mechanism: Generation of difluorocarbene (

    
    ) in situ, which inserts into the phenoxide O-H bond.
    
  • Protocol:

    • Dissolve 2-nitrophenol (1.0 eq) and

      
       (1.5 eq) in DMF (
      
      
      
      ).
    • Dropwise add a solution of sodium chlorodifluoroacetate (2.5 eq) in DMF over 1 hour.

    • Maintain temperature at

      
       to facilitate decarboxylation and carbene generation.
      
    • Workup: Dilute with water, extract with EtOAc.

    • Product: 1-(Difluoromethoxy)-2-nitrobenzene.

Step 1.2: Nitro Reduction

  • Reagents: Iron powder (Fe), Ammonium chloride (

    
    ), Ethanol/Water.
    
  • Protocol:

    • Suspend nitro compound in EtOH/H2O (3:1). Add Fe powder (5.0 eq) and

      
       (5.0 eq).
      
    • Reflux for 2 hours (monitor by TLC).

    • Filtration: Filter hot through Celite to remove iron oxides.

    • Product: 2-(Difluoromethoxy)aniline .

Phase 2: Construction of the Quinoline Core

Objective: Synthesis of 4-Hydroxy-8-(difluoromethoxy)quinoline via Gould-Jacobs.

Step 2.1: Condensation

  • Reagents: 2-(Difluoromethoxy)aniline, Diethyl ethoxymethylenemalonate (EMME).

  • Protocol:

    • Mix aniline (1.0 eq) and EMME (1.1 eq) neat or in ethanol.

    • Heat to

      
       for 2 hours. Ethanol byproduct distills off.
      
    • Product: Diethyl 2-(((2-(difluoromethoxy)phenyl)amino)methylene)malonate (Enamine).

Step 2.2: Thermal Cyclization

  • Reagents: Diphenyl ether (Dowtherm A).

  • Critical Parameter: High temperature (

    
    ) is required for the intramolecular substitution.
    
  • Protocol:

    • Add enamine dropwise to boiling Dowtherm A (

      
      ).
      
    • Stir for 30-60 minutes. Rapid cyclization occurs.

    • Cool to RT.[1] Dilute with hexanes to precipitate the product.

    • Product: Ethyl 4-hydroxy-8-(difluoromethoxy)quinoline-3-carboxylate.

Step 2.3: Hydrolysis & Decarboxylation

  • Reagents: NaOH (aq), then HCl (conc).

  • Protocol:

    • Reflux ester in 10% NaOH for 4 hours (Saponification).

    • Acidify with HCl to pH 2 to precipitate the 3-carboxylic acid.

    • Decarboxylation: Heat the dry acid in diphenyl ether or quinoline at

      
       until 
      
      
      
      evolution ceases.
    • Intermediate: 4-Hydroxy-8-(difluoromethoxy)quinoline .

Phase 3: Functionalization (Iodination & Chlorination)

Objective: Installation of the C3-Iodo and C4-Chloro groups.[2]

Step 3.1: Regioselective C3-Iodination

  • Reagents: N-Iodosuccinimide (NIS) or Iodine (

    
    )/KI/NaOH.
    
  • Mechanism: The 4-hydroxyquinoline exists in tautomeric equilibrium with the quinolone. The C3 position is highly nucleophilic (enamine-like).

  • Protocol:

    • Dissolve 4-hydroxy-8-(difluoromethoxy)quinoline in Acetic Acid or DMF.

    • Add NIS (1.1 eq) portion-wise at RT.

    • Stir for 2 hours. The product often precipitates.

    • Quench: Pour into aqueous sodium thiosulfate (

      
      ) to remove excess iodine.
      
    • Product: 4-Hydroxy-3-iodo-8-(difluoromethoxy)quinoline .

Step 3.2: Deoxychlorination (The Final Step)

  • Reagents: Phosphorus Oxychloride (

    
    ).
    
  • Protocol:

    • Suspend the 3-iodo-4-hydroxy intermediate in neat

      
       (10 vol).
      
    • Optional: Add catalytic DMF (Vilsmeier-Haack conditions) to accelerate reaction.

    • Heat to reflux (

      
      ) for 2-4 hours.
      
    • Workup (Hazardous): Cool to RT. Pour slowly onto crushed ice/ammonia water with vigorous stirring. (Exothermic!).

    • Extract with Dichloromethane (DCM). Dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Final Product: 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline .

Process Data & Visualization

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Precursor cluster_1 Phase 2: Ring Construction cluster_2 Phase 3: Functionalization Start 2-Nitrophenol Step1 1-(Difluoromethoxy)-2-nitrobenzene (ClCF2CO2Na, 100°C) Start->Step1 Step2 2-(Difluoromethoxy)aniline (Fe/NH4Cl Reduction) Step1->Step2 Step3 Enamine Formation (+ EMME, 120°C) Step2->Step3 Step4 Gould-Jacobs Cyclization (Dowtherm A, 250°C) Step3->Step4 Step5 Saponification & Decarboxylation (-CO2) Step4->Step5 Step6 C3-Iodination (NIS/AcOH) Step5->Step6 Step7 C4-Chlorination (POCl3, Reflux) Step6->Step7 Final 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline Step7->Final

Figure 2: Step-by-step process flow from commodity starting materials to final target.

Key Process Parameters Table
StepTransformationReagentsTemp (°C)Critical Quality Attribute (CQA)
1 O-Alkylation

,

100-110Control of difluorocarbene generation rate.
2 CyclizationDowtherm A250Temperature must exceed 240°C for ring closure.
3 DecarboxylationHeat (neat/solvent)220Complete removal of

(monitor by bubbling).
4 IodinationNIS or

/NaOH
25-60Regioselectivity (C3 vs C6/C8); C3 is kinetically favored.
5 Chlorination

105Complete conversion of tautomer; removal of phosphoryl byproducts.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895. Link

  • Riveira, M. J. et al. "Recent advances in the synthesis of quinolines: a review." Organic Chemistry Frontiers, 2023. (General Quinoline Methods).
  • Zafrani, Y. et al. "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry, 2017.[3] (Protocol for difluoromethoxy formation).[4][5]

  • ChemScene. "4-Chloro-8-(difluoromethoxy)quinoline Product Page." (Verification of core existence). Link

  • Organic Syntheses. "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Org.[1][3][4][5][6][7] Synth. 2017, 94, 217-233. Link

Sources

Exploratory

The Medicinal Chemistry of Polysubstituted Quinolines: Synthesis, SAR, and Therapeutic Applications

Introduction: The Quinoline Scaffold as a Privileged Structure Quinolines (benzo[b]pyridines) represent one of the most versatile and heavily utilized privileged scaffolds in modern medicinal chemistry[1]. The unique phy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinolines (benzo[b]pyridines) represent one of the most versatile and heavily utilized privileged scaffolds in modern medicinal chemistry[1]. The unique physicochemical properties of the quinoline nucleus—specifically the electron-withdrawing nature of the nitrogen atom which interferes with the equal distribution of


 electron density—render it highly capable of engaging in 

stacking, hydrophobic interactions, and critical hydrogen bonding with biological targets[2]. This structural versatility allows for precise chemical tuning via polysubstitution, enhancing target specificity, potency, and pharmacokinetic profiles across a broad spectrum of indications, most notably in oncology and infectious diseases[3],[4].

Mechanistic Pathways in Polysubstituted Quinoline Synthesis

While modern transition-metal-catalyzed C-H functionalizations have emerged, the Friedländer heteroannulation remains the cornerstone for synthesizing polysubstituted quinolines due to its simplicity, atom economy, and regioselectivity[3],[5].

Causality in Experimental Design: The classical Friedländer reaction requires harsh conditions (150–220 °C) or hazardous acids[6]. However, modern protocols utilize Lewis acids (e.g., ZrCl₄) or green solvents (e.g., water) to enhance the electrophilicity of the carbonyl carbon under mild conditions[5],[7]. The high polarity of water can facilitate hydrogen bonding networks that stabilize the transition state, promoting hydroxide formation and subsequent nucleophilic attack without the need for additional catalysts[7].

Friedlander A 2-Aminoaryl Ketone + α-Methylene Ketone B Aldol-Type Condensation (Catalyst/Water Promoted) A->B Activation C β-Enaminone Intermediate B->C Nucleophilic Attack D Cyclodehydration (-H2O) C->D Ring Closure E Polysubstituted Quinoline D->E Aromatization

Mechanistic pathway of the Friedländer heteroannulation for quinoline synthesis.

Protocol 1: Lewis Acid-Catalyzed Friedländer Synthesis of a Polysubstituted Quinoline

This self-validating protocol utilizes ZrCl₄ to drive the condensation of 2-aminobenzophenone with ethyl acetoacetate, ensuring high conversion rates[5].

  • Preparation: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in 10 mL of a 1:1 ethanol/water mixture[5].

  • Catalysis: Add 10 mol% ZrCl₄ to the solution. Rationale: The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     ion acts as a hard Lewis acid, coordinating strongly to the oxygen of the 
    
    
    
    -methylene ketone, increasing its susceptibility to nucleophilic attack by the amine.
  • Reaction: Stir the mixture at 60 °C. Monitor progression via Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-3 hours)[5].

  • Quenching & Extraction: Cool to room temperature. Quench with a saturated aqueous NaHCO₃ solution to neutralize the Lewis acid. Extract the organic layer with ethyl acetate (3 x 20 mL)[5].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure polysubstituted quinoline.

Structure-Activity Relationships (SAR) & Molecular Targeting

Oncology: Multi-Receptor Tyrosine Kinase (RTK) and ATM Inhibitors

The quinoline scaffold is highly druggable, particularly in the design of kinase inhibitors[1]. FDA-approved drugs leverage the quinoline nitrogen to form a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket[1],[2]. Recent breakthroughs have identified 1H-[1,2,3]triazolo[4,5-c]quinoline derivatives as potent Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors[8]. For instance, compound A011 demonstrated exceptional potency by occupying the ATP-binding site, increasing the sensitivity of colorectal cancer cells to radiotherapy and chemotherapy by inducing G2/M arrest[8].

Infectious Diseases: Antimalarial Mechanisms

In malaria, 4-aminoquinoline derivatives (e.g., chloroquine) accumulate in the acidic digestive vacuole of Plasmodium falciparum[9]. Causality: The basic aliphatic amine side chain becomes protonated in the acidic environment, trapping the drug inside the vacuole. Here, the planar quinoline ring forms


 interactions with toxic free heme (Fe²⁺-protoporphyrin IX), inhibiting its biocrystallization into inert hemozoin[9],[4]. This leads to a lethal buildup of oxidative stress within the parasite[4].

Quantitative Pharmacological Data

The following table summarizes the quantitative biological activities (IC₅₀) of various polysubstituted quinoline derivatives against their respective therapeutic targets.

Compound / DerivativeTarget / Cell LineIC₅₀ ValueMechanism of ActionRef
A011 (Triazolo-quinoline)ATM Kinase1.0 nMATP-competitive kinase inhibition; induces G2/M arrest[8]
Compound 4j HER-2 Kinase0.17 nMMulti-RTK inhibition; induces apoptosis in MCF-7 cells[2]
Compound 4j PDGFR-

Kinase
0.07 nMMulti-RTK inhibition[2]
6-chloro-2-arylvinylquinoline (29) P. falciparum (Dd2 strain)4.8 nMInhibition of hemozoin biocrystallization[4]
Y04 (Early Lead)ATM Kinase243 nMModerate kinase inhibition (pre-optimization)[8]

Experimental Workflow: High-Throughput Kinase Inhibitor Discovery

To transition from a synthesized quinoline library to a validated biological lead, a rigorous, self-validating screening cascade is required.

DrugDiscovery N1 In Silico Virtual Screening (Quinoline Core Libraries) N2 Parallel Synthesis (Friedländer / Cross-Coupling) N1->N2 Scaffold Selection N3 In Vitro Kinase Assay (e.g., ATM, HER-2, VEGFR) N2->N3 Library Generation N4 SAR Optimization (Iterative Polysubstitution) N3->N4 Hit Identification (IC50 < 100nM) N4->N2 Refinement Loop (e.g., Y04 to A011) N5 In Vivo Efficacy & PK/PD Profiling N4->N5 Lead Selection (e.g., A011)

Workflow for the discovery and optimization of quinoline-based kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Self-Validating System)

To validate the efficacy of synthesized quinolines (e.g., against ATM kinase), a radiometric or fluorescence resonance energy transfer (FRET)-based kinase assay is employed[8].

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Dissolve the quinoline derivative in 100% DMSO. Perform a 10-point 3-fold serial dilution to generate a dose-response curve. Causality: A 10-point curve ensures accurate calculation of the Hill slope and IC₅₀, validating that the inhibition is dose-dependent and not an artifact of aggregation.

  • Enzyme Reaction: Incubate the target kinase (e.g., ATM) with the quinoline inhibitor for 15 minutes at room temperature to allow for equilibrium binding[8].

  • Substrate Addition: Initiate the reaction by adding an ATP/substrate mixture (concentration set at the

    
     of ATP for the specific kinase to ensure competitive inhibition can be accurately measured).
    
  • Detection & Analysis: Stop the reaction after 60 minutes. Measure the phosphorylation of the substrate using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis. Include a known inhibitor (e.g., Ku-60019 for ATM) as a positive control to validate assay sensitivity[8].

References

1.[3] Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. 3 2.[5] Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.5 3.[7] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. 7 4.[6] A New Green Approach to the Friedländer Synthesis of Quinolines. Thieme Connect. 6 5.[1] An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis. 1 6.[9] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. 9 7.[8] Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. PMC. 8 8.[2] Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis.2 9.[4] A Comprehensive Technical Guide to the Biological Activities of Quinoline and Its Derivatives. Benchchem. 4

Sources

Foundational

The Strategic Deployment of 8-Difluoromethoxy Bioisosterism in Drug Design: A Technical Guide

Executive Summary The strategic incorporation of fluorinated functional groups is a cornerstone of contemporary medicinal chemistry. Among these, the difluoromethoxy group (–OCF₂H) has emerged as a highly versatile biois...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorinated functional groups is a cornerstone of contemporary medicinal chemistry. Among these, the difluoromethoxy group (–OCF₂H) has emerged as a highly versatile bioisostere, uniquely functioning as a "lipophilic hydrogen bond donor"[1]. While its utility spans various structural contexts, its specific deployment at the 8-position of bicyclic pharmacophores—most notably quinolones and quinolines—represents a masterclass in rational drug design. This technical guide explores the physicochemical rationale, biological impact, and experimental validation of 8-difluoromethoxy bioisosterism, providing actionable insights for drug development professionals.

The Physicochemical Paradigm of the Difluoromethoxy Group

The difluoromethoxy moiety offers a unique confluence of electronic, steric, and lipophilic properties that solve complex developability problems.

  • Lipophilic Hydrogen Bond Donor: Unlike the fully fluorinated trifluoromethoxy (–OCF₃) group, the –OCF₂H group possesses an acidic hydrogen atom capable of participating in weak hydrogen bonding with protein active sites[1]. This allows it to serve as a functional bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups[2].

  • Metabolic Shielding: The strong, highly polarized C–F bonds render the group highly resistant to enzymatic cleavage, particularly cytochrome P450-mediated O-demethylation, which is a common metabolic liability for standard methoxy (–OCH₃) groups[2].

  • Electronic Tuning: With a Hammett sigma constant (

    
    ) of approximately +0.14, the –OCF₂H group is weakly electron-withdrawing[2]. When positioned strategically on an aromatic ring, it can fine-tune the pKa of distant basic amines, thereby optimizing oral bioavailability and membrane permeability.
    

The 8-Position Rationale in Bicyclic Scaffolds

In the optimization of quinolone antibacterials and quinoline-based therapeutics, the C-8 position is a critical determinant of both efficacy and toxicity. Historically, medicinal chemists iterated through several C-8 substituents before discovering the optimal profile of the 8-difluoromethoxy group.

The transition from a methoxy to a difluoromethoxy group at the 8-position is driven by the need to maintain the steric bulk necessary for target affinity while eliminating metabolic vulnerabilities. The highly electronegative fluorine atoms strengthen the C–O bond and sterically hinder the approach of CYP450 active site heme iron, drastically increasing the compound's half-life[2].

Table 1: Comparative Physicochemical & Biological Impact of C-8 Substituents in Quinolones
C-8 SubstituentLipophilicity ContributionMetabolic StabilityPhototoxicity RiskTarget Affinity (e.g., Topo IV)
–H LowHighLowModerate
–F ModerateHighHighHigh (Risk of off-target toxicity)[3]
–OCH₃ ModerateLow (Prone to O-demethylation)LowHigh
–OCF₂H HighHigh (CYP450 resistant)[2]LowVery High

Clinical and Investigational Case Studies

A. Garenoxacin: Overcoming Fluoroquinolone Limitations

Garenoxacin (BMS-284756) is a des-fluoro(6) quinolone antibiotic characterized by an 8-difluoromethoxy substitution[4]. The removal of the traditional C-6 fluorine reduces central nervous system toxicity, while the addition of the 8-OCF₂H group compensates for any loss in potency[5]. Garenoxacin exhibits potent dual inhibition of bacterial DNA gyrase and topoisomerase IV, providing excellent coverage against Gram-positive bacteria, including quinolone-resistant Staphylococcus aureus (MRSA)[4],[5]. Similar profiles were observed in investigational analogs like CS-940, a 6-fluoro-8-difluoromethoxy quinolone that demonstrated superior activity against MRSA compared to standard fluoroquinolones[6].

Garenoxacin_MoA Drug 8-Difluoromethoxy Quinolone (e.g., Garenoxacin) Gyrase DNA Gyrase (Gram-Negative Primary) Drug->Gyrase Binds GyrA subunit TopoIV Topoisomerase IV (Gram-Positive Primary) Drug->TopoIV Binds ParC subunit Complex Cleavage Complex Stabilization Gyrase->Complex TopoIV->Complex Arrest Replication Fork Arrest & DNA Breaks Complex->Arrest Death Bacterial Cell Death Arrest->Death

Caption: Dual inhibition mechanism of 8-difluoromethoxy quinolones targeting bacterial topoisomerases.

B. Anti-HIV Quinolones: Repurposing the Scaffold

Beyond antimicrobial applications, the 8-difluoromethoxy quinoline scaffold has been successfully repurposed as an antiviral agent. Compounds such as K-12 and K-38 are potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) replication[7]. The 8-difluoromethoxy derivative K-38 demonstrated an exceptional EC₅₀ of 3.8 nM in peripheral blood mononuclear cells[7]. Mechanistically, these compounds inhibit Tat-induced HIV-1 long terminal repeat-driven gene expression, halting viral transcription[7],[8].

Experimental Methodologies & Workflows

To successfully integrate an 8-difluoromethoxy group into a drug discovery pipeline, researchers must employ robust synthetic and analytical protocols. The following methodologies are designed as self-validating systems to ensure technical accuracy and reproducibility.

Protocol 1: Synthesis of 8-Difluoromethoxy Quinolone Intermediates

The direct introduction of the –OCF₂H group typically utilizes chlorodifluoromethane (ClCF₂H)[9].

  • Preparation: Dissolve the ester-protected C-8 hydroxy quinolone precursor in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Selective Deprotonation: Add 2.5 equivalents of Cesium Carbonate (Cs₂CO₃). Causality: A weak, bulky base is chosen to selectively deprotonate the C-8 phenolic hydroxyl group without hydrolyzing the protecting ester or causing unwanted N-alkylation.

  • Difluoromethylation: Introduce ClCF₂H gas into the reaction mixture at 70°C in a sealed pressure vessel[9]. Safety & Validation: Monitor internal pressure continuously. To validate the reaction prior to workup, extract a 50 µL aliquot and perform a crude ¹⁹F NMR. The appearance of a characteristic doublet at approximately -80 to -85 ppm confirms the successful formation of the –OCF₂H ether linkage.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Protocol 2: Self-Validating In Vitro Microsomal Stability Assay

To empirically prove the metabolic superiority of the 8-OCF₂H group over an 8-OCH₃ analog, a comparative human liver microsome (HLM) assay is required[2].

  • Assay Setup: Prepare a 1 mg/mL protein concentration of pooled HLMs in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Prepare three separate reaction vials:

    • Vial A: 8-OCF₂H Candidate (1 µM)

    • Vial B: 8-OCH₃ Analog (1 µM) – Acts as the comparative baseline.

    • Vial C: Verapamil (1 µM) – Acts as the positive control to validate CYP450 enzymatic activity.

  • Initiation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate reactions by adding NADPH (1 mM final concentration). Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). The 8-OCF₂H candidate should demonstrate a significantly prolonged
    
    
    compared to the 8-OCH₃ analog, validating the bioisosteric design.

Workflow S1 C-8 Hydroxy Precursor S2 Difluoromethylation (ClCF2H / Base) S1->S2 S3 Target Binding & MIC Assays S2->S3 S4 Microsomal Stability (CYP450) S3->S4 S5 In Vivo Efficacy S4->S5

Caption: Step-by-step workflow for the synthesis and evaluation of 8-difluoromethoxy bioisosteres.

Conclusion

The 8-difluoromethoxy group is far more than a simple structural modification; it is a highly calibrated bioisosteric tool that elegantly balances lipophilicity, target affinity, and metabolic stability. As demonstrated by antibacterial agents like Garenoxacin and antiviral candidates like K-38, replacing metabolically labile or toxic substituents with the –OCF₂H moiety at the 8-position of bicyclic scaffolds consistently yields drug candidates with superior pharmacokinetic and pharmacodynamic profiles.

References

1.[1] The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. 2.[3] A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone. NIH/PMC. 3.[2] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem. 4.[9] The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. 5.[8] Structure−Activity Relationship Study on Anti-HIV 6-Desfluoroquinolones. ResearchGate. 6.[4] Garenoxacin (BMS-284756, T-3811ME). Cayman Chemical. 7.[5] Comprehensive Review on Garenoxacin: Pharmacological Profile, Analytical Methods, and Clinical Application. Asian Journal of Pharmaceutical Analysis. 8.[6] In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. PubMed/NIH. 9.[7] Inhibition of human immunodeficiency virus type 1 replication and cytokine production by fluoroquinoline derivatives. PubMed/NIH.

Sources

Exploratory

Technical Guide: Chemoselective Functionalization of 4-Chloro-3-iodoquinoline

This guide details the orthogonal reactivity profiles of the C4-chloro and C3-iodo positions in the quinoline scaffold, providing a strategic framework for chemoselective functionalization in drug discovery. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the orthogonal reactivity profiles of the C4-chloro and C3-iodo positions in the quinoline scaffold, providing a strategic framework for chemoselective functionalization in drug discovery.

Executive Summary

The 4-chloro-3-iodoquinoline scaffold represents a "privileged" dielectrophilic platform in medicinal chemistry. Its utility stems from the orthogonal reactivity of the two halogenated positions:

  • C3-Iodo: A "soft" electrophile prone to rapid oxidative addition with transition metals (Pd, Cu), governed by bond dissociation energy (BDE).

  • C4-Chloro: A "hard" electrophile activated for Nucleophilic Aromatic Substitution (

    
    ) by the electron-deficient azine ring, governed by LUMO coefficients and Meisenheimer complex stability.
    

This guide provides the mechanistic rationale, decision matrices, and validated protocols to selectively functionalize either position while preserving the other.

Mechanistic Profiling & Reactivity Matrix

The distinct behaviors of the C3 and C4 positions allow for sequential, programmable functionalization.

FeatureC3-Iodo Position C4-Chloro Position
Primary Reactivity Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck)Nucleophilic Aromatic Substitution (

)
Mechanistic Driver Weak C–I Bond Strength (~65 kcal/mol)Low LUMO Energy / Inductive effect of Nitrogen
Rate-Determining Step Oxidative Addition of Pd(0)Nucleophilic Attack / Meisenheimer Complex Formation
Hard/Soft Character Soft (Orbital controlled)Hard (Charge controlled)
Selectivity Factor Reacts 1st with Pd(0) catalystsReacts 1st with N/O/S-nucleophiles (Base promoted)
Visualization of Reactivity Logic

The following diagram illustrates the divergent pathways available based on reagent selection.

ReactivityLogic Start 4-Chloro-3-iodoquinoline Pd0 Pd(0) Catalyst (Suzuki/Sonogashira) Start->Pd0 Route A Nuc Nucleophile (H-Nu) + Base (K2CO3) Start->Nuc Route B OxAdd Oxidative Addition (Fast at C3-I) Pd0->OxAdd Prod1 3-Functionalized-4-chloroquinoline OxAdd->Prod1 Retains C4-Cl Prod1->Nuc Sequential Step 2 Meisen Meisenheimer Complex (Stabilized at C4) Nuc->Meisen Prod2 4-Functionalized-3-iodoquinoline Meisen->Prod2 Retains C3-I Prod2->Pd0 Sequential Step 2

Caption: Orthogonal reaction pathways. Route A exploits bond weakness (C-I); Route B exploits electronic activation (C4-Cl).

Strategic Workflows

Strategy A: C3-Selective Cross-Coupling (Retention of C4-Cl)

Objective: Introduce an aryl, vinyl, or alkynyl group at C3 while keeping the C4-chloride intact for subsequent amination or etherification.

  • Rationale: The C–I bond undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond. By using mild conditions and avoiding bulky, electron-rich ligands that might activate the chloride, high selectivity is achieved.

  • Critical Control Points:

    • Temperature: Keep below 80°C to prevent activation of C4-Cl.

    • Base: Use weak bases (

      
      , 
      
      
      
      ). Strong alkoxide bases (t-BuOK) can trigger
      
      
      side reactions at C4.
    • Stoichiometry: Use 1.0–1.1 equivalents of boronic acid to prevent bis-coupling.

Validated Protocol: C3-Selective Suzuki-Miyaura Coupling
  • Setup: Charge a reaction vial with 4-chloro-3-iodoquinoline (1.0 equiv), Arylboronic acid (1.1 equiv), and

    
     (5 mol%).
    
  • Solvent: Add degassed DME/Water (3:1) or Toluene/Water (using

    
     as base).
    
  • Reaction: Heat to 60–75°C under Argon for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. The crude product contains the 3-aryl-4-chloroquinoline.

  • Note: If C4-Cl hydrolysis (to the quinolone) is observed, switch to anhydrous conditions using

    
     in dioxane.
    
Strategy B: C4-Selective (Retention of C3-I)

Objective: Displace the C4-chloride with an amine, alcohol, or thiol while preserving the C3-iodide for future metal-catalyzed elaboration.

  • Rationale: The C4 position is para-like to the quinoline nitrogen, making it highly electrophilic. The C3-iodide is electronically deactivated (meta-like) and sterically unhindered enough to persist.

  • Critical Control Points:

    • Nucleophile: Primary and secondary amines react cleanly. Phenols require stronger bases.

    • Avoid: Metal catalysts (obviously) and radical initiators.

    • Temperature:

      
       on quinolines often requires heat (80–120°C). The C–I bond is thermally stable at these temperatures in the absence of Pd.
      
Validated Protocol: C4-Selective Amination
  • Setup: Dissolve 4-chloro-3-iodoquinoline (1.0 equiv) in anhydrous DMF or NMP (0.5 M).

  • Reagents: Add the amine (1.2–1.5 equiv) and DIPEA (2.0 equiv). For weaker nucleophiles (anilines), use

    
     or acid catalysis (HCl in iPrOH).
    
  • Reaction: Heat to 90–110°C for 2–6 hours. Monitor by LCMS for disappearance of starting material.

  • Purification: Pour into water to precipitate the product or extract with DCM.

  • Result: 4-Amino-3-iodoquinoline. The iodine handle remains >98% intact.

Comparative Data: Reaction Conditions

The following table summarizes the operational windows for achieving >95% regioselectivity.

ParameterTarget: C3-Coupling (Route A)Target: C4-Substitution (Route B)
Catalyst

or

None (or Bronsted Acid)
Base

,

,


, DIPEA,

,

Solvent DME, Toluene, Dioxane (aq)DMF, NMP, DMSO, n-BuOH
Temp Range 60°C – 80°C80°C – 140°C
Key Risk Hydrolysis of C4-Cl by

Deiodination (rare, only with strong reductants)
Citation J. Org.[1][2][3][4][5][6][7][8][9] Chem. (Suzuki Selectivity) [1]Tetrahedron (

Kinetics) [2]

Sequential Workflow Visualization

This diagram guides the decision-making process for library synthesis.

Workflow Start Start: 4-Chloro-3-iodoquinoline Decision Which group is more sensitive? Start->Decision BranchA Group A: Bulky/Acid-Sensitive (Use Route A) Decision->BranchA BranchB Group B: Base-Sensitive/Nucleophilic (Use Route B) Decision->BranchB Step1A Step 1: Pd-Cat Coupling at C3 (Suzuki/Sonogashira) BranchA->Step1A Step1B Step 1: SnAr at C4 (Displace Cl) BranchB->Step1B Step2A Step 2: SnAr at C4 (Displace Cl) Step1A->Step2A Final Final Product: 3,4-Disubstituted Quinoline Step2A->Final Step2B Step 2: Pd-Cat Coupling at C3 (Suzuki/Heck) Step1B->Step2B Step2B->Final

Caption: Decision matrix for sequential functionalization based on substrate sensitivity.

References

  • Selective Suzuki-Miyaura Coupling of Dihaloquinolines Source: Wolf, C. et al. Journal of Organic Chemistry, 2003. Context: Establishes the reactivity order I > Br > Cl for Pd-catalyzed couplings in quinolines. URL:[Link]

  • Nucleophilic Substitution of 4-Chloroquinolines Source:Tetrahedron, 2012. Context: Detailed kinetics and solvent effects on the

    
     displacement of C4-chlorides.
    URL:[Link][10][11]
    
  • Regioselective Functionalization of 3-Iodo-4-chloroquinoline Source:Bioorganic & Medicinal Chemistry Letters, 2015. Context: Application of sequential C3-coupling/C4-amination in the synthesis of kinase inhibitors. URL:[Link]

Sources

Foundational

Solubility and lipophilicity data for 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline

An In-Depth Technical Guide to the Solubility and Lipophilicity of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline Abstract This technical guide provides a comprehensive overview of the critical physicochemical properties o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Lipophilicity of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of solubility and lipophilicity for the novel heterocyclic compound, 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline. In the absence of direct experimental data for this specific molecule, this document outlines the gold-standard experimental methodologies and robust computational approaches for determining these parameters. By analyzing data from structurally related analogs—4-chloro-8-(difluoromethoxy)quinoline and 4-chloro-8-(difluoromethoxy)-3-nitroquinoline—we offer predictive insights into the behavior of the target compound. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical framework and practical protocols necessary for characterizing novel chemical entities.

Introduction: The Quinoline Scaffold and the Imperative of Physicochemical Profiling

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas, including infectious diseases and oncology.[1][2] The biological activity and clinical success of any drug candidate are intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Among the most fundamental of these are aqueous solubility and lipophilicity, which govern a compound's ability to dissolve in physiological fluids and permeate biological membranes.[3]

  • Aqueous Solubility dictates the bioavailability of orally administered drugs and the feasibility of intravenous formulations. Poor solubility is a leading cause of failure in drug development, leading to erratic absorption and insufficient therapeutic exposure.[3]

  • Lipophilicity , commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), measures a compound's affinity for a lipid-like environment versus an aqueous one. This property is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[3][4] An optimal balance between hydrophilicity and lipophilicity is crucial; excessive lipophilicity can lead to poor solubility, high metabolic turnover, and potential toxicity.[3]

The subject of this guide, 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline, is a complex halogenated quinoline. The substituents—a chloro group at position 4, a difluoromethoxy group at position 8, and an iodo group at position 3—are expected to significantly influence its physicochemical profile. The difluoromethoxy group, for instance, is often used in medicinal chemistry to modulate lipophilicity and metabolic stability.[5] Understanding these properties is therefore a non-negotiable first step in its evaluation as a potential therapeutic agent.

Experimental Determination of Aqueous Solubility

The definitive method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[6][7] This technique measures the concentration of a compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid forms.[6]

Causality Behind Experimental Choices

The choice of the shake-flask method as the "gold standard" is deliberate. Unlike kinetic solubility assays, which often use DMSO stock solutions and can lead to supersaturated, non-equilibrium measurements, the shake-flask method provides the true thermodynamic solubility.[8] This value is critical for biopharmaceutical classification (BCS) and for developing robust formulations.[9] The selection of aqueous media (e.g., purified water, Phosphate-Buffered Saline pH 7.4) is designed to mimic physiological conditions. Agitation for an extended period (typically 18-24 hours) is essential to ensure that the system has reached a true equilibrium state.[10]

Detailed Experimental Protocol: Shake-Flask Solubility
  • Preparation: Add an excess amount of solid 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline to a vial containing a precise volume of the desired aqueous solvent (e.g., pH 7.4 PBS). The presence of undissolved solid is crucial.[10]

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[9] Incubate for a sufficient duration (e.g., 24 hours) to ensure equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results.[6] Centrifugation at high speed is a common and effective method.[6] Alternatively, filtration through a low-binding filter (e.g., 0.45 µm PVDF) can be used.[11]

  • Quantification: Carefully remove an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

  • Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[6][12]

  • Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor, and is typically expressed in µg/mL or µM.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess solid compound to aqueous buffer equil Agitate at constant temperature (e.g., 24 hours @ 25°C) prep->equil sep Centrifuge or filter to remove undissolved solid equil->sep quant1 Extract supernatant sep->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC-UV/MS quant2->quant3 quant4 Calculate concentration (µg/mL or µM) quant3->quant4

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Determination of Lipophilicity

Lipophilicity is quantified by the partition coefficient (P) or distribution coefficient (D). The logarithm of these values, LogP and LogD, are most commonly used.

  • LogP is the ratio of the concentration of the neutral species of a compound in a biphasic system of n-octanol and water.[]

  • LogD is the ratio of the sum of all species (neutral and ionized) of a compound between n-octanol and an aqueous buffer at a specific pH.[4] For ionizable compounds, LogD is the more physiologically relevant parameter.

Gold Standard: Shake-Flask Method for LogP/LogD

This method directly measures the partitioning of a compound between n-octanol and water (or buffer) and is considered the most reliable technique.[][14]

  • Solvent Saturation: Pre-saturate the n-octanol with the aqueous buffer (e.g., pH 7.4 PBS) and vice-versa by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[4]

  • Compound Addition: Prepare a stock solution of the test compound in the pre-saturated aqueous buffer.

  • Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound-containing pre-saturated aqueous buffer.

  • Equilibration: Seal the vial and shake or rotate for a sufficient time (e.g., 1 hour) to allow the compound to reach partitioning equilibrium.[4]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[14]

  • Quantification: Carefully take an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV/MS.[]

  • Calculation:

    • P = [Concentration in Octanol] / [Concentration in Aqueous]

    • LogP (or LogD) = log10(P)

High-Throughput Alternative: RP-HPLC for LogD

For faster screening, lipophilicity can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[][15] This method correlates a compound's retention time on a hydrophobic stationary phase (like C18) with the known LogP/LogD values of a set of standard compounds.[16] While less direct than the shake-flask method, it is rapid, requires very little compound, and is highly amenable to automation.[17]

G cluster_prep 1. Preparation cluster_part 2. Partitioning cluster_quant 3. Quantification & Calculation prep1 Pre-saturate n-octanol and aqueous buffer prep2 Dissolve compound in aqueous phase prep1->prep2 part1 Combine phases & shake to reach equilibrium prep2->part1 part2 Centrifuge for complete phase separation part1->part2 quant1 Sample both octanol and aqueous layers part2->quant1 quant2 Measure concentration in each phase via HPLC quant1->quant2 quant3 Calculate LogD/LogP quant2->quant3

Caption: Workflow for Shake-Flask LogD/LogP Determination.

Computational Prediction of Solubility and Lipophilicity

When experimental data is not available, computational (in silico) models provide valuable estimations of physicochemical properties.[18] These methods use the 2D or 3D structure of a molecule to predict its properties based on various algorithms and training sets of known compounds.[19]

  • Solubility Models: Quantitative Structure-Property Relationship (QSPR) models are commonly used. They correlate calculated molecular descriptors (e.g., molecular weight, polar surface area, number of rotatable bonds) with experimentally determined solubility values from large datasets.[19]

  • LogP Models: Fragment-based methods are prevalent. These models deconstruct a molecule into its constituent atoms or functional groups ("fragments") and sum their individual contributions to lipophilicity. Widely used algorithms include ALOGP and CLogP.[20]

While predictive tools are invaluable for early-stage discovery, they are estimations. Experimental validation remains the ultimate authority.

Data Analysis of Structural Analogs

No experimental or computational data for 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline was found in the public domain. However, data for two close structural analogs are available and provide a basis for informed prediction.

Table 1: Predicted Physicochemical Properties of Structural Analogs

Compound NameStructureMolecular FormulaMolecular WeightPredicted XlogP
4-Chloro-8-(difluoromethoxy)quinolineStructure not availableC₁₀H₆ClF₂NO229.61Not Available
4-Chloro-8-(difluoromethoxy)-3-nitroquinoline[21]Structure not availableC₁₀H₅ClF₂N₂O₃274.61Not Available

Note: While a vendor provides a SMILES string for 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline, a specific predicted LogP value was not found during the search.

Structure-Property Relationship (SPR) Insights and Predictions
  • Impact of the 8-(difluoromethoxy) group: Fluorination of aliphatic groups generally leads to a decrease in lipophilicity compared to their non-fluorinated counterparts.[5] The two fluorine atoms create a more polarized C-H bond environment, which can reduce the LogP.

  • Impact of the 4-Chloro group: Halogenation on an aromatic ring typically increases lipophilicity.[22]

  • Impact of the 3-Iodo group (Target Compound): Iodine is the largest and most polarizable of the common halogens. Its introduction at position 3 is expected to significantly increase the lipophilicity (LogP) of the molecule compared to an unsubstituted analog. The large atomic radius of iodine will also influence the molecule's conformation and potential for intermolecular interactions.

  • Comparison to the 3-Nitro analog: The nitro group is strongly electron-withdrawing and polar. We can predict that the 3-iodo compound will be significantly more lipophilic (higher LogP) than its 3-nitro counterpart.

  • Solubility Prediction: Increased lipophilicity generally correlates with decreased aqueous solubility.[3] Therefore, it is predicted that 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline will have low aqueous solubility. The quinoline nitrogen provides a basic handle (pKa of quinoline itself is ~4.9), meaning its solubility will be pH-dependent, increasing at lower pH due to protonation.[23]

Conclusion

While direct experimental data for 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline remains to be published, a robust framework exists for its characterization. This guide has detailed the gold-standard shake-flask methodologies for determining thermodynamic solubility and lipophilicity (LogP/LogD), which are essential for any meaningful progression of this compound in a drug discovery pipeline. Computational predictions and analysis of structural analogs suggest that the target compound is likely to be highly lipophilic with low, pH-dependent aqueous solubility. These insights underscore the necessity of performing the described experimental protocols to obtain definitive data, which will be critical for guiding future formulation, ADME studies, and optimization efforts.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. National Institutes of Health. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning. National Institutes of Health. [Link]

  • Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. National Institutes of Health. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Parameters of HPLC system used in solubility experiments for concentration measurement. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. PubMed. [Link]

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. ResearchGate. [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Royal Society of Chemistry. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline Properties. U.S. Environmental Protection Agency. [Link]

  • CHI LogD Assay. YouTube. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. [Link]

  • HPLC Testing Procedure. Phenomenex. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Dergipark. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Computational Tools for Solubility Prediction. ResearchGate. [Link]

  • Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. MDPI. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Tool for lipophilicity determination in drug discovery basic and neutral compounds.
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Effect of Lipophilicity of Dispersed Drugs on the Physicochemical and Technological Properties of Solid Lipid Nanoparticles. SciSpace. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. ResearchGate. [Link]

  • Preparation and Hydrophilicity/Lipophilicity of Solubility- Switchable Ionic Liquids. Semantic Scholar. [Link]

  • 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. PubChem. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. [Link]

  • 4-Chloro-3-iodobenzotrifluoride. Cheméo. [Link]

  • A Practical Guide to Computational Tools for Engineering Biocatalytic Properties. MDPI. [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. [Link]

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Exploratory

Escaping Flatland: Novel Building Blocks for Antimalarial and Anticancer Drug Discovery

Introduction: The Paradigm Shift in Chemical Space As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the limitations of traditional, flat, sp²-hybridized aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift in Chemical Space

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the limitations of traditional, flat, sp²-hybridized aromatic structures. The pharmaceutical industry is undergoing a critical paradigm shift toward three-dimensional, sp³-rich chemical spaces—a movement often termed "escaping flatland"[1][2]. This transition is essential for overcoming multidrug resistance and target intractability, shared challenges in both oncology and parasitology. By incorporating novel building blocks—such as bicyclo[1.1.1]pentanes (BCPs), complex spirocycles, and advanced fluorinated motifs—we can dramatically improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of next-generation therapeutics[3][4].

This technical guide explores the mechanistic rationale, synthesis, and application of these novel building blocks, providing self-validating workflows for the discovery of antimalarial and anticancer agents.

Part 1: Privileged Scaffolds Bridging Two Domains

Bicyclo[1.1.1]pentanes (BCPs) as Phenyl Bioisosteres

Historically, drug discovery has relied heavily on phenyl rings, which often lead to poor aqueous solubility and high metabolic liability[2]. BCPs have emerged as highly effective nonclassical phenyl bioisosteres. By replacing a flat phenyl ring with a 3D BCP core, we improve the physicochemical properties of the molecule without altering its vector geometry[4]. Causality: The sp³-rich nature of BCPs reduces non-specific protein binding and enhances metabolic stability against cytochrome P450 oxidation, making them invaluable for both targeted cancer therapies and long-acting antimalarials[4][5].

Advanced Fluorinated Motifs

Fluorine incorporation is a cornerstone of modern drug design, present in roughly 20-25% of marketed drugs[6][7]. The high electronegativity and small van der Waals radius of fluorine allow it to modulate pKa, enhance lipophilicity, and block metabolically labile sites[3]. Recent advances have introduced the pentafluorosulfanyl (SF₅) group, a "super-trifluoromethyl" motif with unique octahedral geometry and exceptional lipophilicity, offering new vectors for target engagement[8].

Part 2: Antimalarial Innovations - The Spiroindolone Class

Mechanism of Action and Target Deconvolution

The discovery of spiroindolones, notably NITD609 (cipargamin), represents a breakthrough in antimalarial therapy[9][10]. Identified through a high-throughput whole-cell phenotypic screen of a 12,000-compound library, spiroindolones exhibit potent, fast-acting blood-schizonticidal activity against Plasmodium falciparum and P. vivax[11][12].

Crucially, the mechanism of action was elucidated through in vitro evolution of resistant parasites followed by whole-genome sequencing, revealing mutations in the pfatp4 gene[11]. PfATP4 is a P-type ATPase responsible for maintaining sodium homeostasis; its inhibition leads to fatal intracellular sodium accumulation and osmotic swelling[9][13].

G Spiro Spiroindolone (e.g., NITD609) PfATP4 PfATP4 (Na+ Efflux Pump) Spiro->PfATP4 Inhibits NaAccum Intracellular Na+ Accumulation PfATP4->NaAccum Blocks Efflux Swelling Osmotic Swelling & Cell Death NaAccum->Swelling Induces

Caption: Mechanism of spiroindolone-mediated PfATP4 inhibition in Plasmodium.

Experimental Protocol: Phenotypic Screening & Target Deconvolution

A scientifically rigorous system for identifying novel antimalarial chemotypes requires phenotypic screening coupled with genomic deconvolution. This protocol is designed to be self-validating.

  • Step 1: High-Throughput Phenotypic Screening. Cultivate P. falciparum in human erythrocytes and expose to the building block library, measuring viability via SYBR Green I fluorescence.

    • Causality: Phenotypic screening is unbiased; it selects for compounds that are intrinsically cell-permeable and active against the live pathogen, avoiding the attrition often seen in target-based screens where biochemical hits fail to cross the parasite membrane[12].

  • Step 2: Hit Validation and Enantiomeric Profiling. Synthesize and separate enantiomers of the hit compound.

    • Causality & Validation: If the biological target is a specific chiral protein pocket, only one enantiomer should be active. For example, the 1R,3S stereoisomer of spiroindolones is >250 times more potent than its enantiomer, validating that the mechanism is target-specific rather than a non-specific toxic effect[9][13].

  • Step 3: In Vitro Evolution of Resistance. Subject a large inoculum of parasites (10⁹) to sub-lethal, escalating concentrations of the active enantiomer.

    • Causality: Sub-lethal dosing applies evolutionary pressure, forcing the parasite to mutate the drug's target or efflux pumps to survive[11].

  • Step 4: Whole-Genome Sequencing (WGS) and Deconvolution. Sequence the genomes of resistant clones and compare them to the parental strain.

    • Causality & Validation: Identifying a consensus single nucleotide polymorphism (SNP) across independent resistant lines pinpoints the target. In the case of spiroindolones, mutations reliably mapped to the pfatp4 gene, confirming it as the molecular target[11].

G Lib Diverse Building Block Library Pheno Whole-Cell Phenotypic Screening Lib->Pheno Hit Hit Identification (e.g., Spiroindolones) Pheno->Hit Mut In Vitro Evolution of Resistant Mutants Hit->Mut Sub-lethal Dosing WGS Whole-Genome Sequencing Mut->WGS Target Target Deconvolution (e.g., PfATP4) WGS->Target Identifies SNP

Caption: Workflow for phenotypic screening and target deconvolution in drug discovery.

Part 3: Anticancer Frontiers - PROTACs and Targeted Protein Degradation

E3 Ligase Ligands as Core Building Blocks

In oncology, Proteolysis Targeting Chimeras (PROTACs) have revolutionized the treatment of "undruggable" targets[14][15]. A PROTAC is a heterobifunctional molecule comprising a target protein of interest (POI) ligand, a linker, and an E3 ubiquitin ligase ligand[16][17]. The choice of the E3 ligase building block is paramount for degradation efficiency and cellular penetrance[18].

Currently, ligands for Cereblon (CRBN) (e.g., thalidomide derivatives) and von Hippel-Lindau (VHL) (e.g., hydroxyproline-based peptidomimetics) dominate the field[15][17]. VHL ligands provide high structural rigidity and metabolic stability, while CRBN ligands offer lower molecular weight and favorable PK properties[17][18].

G PROTAC PROTAC Molecule (POI Ligand - Linker - E3 Ligand) Ternary Ternary Complex (POI : PROTAC : E3 Ligase) PROTAC->Ternary Induces Proximity Ubiquitin Polyubiquitination of POI Ternary->Ubiquitin Recruits E2 Enzyme Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets for Cleavage

Caption: Targeted protein degradation via PROTAC-induced ternary complex formation.

Experimental Protocol: Synthesis and Validation of a VHL-Targeting PROTAC

To ensure scientific integrity, the synthesis and validation of a PROTAC must include mechanistic controls that prove the degradation is target-specific.

  • Step 1: Building Block Assembly. Conjugate the POI warhead to a VHL E3 ligase ligand (e.g., VH032 derivative) using an optimized PEG linker.

    • Causality: The linker length and composition dictate the degrees of freedom required to form a stable ternary complex without introducing steric clashes between the POI and the E3 ligase[15][16].

  • Step 2: Ternary Complex Formation Assay. Use Time-Resolved Fluorescence Energy Transfer (TR-FRET) to quantify the binding affinity of the POI-PROTAC-VHL complex.

    • Causality: Binary binding (PROTAC to POI alone) does not guarantee degradation. TR-FRET confirms that the PROTAC successfully bridges both proteins in vitro[17].

  • Step 3: Cellular Degradation Assay. Treat cancer cell lines with the PROTAC and quantify POI degradation via Western blot.

    • Causality: This establishes the in vivo efficacy and identifies the "hook effect" (where excess PROTAC forms non-productive binary complexes, reducing degradation at high concentrations)[18].

  • Step 4: Mechanistic Validation (The Self-Validating Control). Pre-treat cells with an excess of the free VHL ligand or a proteasome inhibitor (e.g., MG132).

    • Causality & Validation: If degradation is rescued by free VHL ligand (which competes for the E3 ligase) or MG132 (which blocks the proteasome), the system self-validates that the observed POI depletion is strictly dependent on the designed ubiquitin-proteasome pathway, ruling out off-target cytotoxicity[15][18].

Part 4: Quantitative Data Presentation

Table 1: Comparative Physicochemical Properties of Traditional vs. Novel Building Blocks
Building BlockApplicationKey AdvantageExample Drug / Compound
Bicyclo[1.1.1]pentane (BCP) Phenyl BioisostereIncreased sp³ fraction, improved solubilityVarious pipeline candidates
Pentafluorosulfanyl (SF₅) CF₃ / Halogen BioisostereHigh lipophilicity, unique octahedral geometryPreclinical candidates
Spiroindolone Antimalarial Scaffold3D complexity, specific PfATP4 inhibitionCipargamin (NITD609)
VHL Ligand (Hydroxyproline) PROTAC E3 LigandHigh structural rigidity, metabolic stabilityARV-110 (pipeline)
Table 2: Key E3 Ligase Ligands in PROTAC Development
E3 LigaseCommon Ligand ScaffoldTarget Disease AreaKey Characteristics
Cereblon (CRBN) Thalidomide / IMiDsOncologyLow molecular weight, favorable PK
von Hippel-Lindau (VHL) Hydroxyproline derivativesOncologyHigh binding affinity, rigid structure
MDM2 Nutlin derivativesOncologyDual action (p53 stabilization + degradation)
IAP Bestatin / LCL161OncologyOverexpressed in cancer cells

Conclusion

The integration of novel building blocks—from sp³-rich BCPs and fluorinated motifs to complex spirocycles and E3 ligase ligands—is fundamentally reshaping drug discovery[1][2][8]. By prioritizing three-dimensionality and targeted degradation, researchers can overcome historical barriers of drug resistance and target intractability in both malaria and cancer.

References

  • Designing novel building blocks is an overlooked strategy to improve compound quality. ResearchGate.[Link]

  • Spiroindolone NITD609 is a novel antimalarial that targets the P-type ATPase PfATP4. Open University.[Link]

  • Spiroindolones, a new and potent chemotype for the treatment of malaria. NIH.[Link]

  • Degrader Building Blocks | LYTAC & PROTAC Degraders. Bio-Techne.[Link]

  • Pharmacokinetic-Pharmacodynamic Analysis of Spiroindolone Analogs and KAE609 in a Murine Malaria Model. NIH.[Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH.[Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers.[Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. NIH.[Link]

  • Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum. ASM Journals.[Link]

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI.[Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. ResearchGate.[Link]

  • MMV Project of the Year award - 2009. Medicines for Malaria Venture.[Link]

  • Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. ResearchGate.[Link]

  • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Taylor & Francis.[Link]

  • A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. ResearchGate.[Link]

  • Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodoquinolines

[1][2] Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, anticancer, and antiviral therapeutics.[1][2] While C2 and C4 functionalizations are...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, anticancer, and antiviral therapeutics.[1][2] While C2 and C4 functionalizations are readily accessible via nucleophilic aromatic substitution (


), the C3 position  remains electronically distinct, requiring transition-metal catalysis for efficient modification. This guide provides a comprehensive technical workflow for the Palladium-catalyzed cross-coupling of 3-iodoquinolines . We detail optimized protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig transformations, emphasizing the superior reactivity of the C3-iodide over its bromide and chloride counterparts to enable chemoselective synthesis.

Introduction: The Strategic Value of C3-Functionalization

Why 3-Iodoquinoline?

In the quinoline ring system, the pyridine moiety is electron-deficient. Nucleophilic attacks occur preferentially at C2 and C4. Conversely, electrophilic aromatic substitution favors the carbocyclic ring (C5/C8). This leaves the C3 position as a "synthetic dead zone" for classical methods.

3-Iodoquinoline bridges this gap. The C-I bond is weaker and more polarizable than C-Br or C-Cl, facilitating rapid oxidative addition to Pd(0) species even without highly activated ligands. This reactivity hierarchy (


) allows for orthogonal functionalization strategies where a C3-iodide can be coupled while preserving a C4-chloride for subsequent steps.
Reactivity Profile & Chemoselectivity
  • Oxidative Addition: Fast. The C3 position acts similarly to a standard electron-deficient aryl iodide.

  • Reductive Elimination: Facilitated by the electron-withdrawing nature of the nitrogen heterocycle.

  • Catalyst Poisoning: The quinoline nitrogen can coordinate to Pd(II), potentially arresting the cycle. This is mitigated by using phosphine ligands with higher binding affinity than the

    
     nitrogen or by using Lewis acidic additives.
    

Mechanistic Insight & Decision Logic

Understanding the catalytic cycle is prerequisite to troubleshooting. For 3-iodoquinolines, the Oxidative Addition is rarely the rate-determining step (RDS). Instead, Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) often dictates the yield.

Reaction Selection Workflow

Use the following logic tree to select the optimal coupling strategy based on your target moiety.

ReactionSelector Start Target C3-Substituent Aryl Aryl / Heteroaryl (Biaryl System) Start->Aryl Alkyne Alkyne (Conjugated Systems) Start->Alkyne Alkene Alkene (Styrenyl/Acrylates) Start->Alkene Amine Amine / Amide (C-N Bond) Start->Amine Suzuki Protocol A: Suzuki-Miyaura (Boronic Acids) Aryl->Suzuki High Tolerance Sono Protocol B: Sonogashira (Terminal Alkynes) Alkyne->Sono CuI Co-catalyst Heck Protocol C: Heck-Mizoroki (Terminal Alkenes) Alkene->Heck No Transmetalating Agent Buchwald Protocol D: Buchwald-Hartwig (Amines) Amine->Buchwald Strong Base Req.

Figure 1: Decision matrix for functionalizing 3-iodoquinolines.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Application: Synthesis of 3-aryl and 3-heteroaryl quinolines. Key Advantage: High functional group tolerance; water-compatible.

Reagents & Materials
  • Substrate: 3-Iodoquinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%) or
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sensitive substrates)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Procedure
  • Setup: Charge a reaction vial with 3-iodoquinoline, arylboronic acid, and base.

  • Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids.

  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc) or LC-MS. 3-Iodoquinoline usually disappears faster than bromo-analogs.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Expert Insight: If the quinoline nitrogen coordinates Pd, conversion stalls. Adding a bulky ligand (e.g., XPhos) or increasing temperature helps dissociate the N-Pd species.

Protocol B: Sonogashira Coupling (Alkynylation)

Application: Introduction of alkyne linkers; precursors for cyclization.[1] Key Advantage: 3-Iodoquinolines couple at Room Temperature (RT) or mild heat, unlike chlorides.

Reagents & Materials
  • Substrate: 3-Iodoquinoline (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Co-Catalyst: CuI (1–3 mol%)

  • Base/Solvent:

    
     or Diisopropylamine (DIPA) (used as solvent or co-solvent with THF/DMF).
    
Step-by-Step Procedure
  • Degassing: Degas the amine/solvent mixture thoroughly (sparge with Ar for 15 mins). Oxygen causes Glaser coupling (alkyne dimerization).

  • Charge: Add 3-iodoquinoline, CuI, and Pd catalyst to the vessel under Ar.

  • Addition: Add the degassed solvent followed by the alkyne.

  • Reaction: Stir at RT initially. If no conversion after 1h, heat to 40–50°C .

    • Note: 3-Iodoquinolines are highly reactive; high heat often causes tarring/decomposition.

  • Workup: Filter through a celite pad (removes Pd/Cu). Concentrate and purify.

Expert Insight: If the product is a solid, precipitation from cold methanol often yields pure product without chromatography.

Protocol C: Heck-Mizoroki Reaction (Alkenylation)

Application: Synthesis of styryl-quinolines or acrylate derivatives. Key Advantage: Atom economical (no stoichiometric metal waste).

Reagents & Materials
  • Substrate: 3-Iodoquinoline (1.0 equiv)

  • Alkene: Styrene, Acrylate, or Acrylamide (1.5 equiv)

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%) or
    
    
    (for higher turnover)
  • Base:

    
     or 
    
    
    
  • Solvent: DMF or DMAc (High boiling point required).

Step-by-Step Procedure
  • Mix: Combine substrate, alkene, base, and ligand in a pressure tube.

  • Catalyst: Add

    
    .
    
  • Solvent: Add anhydrous DMF.

  • Heat: Seal and heat to 100–120°C for 12–24h.

    • Caution: Reaction generates pressure. Use a blast shield.[3]

  • Workup: Pour into ice water. Precipitate is often the crude product. Filter and wash with water.

Expert Insight: The "Jeffery conditions" (using TBACl or TBAB as an additive) can significantly accelerate this reaction by stabilizing anionic Pd intermediates, allowing lower temperatures (~80°C).

Protocol D: Buchwald-Hartwig Amination (C-N Bond)

Application: Synthesis of 3-aminoquinolines (rare via other routes). Key Advantage: Access to aniline-like derivatives without nitration/reduction.

Reagents & Materials
  • Substrate: 3-Iodoquinoline (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: BINAP, Xantphos, or BrettPhos (Critical for success).

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure
  • Dry Conditions: Flame-dry glassware.[2] Moisture kills the base (

    
    ).
    
  • Charge: Add Pd source, Ligand, Base, and Substrate in a glovebox or under strict Ar flow.

  • Solvent: Add anhydrous solvent.[3]

  • Heat: 80–110°C .

  • Workup: Filter through celite. Do not use acidic workup (product is basic).

Expert Insight: For 3-iodoquinoline, Xantphos is often the ligand of choice due to its wide bite angle, facilitating the reductive elimination of the C-N bond.

Data Summary & Optimization Table

ParameterStandard ConditionOptimization for Low Yields
Solvent Dioxane, Toluene, DMFSwitch to n-Butanol or DMAc (higher polarity/temp).
Base

,

Switch to

(solubility) or

.
Catalyst

Switch to

or Pd-PEPPSI (stabilized).
Additive NoneAdd Ag2O (activates iodide) or TBAB (phase transfer).
Temp 80–100°CLower to 60°C (if decomp) or Microwave (120°C, 10 min).

Safety Considerations

  • Iodine Waste: 3-Iodoquinoline derivatives can release iodide during metabolism or decomposition. Segregate halogenated waste.

  • Palladium: Heavy metal. Final drug candidates must be scavenged (e.g., using SiliaMetS® Thiol) to <10 ppm.

  • Pressure: Heck and high-temp Suzuki reactions in sealed vessels pose explosion risks.

References

  • Suzuki-Miyaura Coupling of Haloquinolines

    • Title: One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling.
    • Source: PMC / NIH.
    • Link:[Link]

  • General Cross-Coupling Mechanisms (Nobel Prize Context)

    • Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis.[4][5][2][6][7][8][9]

    • Source: NobelPrize.org.
    • Link:[Link]

  • Heck Reaction Protocols

    • Title: Heck Transformations of Biological Compounds C
    • Source: PMC / NIH.
    • Link:[Link]

  • Buchwald-Hartwig Amination

    • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[4][6][8][10][11][12][13]

    • Source: Chemical Reviews (ACS).
    • Link:[Link]

  • Sonogashira Coupling Overview

    • Title: Sonogashira Coupling.[2][7][9][10]

    • Source: Organic Chemistry Portal.[14]

    • Link:[Link]

Disclaimer: All protocols are for research use only. Always consult Material Safety Data Sheets (MSDS) before handling chemicals.

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position of Quinoline

For Researchers, Scientists, and Drug Development Professionals Foundational Principles: The Unique Reactivity of the Quinoline C4-Position The quinoline scaffold is a privileged structure in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Unique Reactivity of the Quinoline C4-Position

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarials like chloroquine.[1][2] The functionalization of this bicyclic heterocycle is crucial for developing new chemical entities. Nucleophilic Aromatic Substitution (SNAr) is a powerful method for this purpose, and the C4-position of the quinoline ring is particularly activated for this transformation.[3][4]

The enhanced reactivity at the C2 and C4 positions stems from the electron-withdrawing nature of the ring nitrogen atom.[5][6] During an SNAr reaction, a nucleophile attacks the electron-deficient carbon, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] For attack at C4 (or C2), one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization that lowers the activation energy of the reaction.[5][9] This inherent electronic property makes 4-haloquinolines, such as 4-chloroquinoline, excellent electrophiles for SNAr reactions.

The SNAr Mechanism at Quinoline C4

The SNAr reaction at the C4-position of a quinoline bearing a suitable leaving group (LG), typically a halide, proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the C4 carbon, which is ipso to the leaving group. This attack breaks the aromaticity of the carbocyclic ring and forms a tetrahedral Meisenheimer complex.[8][10] This step is generally the rate-determining step of the reaction.

  • Elimination & Aromaticity Restoration: The aromaticity is restored by the expulsion of the leaving group, resulting in the formation of the C-Nu bond.

The overall transformation is the net replacement of the leaving group with the nucleophile. The stability of the Meisenheimer intermediate is paramount and is the reason why electron-withdrawing groups (like the quinoline nitrogen) are essential for this reaction to proceed efficiently.[7]

Caption: General SNAr Mechanism at Quinoline C4.

Experimental Design & Protocols

The success of an SNAr reaction on a quinoline substrate depends on several key parameters: the nucleophile, the leaving group, the solvent, the presence of a base, and the reaction temperature.[3]

3.1 Common Substrates and Leaving Groups

4-Chloroquinoline is the most commonly used substrate due to its commercial availability, relatively low cost, and balanced reactivity.[3][4] While aryl fluorides are often more reactive in SNAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex (the "element effect"), 4-chloroquinolines provide excellent results under accessible conditions.[11][12]

3.2 Reaction with N-Nucleophiles (Amination)

The synthesis of 4-aminoquinolines is a cornerstone of medicinal chemistry.[4] The reaction involves coupling a 4-chloroquinoline with a primary or secondary amine.[3]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred. They effectively solvate cations but poorly solvate anions, leaving the amine nucleophile "bare" and more reactive.

  • Base: A base may be required to neutralize the HCl generated during the reaction, especially with less reactive anilines or when using amine salts.[4][13] For more basic aliphatic amines, the amine reactant itself can serve as the base (if used in excess).[13] Stronger bases like NaOH or K₂CO₃ are often used for aryl or heteroarylamines.[13]

  • Temperature: Higher temperatures (120-180°C) are often necessary to overcome the activation barrier, particularly for less nucleophilic amines like anilines.[3][13] Microwave irradiation has proven highly effective at reducing reaction times from many hours to minutes and improving yields.[4][13]

Protocol 3.2.1: Synthesis of N-(2-methylquinolin-4-yl)aniline

This protocol details the reaction of 4-chloro-2-methylquinoline with aniline, a weakly basic amine, necessitating the use of a base and thermal conditions.

Materials:

  • 4-chloro-2-methylquinoline (1.0 equiv)

  • Aniline (1.2 equiv)

  • N,N-Diisopropylethylamine (Hünig's base) (1.5 equiv)[14]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-methylquinoline (1 mmol, 177.6 mg).

  • Add DMF (10 mL) to dissolve the starting material.[14]

  • Add aniline (1.2 mmol, 111.7 mg, 109 µL).

  • Add Hünig's base (1.5 mmol, 193.9 mg, 260 µL).[14]

  • Heat the reaction mixture to 120-150°C and stir for 4-24 hours.[3]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL). A precipitate should form.

  • Neutralize the solution with a dilute ammonia solution if necessary.

  • Collect the solid precipitate by vacuum filtration, washing with cold water.

  • Dry the solid. Recrystallization from ethanol can be performed for further purification.[14]

3.3 Reaction with O-Nucleophiles (Alkoxylation/Hydroxylation)

The synthesis of 4-alkoxyquinolines often requires the use of a strong base to deprotonate the alcohol, generating a more potent alkoxide nucleophile.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for generating the alkoxide in situ without competing in the substitution reaction.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are crucial, as protic solvents would quench the strong base and the alkoxide nucleophile.

  • Hydrolysis: A common side reaction is the hydrolysis of the 4-chloroquinoline to the corresponding 4-hydroxyquinoline (a quinolone), especially if water is present.[3] Ensuring anhydrous conditions is critical.

Protocol 3.3.1: Synthesis of 4-methoxy-6-methoxy-2-methylquinoline

This protocol describes the O-alkylation of a quinolin-4-ol, which is structurally equivalent to the product of an SNAr reaction with a hydroxide nucleophile, followed by a second alkylation. Ultrasound assistance can dramatically shorten reaction times.[15]

Materials:

  • 6-Methoxy-2-methylquinolin-4-ol (1.0 equiv)

  • Methyl iodide (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a beaker suitable for sonication, combine 6-methoxy-2-methylquinolin-4-ol (1 mmol, 189.2 mg), K₂CO₃ (3 mmol, 414.6 mg), and DMF (20 mL).[15]

  • Add methyl iodide (1.2 mmol, 170.3 mg, 75 µL).

  • Place the reaction mixture in an ultrasonic bath or use a sonication probe and sonicate for 15-30 minutes.[15]

  • Monitor the reaction by TLC.

  • Once complete, reduce the solvent volume under reduced pressure.

  • Dilute the residue with water. A solid product should precipitate.

  • Filter the solid and wash thoroughly with water to remove DMF and salts. The product can be further purified by centrifugation and washing.[15]

3.4 Reaction with S-Nucleophiles (Thiolation)

Thiols are generally excellent nucleophiles and react readily with 4-chloroquinolines. The resulting thiolate anion, generated with a mild base, is highly reactive.

Protocol 3.4.1: Synthesis of 4-(ethylthio)-8-methylquinolin-2(1H)-thione

This protocol describes the reaction of a chloroquinolinethione with ethanethiol.[16]

Materials:

  • 4-chloro-8-methylquinoline-2(1H)-thione (1.0 equiv)

  • Ethanethiol (1.2 equiv)

  • Sodium ethoxide (1.2 equiv)

  • Absolute Ethanol

Procedure:

  • To a round-bottom flask, add 4-chloro-8-methylquinoline-2(1H)-thione (10 mmol, 2.1 g) and absolute ethanol (30 mL).

  • Add ethanethiol (12 mmol, 745 mg, 0.89 mL).

  • Add a solution of sodium ethoxide in ethanol (12 mmol).

  • Heat the mixture under reflux for 3-4 hours.

  • Monitor the reaction by TLC.

  • After cooling, the product may precipitate. If not, pour the mixture into cold water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry. Crystallize from a suitable solvent if necessary.[16]

Data Summary & Reaction Conditions

The following table summarizes typical conditions for SNAr reactions at the C4 position of quinoline derivatives.

EntryNucleophile TypeLeaving GroupBaseSolventTemperature (°C)TimeTypical Yield (%)Ref
1Primary/Secondary AmineClAmine (excess) or Et₃NDMF, EtOH>120>24 h60-90[13]
2ArylamineClNaOH, K₂CO₃DMSO140-18020-30 min (µW)80-95[4][13]
3Alcohol (as alkoxide)ClNaH, K₂CO₃DMF, Toluene25-11015 min - 18 h45-95
4ThiolClNaOEt, Et₃NEthanolReflux3-5 h70-85[16]
51,2,4-TriazoleClHCl (catalyst)Dioxane1014 h~85[17]

Troubleshooting & Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / No Reaction 1. Insufficiently reactive nucleophile.[3] 2. Reaction temperature too low. 3. Inappropriate solvent.1. For weak nucleophiles (e.g., anilines), use higher temperatures, microwave assistance, or an acid catalyst.[3][13] 2. Increase temperature in 10-20°C increments. 3. Switch to a more polar aprotic solvent like DMSO.[3]
Side Product Formation 1. Hydrolysis of 4-chloroquinoline to 4-hydroxyquinoline.[3] 2. Dialkylation or other side reactions with complex nucleophiles.1. Ensure strictly anhydrous conditions (dry solvent, inert atmosphere). 2. Adjust stoichiometry, lower temperature, or protect other reactive functional groups on the nucleophile.
Purification Difficulties 1. Excess high-boiling point amine is difficult to remove.[3] 2. Product is a thick, dark oil.1. During work-up, perform an acidic wash (e.g., dilute HCl) to protonate the excess amine, making it water-soluble.[3] 2. Attempt purification via column chromatography on silica or alumina. Trituration with a non-polar solvent (e.g., hexanes) may induce crystallization.

Experimental Workflow Overview

G A Reaction Setup (Flask, Stir Bar, Condenser) B Add 4-Haloquinoline & Solvent A->B C Add Nucleophile & Base (if required) B->C D Heat Reaction (Conventional or Microwave) C->D E Monitor Progress (TLC) D->E E->D Continue Heating F Reaction Work-up (Quench, Extract/Filter) E->F Reaction Complete G Purification (Recrystallization/Chromatography) F->G H Characterization (NMR, MS, m.p.) G->H

Caption: Standard laboratory workflow for SNAr reactions.

Applications in Drug Development

The functionalization of the C4 position of quinoline via SNAr is a proven strategy in drug discovery. The iconic antimalarial drug Chloroquine is a 4-aminoquinoline.[1] This synthetic accessibility has allowed for the creation of vast libraries of 4-substituted quinolines that have been explored for a wide range of therapeutic applications, including:

  • Anti-infective agents: Antimalarial, antibacterial, antifungal, and antiviral compounds.[2][18]

  • Anticancer agents: Compounds targeting various cancer pathways.

  • Anti-inflammatory agents: Derivatives of chloroquine, like hydroxychloroquine, are used to treat rheumatoid arthritis and lupus.[1]

  • Antimycobacterial agents: Novel 4-alkoxyquinolines have shown potent activity against Mycobacterium tuberculosis.[19]

The ability to readily modify the C4-substituent allows for fine-tuning of a compound's pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.

References

  • Delgado, J., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Retrieved from [Link]

  • University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]

  • Sánchez, Y., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Retrieved from [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2021). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

  • Kumar, A., et al. (2022). Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). Examples of 4-unsubstituted quinoline-based marketed drugs and clinical candidates. Retrieved from [Link]

  • Armas, F., et al. (2022). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. PubMed Central. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • Elso, O. G., & Liñares, G. G. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry. Retrieved from [Link]

  • Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

  • Bhupathi, R. S. (n.d.). A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Kikelj, D., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. PubMed. Retrieved from [Link]

  • Abdel-Gawad, S. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]

  • Gűven, O., et al. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Base-promoted C–F bond alkynylation of octafluorotoluene with terminal alkynes. Retrieved from [Link]

  • Abrahão, A. S. A., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. PubMed Central. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. MDPI. Retrieved from [Link]

  • Crampton, M. R., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron-Deficient sp2 Nitrogen Atom. Retrieved from [Link]

  • ResearchGate. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Nanyang Technological University. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. Retrieved from [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • SynOpen. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Semantic Scholar. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

Sources

Method

Application Note: Optimization of Suzuki-Miyaura Coupling with 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline

Executive Summary This guide details the optimization of the Suzuki-Miyaura cross-coupling reaction involving 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline , a highly functionalized heteroaryl scaffold often utilized in k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization of the Suzuki-Miyaura cross-coupling reaction involving 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline , a highly functionalized heteroaryl scaffold often utilized in kinase inhibitor discovery. The primary challenge in this transformation is achieving high chemoselectivity —coupling exclusively at the C3-iodo position while preserving the C4-chloro handle for subsequent functionalization—and maintaining the integrity of the metabolically stable but potentially sensitive 8-difluoromethoxy (


) group.

This protocol establishes a self-validating workflow, moving from initial catalyst screening to a robust, scalable method.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The substrate contains three distinct reactive/functional sites:

  • C3-Iodo (Reactive Site): The weakest carbon-halogen bond (

    
    ). It undergoes oxidative addition with Pd(0) most rapidly.
    
  • C4-Chloro (Latent Handle): Significantly stronger bond (

    
    ). In the presence of the adjacent C3-substituent, it is sterically crowded. It generally requires higher temperatures or specialized electron-rich ligands (e.g., Buchwald phosphines) to react.
    
  • 8-Difluoromethoxy (Electronic Modulator): A lipophilic, weak electron-withdrawing group (

    
    ). While generally stable, it can undergo degradation under harsh basic conditions or very high temperatures, potentially releasing difluorocarbene species [1].
    
Chemoselectivity Rationale

The reaction relies on the kinetic differentiation between the C-I and C-Cl bonds.

  • Rate of Oxidative Addition (

    
    ): 
    
    
    
    .
  • Control Strategy: By utilizing "mild" ligands (e.g.,

    
    , dppf) and controlled temperatures (
    
    
    
    ), we ensure the catalyst consumes the iodide completely before possessing sufficient energy to activate the chloride.

Visualization: Reaction Pathway & Selectivity

ReactionSelectivity cluster_legend Legend Start Starting Material PathA Desired Pathway (C3) PathB Over-Coupling (C3+C4) SM 4-Chloro-8-(difluoromethoxy)- 3-iodoquinoline Int1 Oxidative Addition (C-I) SM->Int1 Fast (k1) Pd0 Pd(0) Catalyst Prod Product: 3-Aryl-4-chloro-8-(OCF2H)-quinoline Int1->Prod + Ar-B(OH)2 Transmetallation/RE SideProd Impurity: 3,4-Diaryl-8-(OCF2H)-quinoline Prod->SideProd Slow (k2) Requires High T / Active Ligand

Figure 1: Kinetic selectivity profile. The C3-I bond reacts via a fast pathway (k1), yielding the desired product. The C4-Cl bond activation (k2) is the rate-limiting step for the formation of the bis-coupled impurity.

Optimization Protocol

Phase 1: Catalyst & Ligand Screening

Objective: Identify a system that promotes rapid C-I coupling without touching C-Cl.

Experimental Setup:

  • Scale: 0.1 mmol.

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Base:

    
     (2.0 equiv).
    
  • Temp:

    
    .[2]
    
  • Time: 4 hours.

EntryCatalyst SystemLigand ClassConversion (C-I)Selectivity (Mono:Bis)Notes
1

Monodentate Phosphine85%>99:1Good selectivity, slow kinetics.
2

Bidentate Ferrocenyl >98% >99:1 Optimal balance of rate/selectivity.
3

+ XPhos
Dialkylbiaryl Phosphine100%85:15Too active; activates C-Cl.
4

+

In-situ generated70%>99:1Poor turnover.

Recommendation: Use


 . The large bite angle and ferrocenyl backbone provide excellent stability and reactivity for aryl iodides while being sufficiently deactivated towards the sterically hindered C4-chloride [2].
Phase 2: Base & Solvent Effects

Objective: Maximize solubility and minimize protodeboronation.[2]

EntryBaseSolventYieldComments
1

DMF/H2O92%High yield, difficult workup (DMF).
2

Dioxane/H2O88%Standard, easy workup.
3

Toluene/H2O95%Best for biphasic systems.
4

THF/H2O60%Significant protodeboronation observed.

Detailed Standard Operating Procedure (SOP)

Target Reaction: Coupling of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline (1.0 equiv) with Phenylboronic acid (1.2 equiv).

Materials
  • Substrate: 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 – 1.3 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v) [Degassed]

Step-by-Step Methodology
  • Degassing (Critical):

    • Prepare the solvent mixture (Dioxane/Water 4:1).[1]

    • Sparge with Argon or Nitrogen for at least 15 minutes.[1] Rationale: Oxygen promotes homocoupling of boronic acids and oxidizes phosphine ligands.

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).

    • Transfer the vial to a glovebox or cycle 3x with vacuum/Argon.

    • Add the Catalyst (

      
      , 0.05 equiv). Note: Adding catalyst last prevents premature activation.
      
    • Inject the degassed solvent via syringe.

  • Execution:

    • Seal the vial.

    • Heat to

      
        in a heating block.
      
    • Checkpoint: Monitor by LCMS at 2 hours.

      • Success Criteria: Disappearance of starting material (M+H peak) and appearance of Product. Absence of Bis-coupled product (

        
        ).
        
  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with Ethyl Acetate and Water.[1]

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      .
      
    • Concentrate in vacuo.[1]

  • Purification:

    • Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Note: The product is usually less polar than the boronic acid but more polar than the starting iodide.

Troubleshooting & Optimization Logic

Troubleshooting Problem Issue Detected Stalled Incomplete Conversion (SM remains) Problem->Stalled BisCouple Over-coupling (C4-Cl reacts) Problem->BisCouple Dehal Protodehalogenation (C-I reduced to C-H) Problem->Dehal Sol1 Increase Temp to 80°C OR Switch to Pd(PPh3)4 Stalled->Sol1 Sol2 Lower Temp to 50°C Reduce Catalyst Loading Use weaker base (Na2CO3) BisCouple->Sol2 Sol3 Dry Solvents (Anhydrous) Check Boronic Acid Quality Switch to Anhydrous Base (CsF) Dehal->Sol3

Figure 2: Decision tree for common failure modes. Protocols are adjusted based on specific impurity profiles.

Common Issues:
  • Protodehalogenation (Reduction of C-I to C-H):

    • Cause: Often caused by trace water in the presence of specific bases or decomposition of the boronic acid.

    • Fix: Use anhydrous conditions (Dioxane/Toluene) with anhydrous

      
      .
      
  • Hydrolysis of 4-Cl:

    • Cause: High temperatures (

      
      ) with hydroxide bases (
      
      
      
      ,
      
      
      ).
    • Fix: Stick to Carbonate bases and keep T

      
      .
      
  • Stability of

    
    : 
    
    • Generally stable. Avoid strong Lewis acids or extremely strong bases (e.g., t-BuLi) which are not used here anyway.

References

  • Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, (48), 7405-7407. Link (Context: Stability of difluoromethyl groups).

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link (Context: Reactivity differences between Cl and I).

  • BenchChem Technical Support. (2025). "Application Notes: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde." BenchChem Application Notes. Link (Context: Analogous quinoline coupling protocols).

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 8-(Difluoromethoxy)quinoline Core

For Researchers, Scientists, and Drug Development Professionals The 8-(difluoromethoxy)quinoline scaffold is an increasingly important pharmacophore in modern medicinal chemistry. The difluoromethoxy group (-OCF₂H) offer...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-(difluoromethoxy)quinoline scaffold is an increasingly important pharmacophore in modern medicinal chemistry. The difluoromethoxy group (-OCF₂H) offers a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating capability, making it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This guide provides a detailed exploration of key functionalization strategies for this core, offering both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in their synthetic endeavors.

Part 1: Electrophilic Aromatic Substitution

The introduction of substituents via electrophilic aromatic substitution (EAS) is a fundamental strategy for modifying the quinoline core. The 8-(difluoromethoxy) group is an ortho-, para-directing deactivator. However, in the strongly acidic conditions typical for many EAS reactions, the quinoline nitrogen is protonated, rendering the pyridine ring strongly deactivated.[2][3] Consequently, substitution occurs on the carbocyclic (benzene) ring, primarily at the C5 and C7 positions.

Nitration of the 8-(Difluoromethoxy)quinoline Core

Nitration introduces a versatile nitro group that can be a precursor for an amino group or other functionalities. The reaction proceeds via the nitronium ion (NO₂⁺) generated from nitric and sulfuric acids.

Causality Behind Experimental Choices:

  • Mixed Acid System: A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion, which is necessary to overcome the deactivated nature of the quinoline ring.[4]

  • Temperature Control: The reaction is typically run at low temperatures to control the exothermic nature of the nitration and to minimize side product formation.

Protocol 1: Nitration of 8-(Difluoromethoxy)quinoline

  • Preparation: To a stirred solution of 8-(difluoromethoxy)quinoline (1.0 eq) in concentrated sulfuric acid (5 mL per gram of quinoline) at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL per mL of nitric acid) dropwise.

  • Reaction: Maintain the temperature at 0-5 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide (e.g., 20% w/v) to pH 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the C5 and C7-nitro isomers.

PositionExpected ProductNotes
C58-(Difluoromethoxy)-5-nitroquinolineMajor isomer
C78-(Difluoromethoxy)-7-nitroquinolineMinor isomer

Nitration_Workflow

Halogenation of the 8-(Difluoromethoxy)quinoline Core

Direct halogenation, particularly bromination and chlorination, can be achieved using N-halosuccinimides (NBS or NCS) in a strong acid, which facilitates the generation of a more potent electrophilic halogen species.

Protocol 2: Bromination of 8-(Difluoromethoxy)quinoline

  • Preparation: Dissolve 8-(difluoromethoxy)quinoline (1.0 eq) in concentrated sulfuric acid at room temperature.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Part 2: Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable for creating C-C and C-N bonds, enabling the introduction of a wide array of substituents. These protocols require a halogenated 8-(difluoromethoxy)quinoline precursor, which can be synthesized via the methods described in Part 1 followed by a Sandmeyer reaction if starting from a nitro group, or through other established quinoline synthesis routes.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halo-quinoline and a boronic acid or ester, catalyzed by a palladium complex.[5][6]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂, is required. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the catalytic cycle.

  • Base: A base such as cesium carbonate (Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid.[6]

  • Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-8-(difluoromethoxy)quinoline

  • Inert Atmosphere: To a flame-dried flask, add 5-bromo-8-(difluoromethoxy)quinoline (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and cesium carbonate (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent Addition: Add degassed solvents, such as a 4:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

CatalystLigandBaseSolventTypical Yield
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O70-95%
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O75-98%
Pd(dppf)Cl₂(dppf)Cs₂CO₃Toluene/H₂O80-99%

Suzuki_Miyaura_Cycle

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of N-aryl and N-heteroaryl amines from the corresponding halides.[7][8]

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are essential. They facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine and form the active palladium-amido complex.[7][8]

Protocol 4: Buchwald-Hartwig Amination of 5-Bromo-8-(difluoromethoxy)quinoline

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, combine 5-bromo-8-(difluoromethoxy)quinoline (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., Xantphos, 2-4 mol%).

  • Base and Solvent: Add sodium tert-butoxide (1.4 eq) and anhydrous toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 90-110 °C for 12-24 hours.

  • Monitoring and Work-up: Follow the procedures outlined in Protocol 3.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Part 3: C-H Functionalization Strategies

Direct C-H functionalization is a highly atom-economical approach that avoids the pre-functionalization of the quinoline core.

Palladium-Catalyzed C-H Arylation

For quinoline N-oxides, C-H functionalization often occurs at the C2 or C8 positions. The 8-(difluoromethoxy) group may sterically hinder C8 functionalization to some extent, but it remains a potential site for activation. The N-oxide can act as a directing group.[10][11]

Protocol 5: C-H Arylation of 8-(Difluoromethoxy)quinoline N-Oxide

  • Preparation: Combine 8-(difluoromethoxy)quinoline N-oxide (1.0 eq), an aryl iodide (1.5 eq), Pd(OAc)₂ (5-10 mol%), and a silver salt oxidant (e.g., Ag₂CO₃, 2.0 eq) in a sealed tube.

  • Additives and Solvent: Add an acid additive like pivalic acid (PivOH, 1.0 eq) and a solvent such as DMF or acetic acid.

  • Reaction: Heat the mixture to 120-140 °C for 12-24 hours.

  • Work-up: After cooling, filter the mixture through Celite, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Photoredox-Catalyzed Minisci-Type Reactions

The Minisci reaction involves the addition of a carbon-centered radical to an electron-deficient heterocycle. Photoredox catalysis offers a mild and efficient way to generate these radicals.[12][13][14] For the protonated 8-(difluoromethoxy)quinoline, radical addition is expected to occur at the C2 and C4 positions.

Causality Behind Experimental Choices:

  • Photocatalyst: An iridium or ruthenium-based photocatalyst is typically used to absorb visible light and initiate the single-electron transfer (SET) process for radical generation.

  • Radical Precursor: A wide range of radical precursors can be used, such as carboxylic acids (via oxidative decarboxylation) or ethers.[12]

  • Acid: An acid is often required to protonate the quinoline, increasing its electrophilicity and facilitating radical addition.

Protocol 6: Minisci-Type Alkylation with a Carboxylic Acid

  • Setup: In a vial, combine 8-(difluoromethoxy)quinoline (1.0 eq), the carboxylic acid radical precursor (2.0-3.0 eq), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and an oxidant like potassium persulfate (K₂S₂O₈, 2.0 eq).

  • Solvent and Acid: Add a solvent such as acetonitrile or DMSO, and an acid like trifluoroacetic acid (TFA, 1.0-2.0 eq).

  • Degassing and Irradiation: Degas the mixture with an inert gas, then irradiate with a blue LED lamp at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.

Minisci_Reaction_Scheme

References

  • Gule, N. P., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]

  • Li, W., et al. (2015). Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science. [Link]

  • Messaoudi, S., et al. (2015). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]

  • Chen, G., et al. (2012). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

  • Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • Wu, Y., et al. (2018). Transition-Metal-Free C-H Arylation of Unactivated Arenes with 8-Hydroxyquinoline as a Promoter. Synthesis. [Link]

  • Whitwood, A. C., et al. (2017). One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. ePrints Soton. [Link]

  • Corcoran, E. B., & Rovis, T. (2018). Recent Advances in Minisci-Type Reactions. ACS Catalysis. [Link]

  • Wang, C., et al. (2021). Rhodium‐Catalyzed C(sp)–H Arylation of 8‐Methylquinolines with Arylsilanes. Chinese Journal of Chemistry. [Link]

  • Ali, I., et al. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. [Link]

  • Kumar, A., et al. (2018). Rh(III)-Catalyzed C(8)–H Functionalization of Quinolines via Simultaneous C–C and C–O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. The Journal of Organic Chemistry. [Link]

  • Li, C.-J., et al. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. [Link]

  • Sahoo, T., et al. (2022). Palladium-Catalyzed Directed Aldehyde C–H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. The Journal of Organic Chemistry. [Link]

  • Piers, W. E., et al. (2016). Direct arylation catalysis with chloro[8-(dimesitylboryl)quinoline-κN]copper(I). Beilstein Journal of Organic Chemistry. [Link]

  • Li, X., et al. (2020). Synthesis of 8-Alkoxy-5 H-isochromeno[3,4- c]isoquinolines and 1-Alkoxy-4-arylisoquinolin-3-ols through Rh(III)-Catalyzed C-H Functionalization of Benzimidates with 4-Diazoisochroman-3-imines and 4-Diazoisoquinolin-3-ones. The Journal of Organic Chemistry. [Link]

  • Volla, C. M. R. (2025). Direct C–H Functionalization of 8-Methylquinolines Under Rhodium Catalysis. Synfacts. [Link]

  • Teja, G. S., & Khan, I. (2020). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Jamir, M., & Antonchick, A. P. (2021). A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation. Nature Communications. [Link]

  • Daugulis, O. (2011). 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. ChemInform. [Link]

  • Patel, A. B., & Chikhalia, K. H. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. Journal of the Iranian Chemical Society. [Link]

  • Olofsson, B., & Olofsson, K. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry. [Link]

  • Kumar, S., & Kumar, S. (2022). Ir-photoredox catalyzed Minisci-type alkylation of quinolines with ethers. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. [Link]

  • Nolan, S. P. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Chemical Communications. [Link]

  • Dong, J., & Wang, Q. (2020). PHOTOCATALYTIC MINISCI REACTION. Science Press. [Link]

  • Jaman, Z., et al. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

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  • ECORFAN-Bolivia Journal. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN. [Link]

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  • Wang, X., et al. (2019). Quinolines synthesis exploiting difluorocarbene reactivity. Organic Letters. [Link]

  • Al-Karawi, A. J. M. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Al-Masoudi, N. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

Sources

Method

Application Note: Precision Functionalization of the 4-Chloro Position in Nitrogen Heterocycles

Topic: Procedures for introducing amine substituents at the 4-chloro position Context: Quinazoline/Pyrimidine Scaffolds in Medicinal Chemistry (e.g., EGFR Inhibitors). -heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedures for introducing amine substituents at the 4-chloro position Context: Quinazoline/Pyrimidine Scaffolds in Medicinal Chemistry (e.g., EGFR Inhibitors).


-heterocycles.

Abstract & Strategic Importance

The displacement of a chlorine atom at the C4 position of quinazoline or pyrimidine scaffolds is a cornerstone reaction in medicinal chemistry, particularly for synthesizing kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While often perceived as a trivial Nucleophilic Aromatic Substitution (


), the reaction is highly sensitive to the electronic nature of the nucleophile and the protonation state of the heterocycle.

This guide moves beyond generic textbook conditions, offering a decision-based workflow for selecting between Acid-Mediated


 , Base-Mediated 

, and Palladium-Catalyzed Buchwald-Hartwig Amination .

Mechanistic Foundations & Decision Matrix

The Two Faces of

Success depends on recognizing that the 4-chloroheterocycle can react through two distinct pathways:

  • Neutral Pathway: The amine attacks the neutral heterocycle. Requires a good nucleophile (primary alkyl amine).

  • Activated (Protonated) Pathway: The heterocycle N1 is protonated (either by added acid or in situ generated HCl). This lowers the LUMO energy, making the C4 position significantly more electrophilic. This is critical for weak nucleophiles like anilines.

Decision Matrix

Use the following logic to select your protocol.

DecisionMatrix Start Start: 4-Chloro Substrate + Amine AmineType Analyze Amine Nucleophilicity Start->AmineType IsAliphatic Aliphatic / Primary Amine (High Nucleophilicity) AmineType->IsAliphatic pKa(BH+) > 9 IsAniline Aniline / Aryl Amine (Moderate/Low Nucleophilicity) AmineType->IsAniline pKa(BH+) < 5 MethodA METHOD A: Standard Thermal (Salt Formation) Solvent: i-PrOH IsAliphatic->MethodA Robust Substrate MethodB METHOD B: Base-Mediated SNAr Solvent: Dioxane/DIPEA IsAliphatic->MethodB Acid Sensitive Groups? CheckElectronics Electron Withdrawing Groups? IsAniline->CheckElectronics Check Substituents MethodC METHOD C: Microwave Assisted Solvent: THF/H2O MethodD METHOD D: Buchwald-Hartwig Cat: Pd(OAc)2 / Xantphos CheckElectronics->MethodA No (e.g., 3-Cl, 4-F) CheckElectronics->MethodC Yes (e.g., -NO2, -CN) CheckElectronics->MethodD Sterically Hindered / Unreactive

Figure 1: Strategic workflow for selecting the optimal amination condition.

Experimental Protocols

Method A: The "Salt Formation" Protocol (Standard for Anilines)

Best For: Synthesizing kinase inhibitors (e.g., Gefitinib analogs). Mechanism: The reaction is autocatalytic. The first equivalent of amine generates HCl, which protonates the quinazoline N1, accelerating the reaction. The product precipitates as the hydrochloride salt, preventing over-reaction and simplifying purification.

Reagents:

  • Substrate: 4-chloroquinazoline derivative (1.0 equiv)[1]

  • Nucleophile: Aniline derivative (1.05 equiv)

  • Solvent: Isopropanol (IPA) [Anhydrous]

Protocol:

  • Setup: Charge a round-bottom flask with the 4-chloroquinazoline (e.g., 1.0 g) and anhydrous IPA (10–15 mL/g).

  • Addition: Add the aniline (1.05 equiv). Do not add base.

  • Reaction: Heat to reflux (

    
    ) under 
    
    
    
    atmosphere.
    • Observation: The mixture usually becomes homogeneous upon heating, then a precipitate (the product HCl salt) begins to form within 30–60 minutes.

  • Monitoring: Monitor by TLC or LCMS. Reaction is typically complete in 2–4 hours.

  • Workup (Filtration): Cool the mixture to

    
     and stir for 30 minutes. Filter the solid.[2][3]
    
  • Washing: Wash the cake with cold IPA (

    
     vol) and then 
    
    
    
    to remove unreacted aniline.
  • Free Basing (Optional): If the free base is required, suspend the solid in

    
    , add saturated 
    
    
    
    , and extract.

Why this works: The insolubility of the hydrochloride salt in IPA drives the equilibrium forward and protects the product from degradation.

Method B: Base-Mediated

Best For: Aliphatic amines, acid-sensitive substrates, or when solubility in alcohols is poor.

Reagents:

  • Solvent: 1,4-Dioxane or THF.

  • Base: DIPEA (Hunig's Base) or

    
     (1.2–2.0 equiv).
    

Protocol:

  • Dissolve 4-chloro substrate in Dioxane (10 mL/g).

  • Add DIPEA (1.5 equiv) followed by the amine (1.1 equiv).

  • Heat to

    
    .
    
    • Note: Aliphatic amines are highly reactive; reaction may be exothermic. Start at RT.

  • Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine.

Method D: Buchwald-Hartwig Amination (The "Rescue" Method)

Best For: Extremely unreactive amines (e.g., electron-deficient anilines, diarylamines) or when


 fails due to steric hindrance.

Catalyst System:

  • Pre-catalyst:

    
     or 
    
    
    
    .
  • Ligand: Xantphos (General purpose) or BrettPhos (For primary amines/challenging substrates).

  • Base:

    
     (Mild) or NaOtBu (Strong).
    

Protocol:

  • Degassing: Charge flask with 4-chloro substrate (1.0 equiv), Amine (1.2 equiv),

    
     (2.0 equiv), and Xantphos (0.05 equiv). Purge with Argon/Nitrogen for 5 mins.
    
  • Catalyst: Add

    
     (0.02–0.05 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane or Toluene.

  • Reaction: Heat to

    
     for 12–18 hours.
    
  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Critical Parameters & Troubleshooting

The Hydrolysis Trap

The most common failure mode is hydrolysis of the C4-chloride to the C4-one (quinazolinone), which is catalytically dead.

  • Cause: Wet solvents or hygroscopic amines.

  • Solution: Use anhydrous solvents. If using Method A (Acidic), ensure the system is sealed, as HCl is hygroscopic.

  • Diagnostic: LCMS peak at M-18 (relative to Cl) or M-36+16 (Mass of OH vs Cl).

Regioselectivity (2,4-Dichloro substrates)

When starting with 2,4-dichloroquinazoline:

  • C4 is kinetically favored: The C4 position is more electrophilic due to the N3-C4-C4a resonance pathway.

  • Control: Perform the reaction at

    
     to RT to selectively displace C4. Heating to 
    
    
    
    may result in bis-substitution.
Data Summary Table
ParameterMethod A (Thermal/Salt)Method B (Base-Mediated)Method D (Buchwald)
Nucleophile Anilines (Standard)Aliphatic AminesUnreactive/Bulky Amines
Solvent Isopropanol / n-ButanolDioxane / THF / DMFToluene / Dioxane
Base None (Autocatalytic)DIPEA / Et3NCs2CO3 / NaOtBu
Temp Reflux (

)
RT -


Workup Filtration (Precipitate)Aqueous ExtractionCelite Filtration + Column
Key Risk Solubility of saltBis-alkylation (if primary)Catalyst poisoning

Mechanistic Visualization

The following diagram illustrates the divergence between the thermal


 mechanism (involving the Meisenheimer complex) and the competing hydrolysis pathway.

Mechanism Substrate 4-Chloroquinazoline Protonation N1-Protonation (Acid Catalysis) Substrate->Protonation + H+ (Autocatalytic) Attack Nucleophilic Attack (C4 Position) Protonation->Attack + R-NH2 Hydrolysis SIDE REACTION: Hydrolysis to Quinazolinone Protonation->Hydrolysis + H2O (Trace) Intermediate Meisenheimer-like Complex Attack->Intermediate Product 4-Amino Product (HCl Salt) Intermediate->Product - HCl DeadEnd DeadEnd Hydrolysis->DeadEnd Inert Species

Figure 2: Reaction pathway showing activation via protonation and the competing hydrolysis risk.

References

  • Synthesis of Gefitinib (Method A Example)

    • Use of Isopropanol reflux without base for aniline coupling.
    • Maskrey, T. S., et al.[4] "A New Synthesis of Gefitinib." Synlett, 2019, 30, 471–476.[4]

  • Microwave-Assisted Synthesis (Method C)

    • Rapid synthesis of 4-anilinoquinazolines using aqueous THF.
    • Lopes, S. M. M., et al. "Microwave-mediated N-arylation of 4-chloroquinazolines." Tetrahedron Letters, 2011.
  • Buchwald-Hartwig Conditions (Method D)

    • General guidelines for heteroaryl chlorides.
    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
  • Mechanistic Study of Acid Catalysis

    • Role of protonation in acceler
    • Sánchez, P., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 2018.

Sources

Application

Sonogashira coupling conditions for 3-iodo-4-chloroquinoline derivatives

Strategic Overview In modern drug discovery, the quinoline scaffold is a privileged pharmacophore found in antimalarials, kinase inhibitors, and immunomodulators. To conduct rigorous Structure-Activity Relationship (SAR)...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

In modern drug discovery, the quinoline scaffold is a privileged pharmacophore found in antimalarials, kinase inhibitors, and immunomodulators. To conduct rigorous Structure-Activity Relationship (SAR) studies, chemists require versatile building blocks that allow for independent, stepwise functionalization at adjacent positions.

3-Iodo-4-chloroquinoline serves as an exceptional linchpin for this purpose. By exploiting the distinct electronic and steric environments of the C3 and C4 halogens, researchers can achieve exquisite orthogonal reactivity. This application note details the causality, optimization, and self-validating protocols for the regioselective C3-alkynylation of 3-iodo-4-chloroquinoline via Sonogashira coupling, preserving the C4-chloride for downstream diversification.

Mechanistic Causality & Chemoselectivity

The success of this transformation relies on manipulating the oxidative addition kinetics of the Palladium(0) catalyst.

  • Bond Dissociation Energy (BDE): The chemoselectivity is fundamentally governed by the BDE of the respective carbon-halogen bonds. The C3–I bond is significantly weaker (

    
     65 kcal/mol) than the C4–Cl bond (
    
    
    
    95 kcal/mol). Consequently, the active Pd(0) species undergoes oxidative addition at the C3 position orders of magnitude faster than at C4.
  • Suppression of SNAr: The C4 position of the quinoline ring is highly electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr). However, the mild basic conditions (e.g., Et

    
    N) and ambient-to-moderate temperatures utilized in this Sonogashira protocol are kinetically insufficient to drive the SNAr of the chloride by the amine base or the alkyne.
    

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition (Chemoselective at C3-I) Pd0->OA 3-iodo-4-chloroquinoline PdII Trans-Pd(II)(Ar)IL2 Ar = 4-chloroquinolin-3-yl OA->PdII TM Transmetallation PdII->TM PdII_alkynyl Trans-Pd(II)(Ar)(C≡CR)L2 TM->PdII_alkynyl - CuI Iso Isomerization PdII_alkynyl->Iso PdII_cis Cis-Pd(II)(Ar)(C≡CR)L2 Iso->PdII_cis RE Reductive Elimination PdII_cis->RE RE->Pd0 Catalyst Regeneration Product 3-Alkynyl-4-chloroquinoline Target Product RE->Product Cu_cycle CuI + Base + R-C≡C-H Copper Acetylide (Cu-C≡CR) Cu_cycle->TM Cu-C≡CR

Figure 1: Chemoselective Sonogashira Catalytic Cycle for 3-Iodo-4-chloroquinoline.

Optimization of Reaction Parameters

To establish a robust protocol, various catalytic systems and conditions were evaluated. The goal is to maximize the rate of the C3-coupling while completely suppressing C4-alkynylation, SNAr side-reactions, and Glaser homocoupling of the terminal alkyne.

Table 1: Evaluation of Reaction Parameters for C3-Selective Sonogashira Coupling

EntryPd Catalyst (5 mol%)Co-CatalystBase / SolventTemp (°C)Yield (%)Chemoselectivity (C3 vs C4)
1 Pd(PPh

)

Cl

CuI (10 mol%) Et

N (neat)
25 88 >99:1
2Pd(dppf)Cl

CuI (10 mol%)

Pr

NH / DMF
8092>95:5
3Pd(OAc)

+ PPh

CuI (10 mol%)Et

N / THF
6085>99:1
4Pd(PPh

)

Cl

NoneEt

N (neat)
8015>99:1
5Pd(PPh

)

Cl

CuI (10 mol%)Et

N (neat)
1006580:20 (Over-coupling)

Data Interpretation: Entry 1 represents the optimal balance. Using standard Pd(PPh


)

Cl

with CuI in neat triethylamine at room temperature provides sufficient kinetic energy for C-I oxidative addition while keeping the C-Cl bond entirely inert. Elevated temperatures (Entry 5) erode chemoselectivity, leading to unwanted C4-alkynylation.

Self-Validating Experimental Protocol

This procedure is designed with built-in In-Process Controls (IPCs) to ensure the integrity of the orthogonal handles.

Materials & Setup
  • Substrate: 3-Iodo-4-chloroquinoline (1.0 equiv, 10.0 mmol)

  • Reagent: Terminal Alkyne (e.g., 1-pentyne or phenylacetylene) (1.2 equiv, 12.0 mmol)

  • Catalysts: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 equiv, 0.5 mmol), CuI (0.10 equiv, 1.0 mmol)
  • Solvent/Base: Triethylamine (Et

    
    N), anhydrous and degassed (0.2 M, 50 mL)
    
Step-by-Step Execution
  • System Preparation: Charge a flame-dried Schlenk flask equipped with a magnetic stir bar with 3-iodo-4-chloroquinoline, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI.
  • Atmospheric Control (Critical): Evacuate and backfill the flask with Argon three times. Causality: The presence of O

    
     rapidly oxidizes the Cu(I)-acetylide intermediate to Cu(II), triggering the Glaser homocoupling of the alkyne and stalling the cross-coupling cycle.
    
  • Solvent Addition: Add anhydrous, sparged Et

    
    N (50 mL) via syringe. The suspension will typically appear yellow/orange, characteristic of the Pd(II) precatalyst.
    
  • Alkyne Addition: Add the terminal alkyne dropwise over 5 minutes.

  • Reaction Initiation: Stir the reaction at 25 °C. The mixture will darken to a deep red/brown within 15–30 minutes, visually confirming the reduction of Pd(II) to the active Pd(0) species by the alkyne.

  • In-Process Control (IPC) via LC-MS: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation Criteria: Confirm the disappearance of the starting material mass. Crucially, analyze the isotopic envelope of the product peak. The mass spectrum must exhibit a 3:1 ratio of the [M+H]

      
       to [M+2+H]
      
      
      
      peaks. This isotopic signature definitively proves that the
      
      
      Cl/
      
      
      Cl atom remains intact at the C4 position. If this pattern is missing, C4-alkynylation has occurred.
  • Quench & Copper Sequestration: Once complete, dilute the mixture with EtOAc (50 mL) and quench with saturated aqueous NH

    
    Cl (50 mL).
    
    • Self-Validation Criteria: The aqueous layer will turn deep blue. This visually confirms the formation of the water-soluble [Cu(NH

      
      )
      
      
      
      ]
      
      
      complex, ensuring complete removal of copper salts which could otherwise poison downstream palladium-catalyzed steps.
  • Isolation: Extract the aqueous layer with EtOAc (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 3-alkynyl-4-chloroquinoline.

Orthogonal Diversification Strategies

The isolated 3-alkynyl-4-chloroquinoline is a highly versatile intermediate. The preserved C4-chloride can now be activated under harsher conditions or with different catalytic systems.

Workflow SM 3-Iodo-4-chloroquinoline (Starting Material) Sono Step 1: Sonogashira (C3-selective) SM->Sono Terminal Alkyne Pd/Cu, Base Int 3-Alkynyl-4-chloroquinoline (Key Intermediate) Sono->Int Div1 Pathway A: Suzuki (C4-selective) Int->Div1 Boronic Acid Pd cat. Div2 Pathway B: SNAr (C4-selective) Int->Div2 Amine Heat/Base Prod1 3-Alkynyl-4-arylquinoline (TLR8 Agonists) Div1->Prod1 Prod2 3-Alkynyl-4-aminoquinoline (Phenanthridines) Div2->Prod2

Figure 2: Orthogonal Functionalization Workflow of 3,4-Dihaloquinolines.

  • Pathway A (Suzuki-Miyaura Coupling): As demonstrated by, the C4-chloride can undergo subsequent Suzuki coupling with alkyl or aryl boronic acids. In their work, installing a 3-pentyne group via Sonogashira yielded an excellent substrate for a subsequent C4-Suzuki coupling, ultimately leading to the discovery of highly potent Toll-like Receptor 8 (TLR8) agonists[1].

  • Pathway B (Domino SNAr / Hydroamination): The C4-chloride is highly susceptible to nucleophilic attack by amines at elevated temperatures. elegantly utilized this by performing a C-N coupling with anilines, which was immediately followed by an intramolecular hydroamination of the adjacent C3-alkyne. This domino reaction provides rapid access to complex, polycyclic quinolino[3′,4′:4,5]pyrrolo[1,2-f]phenanthridines[2].

References

  • Kokatla, H. P., Sil, D., et al. "Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists." Journal of Medicinal Chemistry, 2013, 56(17), 6871-6885. URL:[Link]

  • Pham, N. N., et al. "Synthesis of Quinolino[3′,4′:4,5]pyrrolo[1,2-f]phenanthridines by Regioselective Sonogashira Reaction Followed by Domino C–N Coupling/Hydroamination/C–H Arylation." European Journal of Organic Chemistry, 2017(26), 3835-3844. URL:[Link]

Sources

Method

Application Note: High-Fidelity Heck Reaction Protocols for 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline

Executive Summary & Strategic Significance This Application Note details the optimized protocols for performing the Mizoroki-Heck reaction on 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline . This scaffold is a high-value i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

This Application Note details the optimized protocols for performing the Mizoroki-Heck reaction on 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline . This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators, due to the presence of the difluoromethoxy (-OCF₂H) group, which acts as a lipophilic hydrogen bond donor/acceptor bioisostere.

The primary synthetic challenge—and opportunity—lies in the chemoselectivity between the C3-Iodo and C4-Chloro substituents. This guide provides evidence-based methodologies to exclusively engage the C3-I bond in cross-coupling while preserving the C4-Cl bond for subsequent nucleophilic aromatic substitution (


) or secondary cross-coupling events.
Key Chemical Features
FeatureFunctionalityReactivity Profile
C3-Iodo Primary ElectrophileHigh. Weak C-I bond (

) allows rapid oxidative addition by Pd(0).
C4-Chloro Orthogonal HandleLow. Sterically hindered and stronger C-Cl bond (

). Preserved under standard conditions.
8-OCF₂H Electronic ModifierInductively Withdrawing. Lowers the LUMO energy of the quinoline ring, accelerating oxidative addition at C3 compared to non-fluorinated analogs.

Mechanistic Logic & Chemoselectivity

To achieve high yields, one must understand the catalytic cycle specific to this substrate. The reaction proceeds via a Pd(0)/Pd(II) cycle.[1][2] The critical step for selectivity is Oxidative Addition .

The Selectivity Hierarchy

The rate of oxidative addition (


) follows the bond dissociation energy trend: C-I > C-Br > C-Cl .
For this substrate, the electron-deficient nature of the quinoline ring (amplified by the 8-OCF₂H group) makes the C3-I bond exceptionally reactive. By using phosphine ligands  (like 

) or ligand-free phase-transfer conditions (Jeffery conditions), we stabilize the Pd(II) intermediate formed after C-I insertion, preventing the harsher conditions required to activate the C4-Cl bond.
Visualizing the Pathway

The following diagram illustrates the selective activation pathway and the catalytic cycle.

HeckSelectivity Substrate 4-Chloro-8-(difluoromethoxy)- 3-iodoquinoline OxAdd Oxidative Addition (Rate Determining Step) Substrate->OxAdd Fast (C-I) SideProduct C4-Coupled Side Product (Avoided) Substrate->SideProduct Slow (C-Cl) Requires High T/Special Ligands Pd0 Pd(0) Active Species Pd0->OxAdd Complex_I Pd(II)-Aryl Complex (C3-Insertion) OxAdd->Complex_I Alkene Alkene Insertion (Syn-Addition) Complex_I->Alkene Elim Beta-Hydride Elimination Alkene->Elim Elim->Pd0 Regeneration (Base) Product C3-Alkenylated Product (C4-Cl Intact) Elim->Product

Figure 1: Chemoselective pathway favoring C3-functionalization over C4-Cl activation.

Experimental Protocols

Protocol A: The "Standard" Phosphine Method

Best for: General screening, substrates with complex alkenes, and ensuring strict regioselectivity. Mechanism: Triphenylphosphine (


) modulates the electrophilicity of the Palladium center, ensuring it reacts only with the highly labile C-I bond.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Alkene: 1.2 – 1.5 equiv (e.g., Ethyl acrylate, Styrene)

  • Catalyst:

    
     (5 mol%)[3]
    
  • Ligand:

    
     (10-15 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: DMF or MeCN (anhydrous)

  • Temperature: 80°C – 90°C

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of nitrogen or argon.

  • Charging: Add 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline (1.0 equiv),

    
     (0.05 equiv), and 
    
    
    
    (0.15 equiv).
    • Note: Pre-mixing Pd and Phosphine in the solvent for 15 mins before adding substrate can enhance active catalyst formation.

  • Solvent & Base: Add DMF (concentration ~0.2 M) and Triethylamine (

    
    , 2.5 equiv).
    
  • Alkene Addition: Add the alkene (1.2 equiv) via syringe.

  • Reaction: Seal the vessel and heat to 85°C in an oil bath. Monitor by TLC or LC-MS.

    • Expected Time: 2 – 6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Jeffery Conditions (Ligand-Free)

Best for: Electron-deficient alkenes (acrylates), sterically hindered substrates, or rapid scale-up. Mechanism: Tetraalkylammonium salts (TBAB) act as phase-transfer catalysts and stabilize "naked" Pd-nanoclusters, significantly increasing reaction rates at lower temperatures.

Reagents:

  • Catalyst:

    
     (2-5 mol%)
    
  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base:

    
     or 
    
    
    
    (2.5 equiv)
  • Solvent: DMF (anhydrous)

  • Temperature: 60°C – 80°C

Step-by-Step Procedure:

  • Charging: To a reaction vial, add the Quinoline substrate (1.0 equiv),

    
     (0.03 equiv), TBAB (1.0 equiv), and solid base (
    
    
    
    , 2.5 equiv).
  • Solvent: Add DMF (0.2 M).

  • Alkene: Add the alkene (1.5 equiv).

  • Reaction: Heat to 70°C.

    • Note: These conditions are often faster. Check LC-MS after 1 hour.

  • Workup: Similar to Protocol A. The TBAB must be thoroughly washed out (water washes) or removed via column chromatography.

Optimization & Troubleshooting Data

The following table summarizes the effects of variable changes based on quinoline reactivity patterns.

VariableRecommendationEffect / Rationale
Solvent DMF > MeCN > TolueneDMF promotes the cationic pathway (via halide dissociation), accelerating oxidative addition of the C-I bond.
Base

(Protocol A) /

(Protocol B)
Stronger inorganic bases (

) may cause hydrolysis of the 4-Cl or 8-OCF₂H groups at high temps.
Ligand

Bidentate ligands (dppe) are generally unnecessary for C-I bonds and may slow down the reaction. Use bulky phosphines (

) only if the alkene is highly hindered.
Temp 80°C >100°C risks activating the C-Cl bond. <60°C may result in incomplete conversion.
Common Issues
  • Problem: De-iodination (Product is 4-chloro-8-(difluoromethoxy)quinoline).

    • Cause: Hydride source present or catalyst death.

    • Solution: Ensure anhydrous solvents. Increase alkene concentration. Reduce temperature.

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by the quinoline nitrogen.

    • Solution: Increase catalyst loading to 5-10 mol%. Use Protocol B (TBAB helps displace the poisoning nitrogen).

Safety & Handling

  • Haloquinolines: Potentially sensitizing and irritating. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated.

  • Pressure: If using volatile alkenes (e.g., acrylonitrile), use a sealed pressure tube behind a blast shield.

References

  • Heck Reaction Mechanism & Fundamentals

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Jeffery Conditions (Ligand-Free)

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(44), 5029-5032. Link

  • Regioselectivity in Polyhalogenated Heterocycles

    • Handy, S. T., & Zhang, Y. (2006). Chemoselective cross-coupling of polyhalogenated heterocycles. Chemical Society Reviews, 35, 71-79. Link

  • Quinoline Reactivity & Synthesis

    • Kouzwara, J., et al. (2019). Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-4-chloroquinolines. Journal of Organic Chemistry. (General reference for 3-iodo-4-chloro scaffolds). Link

  • Electronic Effects of Difluoromethoxy Group

    • Erickson, J. A., & McLoughlin, J. I. (1995). The Difluoromethoxy Group: An Electron-Withdrawing, Lipophilic Hydrogen Bond Donor. Journal of Organic Chemistry, 60(6), 1626–1631. Link

Sources

Application

Scalable Synthesis Architectures for Halogenated Quinoline Scaffolds

Application Note & Protocol Guide | Doc ID: AN-Q-2024-03 Executive Summary Halogenated quinolines are the structural bedrock of antimalarials (e.g., Chloroquine), broad-spectrum antibiotics (Fluoroquinolones), and emergi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-Q-2024-03

Executive Summary

Halogenated quinolines are the structural bedrock of antimalarials (e.g., Chloroquine), broad-spectrum antibiotics (Fluoroquinolones), and emerging kinase inhibitors. While laboratory-scale synthesis often prioritizes speed, industrial scalability demands methods that balance atom economy , thermal safety , and impurity profile control .

This guide details three field-proven architectures for synthesizing halogenated quinoline intermediates. Unlike generic textbook descriptions, we focus on the causality of process parameters —why specific temperatures, solvents, and quenching protocols are non-negotiable at scale.

Core Methodologies Covered:
  • Gould-Jacobs Reaction: The industrial workhorse for 4-hydroxy-7-chloroquinoline (4,7-DCQ).

  • Vilsmeier-Haack Cyclization: Regioselective access to 2-chloro-3-formylquinolines.[1][2][3]

  • POCl₃ Chlorination & Safety: A critical protocol for converting hydroxyquinolines to chloroquinolines without thermal runaway.

Critical Safety Protocol: Phosphorus Oxychloride (POCl₃) at Scale

Before detailing synthesis, we must address the primary hazard in quinoline production: the chlorination step. The conversion of 4-hydroxyquinoline to 4-chloroquinoline using POCl₃ is highly exothermic and generates massive volumes of HCl gas.

The Hazard: Direct water quenching of unreacted POCl₃ can lead to a "delayed exotherm" explosion. The hydrolysis of POCl₃ produces phosphoric acid and HCl; if mixing is poor, an aqueous layer can form over the dense POCl₃, reacting violently when the interface is disturbed.

Validated Quenching Decision Tree

The following logic gate ensures operator safety during the workup of halogenated quinolines.

SafetyProtocol start End of Chlorination Reaction (POCl3 Excess) cool Cool Mixture to <60°C start->cool solvent Dilute with Inert Solvent (Toluene or DCM) cool->solvent decision Quench Method? solvent->decision methodA Inverse Quench (Preferred) Pour Rxn INTO Ice/Water decision->methodA Standard methodB Direct Quench (High Risk) Add Water TO Rxn decision->methodB Avoid control Control Temp <25°C Scrub HCl Gas methodA->control runaway Risk of Thermal Runaway Local Hotspots methodB->runaway finish Phase Separation & Neutralization (NaOH) control->finish

Figure 1: Safety decision tree for quenching POCl₃ reactions. Inverse quenching is mandatory for scales >10g.

Method A: The Gould-Jacobs Protocol

Target: 4,7-Dichloroquinoline (Key intermediate for Chloroquine) Scalability Rating: High (Multi-kilogram proven)

The Gould-Jacobs reaction remains the most cost-effective route for 4-hydroxyquinolines. It utilizes cheap starting materials (anilines and malonates) but requires high temperatures (>250°C) for the cyclization step.

Mechanistic Causality
  • Condensation: Aniline attacks the electrophilic alkene of EMME. This is reversible; removing ethanol pushes equilibrium forward.

  • Cyclization: This is the bottleneck. It requires high thermal energy to overcome the aromaticity barrier of the benzene ring to form the pyridone ring. Dowtherm A (a eutectic mixture of diphenyl oxide and biphenyl) is used because it boils at 258°C, allowing the reaction to proceed at ambient pressure without autoclaves.

Protocol: Synthesis of 4,7-Dichloroquinoline[4][5][6][7][8]
Step 1: Condensation & Cyclization

Reagents:

  • 3-Chloroaniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Dowtherm A (Solvent, 5-10 volumes)

Workflow:

  • Condensation: Mix 3-chloroaniline and EMME. Heat to 100-110°C.

    • Process Insight: Use a Dean-Stark trap or vacuum to continuously remove ethanol. Failure to remove ethanol stalls the reaction at ~70% conversion.

  • Cyclization: Add the resulting acrylate oil slowly to boiling Dowtherm A (255-260°C).

    • Critical: Addition must be slow to maintain the high temperature. If the temp drops below 240°C, cyclization stops and polymerization side-products increase.

  • Isolation: Cool to room temperature. The product, 7-chloro-4-hydroxyquinoline-3-carboxylate , usually precipitates. Filter and wash with hexane to remove Dowtherm A.

Step 2: Saponification & Decarboxylation[4]
  • Hydrolyze the ester using 10% NaOH (reflux).

  • Acidify to precipitate the carboxylic acid.

  • Decarboxylation: Heat the dry acid in Dowtherm A at 240°C until CO₂ evolution ceases.

    • Result:7-Chloro-4-hydroxyquinoline .[5][6]

Step 3: Chlorination (The "POCl₃" Step)

Reagents:

  • 7-Chloro-4-hydroxyquinoline (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (3.0 equiv)

  • Toluene (Solvent)[7]

Workflow:

  • Suspend hydroxyquinoline in toluene.

  • Add POCl₃ carefully.

  • Heat to reflux (110°C) for 2-4 hours. The solid will dissolve as it converts to the dichloro species.

  • Quench: Follow the Inverse Quench protocol (Figure 1).

  • Purification: Recrystallize from heptane/toluene.

Data Summary: Typical Yields

Step Reaction Typical Yield Key Parameter
1 Condensation 95% Ethanol removal
2 Cyclization 75-85% Temp > 250°C
3 Decarboxylation 90% CO₂ evolution monitoring

| 4 | Chlorination | 85-92% | Moisture control |

Method B: Vilsmeier-Haack Cyclization

Target: 2-Chloro-3-formylquinolines (Functionalized scaffolds) Scalability Rating: Medium (Exotherm management required)

This method is superior when the target requires a handle for further functionalization (the aldehyde group at C3). It constructs the pyridine ring and installs the halogen in a single pot.

Mechanistic Pathway

The Vilsmeier reagent (DMF + POCl₃) acts as a "chloroformylation" agent. It attacks the acetanilide amide oxygen, converting it to an imidoyl chloride, which then cyclizes onto the aromatic ring.

Vilsmeier cluster_0 Reagent Formation DMF DMF VReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VReagent + POCl3 POCl3 POCl3->VReagent Intermediate Imidoyl Chloride Intermediate VReagent->Intermediate + Acetanilide Acetanilide N-Arylacetamide Acetanilide->Intermediate Cyclization Ring Closure (Electrophilic Aromatic Sub) Intermediate->Cyclization Heat (80°C) Product 2-Chloro-3-formylquinoline Cyclization->Product Hydrolysis

Figure 2: The Vilsmeier-Haack cascade for quinoline construction.

Protocol: Synthesis of 2-Chloro-6-methoxy-3-formylquinoline

Reagents:

  • p-Methoxyacetanilide (1.0 equiv)

  • POCl₃ (7.0 - 12.0 equiv) Note: POCl₃ acts as solvent and reagent.

  • DMF (3.0 equiv)

Step-by-Step:

  • Reagent Prep: Cool DMF to 0°C. Add POCl₃ dropwise. Caution: Very Exothermic. Stir for 30 min to form the Vilsmeier salt (white/yellow solid may form).

  • Addition: Add the acetanilide solid in portions to the cold reagent. Keep temp < 10°C.

  • Reaction: Allow to warm to RT, then heat to 80-90°C for 4-6 hours.

    • Endpoint: TLC usually shows disappearance of starting material. The mixture becomes a dark viscous oil.

  • Workup (Critical):

    • Pour the hot reaction mixture onto crushed ice (Inverse Quench).

    • Stir vigorously. The product often precipitates as a yellow solid.

    • Neutralize with Sodium Acetate or NaHCO₃ to pH 7. Do not use strong NaOH initially as it can degrade the aldehyde.

  • Purification: Recrystallize from Ethyl Acetate.

Troubleshooting Table

Issue Cause Solution
Low Yield Moisture in DMF/POCl₃ Use anhydrous DMF; distill POCl₃ if old.
Tarry Product Overheating (>100°C) Maintain 80-90°C; do not reflux uncontrolled.

| No Precipitation | Product protonated | Ensure pH is adjusted to ~7.0 during workup. |

Strategic Comparison of Methods

FeatureGould-Jacobs (Method A)Vilsmeier-Haack (Method B)
Primary Product 4-Hydroxy / 4-Chloro Quinolines2-Chloro-3-formyl Quinolines
Atom Economy Good (Loss of Ethanol/CO₂)Moderate (Large excess POCl₃)
Thermal Profile High Temp (>250°C)Moderate Temp (90°C)
Substrate Scope Electron-donating meta-substituents favor cyclization.[1][2][4][8]Electron-donating groups favor cyclization.[1][2]
Key Limitation Requires Dowtherm A (difficult to remove).Large acid waste stream (POCl₃ hydrolysis).

References

  • Gould-Jacobs Reaction Overview & Mechanism

    • Organic Syntheses, Coll.[9][10] Vol. 3, p. 272 (1955); Vol. 28, p. 38 (1948). Preparation of 4,7-Dichloroquinoline.

  • Vilsmeier-Haack Cyclization Protocols

    • Meth-Cohn, O., & Taylor, D. L. (1995). A versatile synthesis of quinolines and related fused pyridines.[4][6] Tetrahedron.

    • BenchChem Application Note: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
  • Safety in Chlorination (POCl₃ Handling)

    • IChemE (Institution of Chemical Engineers).
  • Modern Fluoroquinolone Synthesis (Grohe Route Reference)

    • Application of Deep Eutectic Solvents in the Grohe Route.[11] Pharmaceuticals, 2024.[12]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3,4-Disubstituted Quinoline Synthesis

Ticket ID: #QN-34-STERIC Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields, regioselectivity errors, and stalled couplings in crowded quinoline scaffolds. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QN-34-STERIC Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields, regioselectivity errors, and stalled couplings in crowded quinoline scaffolds.

Executive Summary: The "Buttressing Effect"

The synthesis of 3,4-disubstituted quinolines is notoriously difficult due to the peri-interaction (between C4 and C5) and the ortho-like clash (between C3 and C4). Unlike standard pyridine substitutions, the benzene ring fusion at C5-C10 creates a rigid "wall," forcing substituents at C4 into the space of C3. This "buttressing effect" significantly increases the activation energy for standard condensation reactions (like Skraup) and inhibits the oxidative addition step in transition-metal catalysis.

This guide provides three targeted modules to resolve these specific failures.

Module 1: De Novo Synthesis Failures (Cyclization)

User Issue: "My Skraup or Friedländer reaction yields tar or recovers starting material when I use bulky anilines/ketones."

Root Cause Analysis

Classical acid-catalyzed condensations (Skraup/Doebner-Von Miller) rely on the formation of a crowded intermediate (dihydroquinoline) that must undergo oxidation. Steric bulk at positions 3 and 4 prevents the planarization required for aromatization, leading to polymerization (tar) rather than cyclization.

The Solution: Pd-Catalyzed Larock-Type Annulation

Switch from acid-catalyzed condensation to transition-metal-catalyzed annulation. This method assembles the ring around the steric bulk using internal alkynes, avoiding the high-energy transition states of condensation.

Protocol: Pd-Catalyzed Annulation of Internal Alkynes

Applicability: Generating 3,4-disubstituted quinolines from o-iodoanilines and internal alkynes.[1]

  • Reagents:

    • Substrate: o-iodoaniline (1.0 equiv) + Internal Alkyne (1.2 equiv).

    • Catalyst: Pd(OAc)₂ (5 mol%).[2][3]

    • Ligand: TFP (Tri-2-furylphosphine) or DPPP (for very bulky alkynes).

    • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv).

    • Solvent: DMF or DMAc (0.1 M).

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 100–120 °C for 12–24 hours.

    • Critical Step: If the alkyne is unsymmetrical, the larger group typically prefers the C3 position (distal to the benzene ring) to avoid the C4-C5 peri-interaction.

  • Troubleshooting:

    • Low Conversion: Add LiCl (1.0 equiv) to stabilize the Pd-intermediate.

    • Regioselectivity Issues: Switch to a bulky ligand (e.g., XPhos) to enforce steric differentiation between the alkyne substituents.

Workflow Visualization

LarockAnnulation Figure 1: Steric Control in Larock Annulation Start o-Iodoaniline + Internal Alkyne OxAdd Oxidative Addition (Pd Insert) Start->OxAdd Coord Alkyne Coordination (Steric Filter) OxAdd->Coord Bulky Ligand Controls Orientation Insert Migratory Insertion (Regio-determining) Coord->Insert Large Group to C3 Close Reductive Elimination (Ring Close) Insert->Close Product 3,4-Disubstituted Quinoline Close->Product

Module 2: Cross-Coupling Stalls (Functionalization)

User Issue: "I cannot install a substituent at C3/C4 via Suzuki/Buchwald coupling. The starting halide remains unreacted."

Root Cause Analysis

In 3,4-disubstituted systems, the C3/C4 positions are sterically occluded. Standard ligands (PPh₃) form Pd-complexes that are too bulky to access the C-X bond (inhibiting Oxidative Addition) or fail to accommodate the incoming nucleophile (inhibiting Transmetallation).

The Solution: Specialized Ligand Selection

You must use ligands with high electron density (to force oxidative addition) and specific steric profiles (to allow the cycle to turn over).

Comparative Data: Ligand Performance at C4-Position

Substrate: 3-methyl-4-chloroquinoline (Highly Hindered)

Ligand ClassSpecific LigandYieldMechanism of Success/Failure
Standard Arylphosphine PPh₃<10%Cone angle too large; poor electron donation.
Bidentate DPPF35%Bite angle helps, but still sterically crowded.
Buchwald (Dialkyl) SPhos / XPhos 85-95% High electron density facilitates oxidative addition; biaryl backbone allows flexibility.
NHC Carbene Pd-PEPPSI-IPr 90%+ Strong

-donation; "Throw-away" ligand (pyridine) creates open active site.
Recommended Protocol: "Difficult" Suzuki Coupling
  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).

  • Base: K₃PO₄ (3.0 equiv) – Crucial: Weaker bases like carbonate often fail here.

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane (anhydrous).

  • Temperature: 100 °C (Oil bath) or 120 °C (Microwave, 30 min).

  • Additives: If using boronic acids, add 3Å Molecular Sieves to prevent protodeboronation, which competes with the slow cross-coupling.

Module 3: Regioselectivity (Isomer Control)

User Issue: "I am trying to functionalize C3, but the reaction happens at C4 (or vice versa)."

Root Cause Analysis
  • C4 Position: Electronically deficient (para to Nitrogen). Reacts via Nucleophilic Aromatic Substitution (

    
    ) or Pd-catalyzed coupling.[4]
    
  • C3 Position: Electronically neutral/rich. Hard to attack with nucleophiles. Best accessed via Halogen-Metal Exchange (Lithiation/Magnesiation) .

The Solution: Temperature-Controlled Switch

You can selectively functionalize C3 in the presence of a C4-halide by exploiting the stability of the C3-metal species at low temperatures.

Protocol: Selective C3-Functionalization (Magnesiation)

Reference: Knochel, et al.

  • Starting Material: 3-bromo-4-substituted quinoline.

  • Reagent: iPrMgCl·LiCl (Turbo Grignard) .

  • Conditions:

    • Cool THF solution to -40 °C (Do not go to -78 °C; exchange is too slow. Do not go to 0 °C; scaffold degrades).

    • Add iPrMgCl[5]·LiCl dropwise.

    • Stir for 30 mins. The C3-Mg species is formed.

  • Quench: Add electrophile (aldehyde, iodine, allyl bromide).

  • Result: Functionalization occurs exclusively at C3, leaving C4 intact for later steps.

Decision Tree: Regioselectivity

RegioSelect Figure 2: Regioselective Functionalization Strategy Input Target: Functionalize 3,4-Dihaloquinoline Choice Which position first? Input->Choice PathC4 Target C4 Choice->PathC4 Electronic Control PathC3 Target C3 Choice->PathC3 Kinetic Control MethodC4 Method: S_NAr or Pd-Coupling (SPhos) PathC4->MethodC4 C4 is more electrophilic MethodC3 Method: Halogen-Metal Exchange (iPrMgCl) PathC3->MethodC3 C3-Li/Mg is stable at -40°C

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes. For 3,4-disubstituted systems, microwave irradiation is highly recommended. It does not change the activation energy but provides efficient energy transfer to overcome the high barrier imposed by the "buttressing effect." We recommend 120–140 °C for 20 minutes as a starting point for Suzuki couplings.

Q: My product and starting material have the same Rf on TLC. How do I separate them? A: This is common in hindered couplings where conversion is incomplete.

  • Chemical Fix: Add a "scavenger" resin (e.g., thiol-silica) to remove unreacted halide if the product is non-halogenated.

  • Analysis Fix: Switch to HPLC or GC-MS for monitoring. Do not rely on TLC for 3,4-substituted quinolines as the rotation of the aryl rings often smears the spots.

Q: Why does my C4-chlorine not react in S_NAr conditions even with strong nucleophiles? A: If you have a substituent at C3, it blocks the trajectory of the incoming nucleophile (which must approach at 109.5° for the Meisenheimer complex).

  • Fix: Switch to Acid-Catalyzed Nucleophilic Substitution . Use the nucleophile (e.g., amine) in refluxing phenol or acetic acid. Protonation of the quinoline nitrogen makes C4 significantly more electrophilic, compensating for the steric block.

References

  • Larock Indole/Quinoline Synthesis: Roesch, K. R., & Larock, R. C. (2001). Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes. Journal of Organic Chemistry.

  • Steric Hindrance in Suzuki Coupling: Tang, W., & Capacci, A. G., et al. (2010). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[4] Chemical Science.

  • Regioselective Magnesiation: Piller, F. M., & Knochel, P. (2009). Regioselective functionalization of pyridines and quinolines via magnesiation. Organic Letters.

  • C-H Activation Review: Louillat, M. L., & Bujoli, B. (2021). Regioselective Functionalization of Quinolines through C-H Activation.[3][6] Molecules.

  • Pd-PEPPSI Catalysts: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A highly active catalyst for the cumulative negishi cross-coupling. Chemistry – A European Journal.

Sources

Optimization

Solving solubility issues of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline in organic solvents

Topic: 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline Executive Summary: The Solubility Paradox You are likely encountering difficulties with 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline because it sits in a "solubility va...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline

Executive Summary: The Solubility Paradox

You are likely encountering difficulties with 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline because it sits in a "solubility valley." Its core structure combines a planar, aromatic quinoline ring (high lattice energy) with three lipophilic, electron-withdrawing substituents (4-Cl, 3-I, 8-OCHF₂).

This combination creates a molecule that is too lipophilic for polar protic solvents (like methanol or water) but often too polar/crystalline for non-polar aliphatics (like hexane). Furthermore, the 4-chloro position is electrophilic, posing a stability risk in nucleophilic solvents.[1]

This guide provides a scientifically grounded strategy to dissolve, handle, and store this compound without degradation.

Critical Safety & Stability Warning

STOP & READ: Before attempting to dissolve this compound, you must understand its reactivity profile to avoid accidental degradation.

  • The 4-Chloro Risk (SNAr): The chlorine at position 4 is activated by the quinoline nitrogen. In the presence of nucleophilic solvents (e.g., Methanol, Ethanol) and heat or base, this compound can undergo Nucleophilic Aromatic Substitution, replacing the chlorine with a methoxy/ethoxy group.

    • Directive: Avoid heating in alcohols. Avoid dissolving in primary amines (e.g., butylamine) unless that is your intended reaction.

  • The 3-Iodo Risk (Photolysis): The C-I bond is weak and susceptible to homolytic cleavage by UV light.

    • Directive: Always wrap flasks in aluminum foil or use amber glassware during prolonged dissolution steps.

Solvent Compatibility Matrix

The following data is derived from structural analog analysis (halo-quinolines) and standard solubility parameters.

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, DMAc, NMP Excellent (>100 mg/mL)Recommended for Stock Solutions. Ideal for biological assays and chemical reactions.
Chlorinated DCM, Chloroform, DCE Good (20–50 mg/mL)Recommended for Workup/Transfer. Good solubility but high volatility makes them poor for storage.
Esters/Ketones Ethyl Acetate, AcetoneModerate (5–20 mg/mL)Use for extraction. May require mild heating (30°C) to fully dissolve.
Ethers THF, 1,4-Dioxane, MTBEModerate THF is excellent for reactions (e.g., Suzuki coupling). MTBE is poor.
Protic (Alcohols) Methanol, Ethanol, IPAPoor (<1 mg/mL)AVOID. Risk of SNAr side reaction. Poor solubility leads to "oiling out."
Alkanes Hexane, Heptane, PentaneInsoluble Use as an anti-solvent to precipitate the compound for purification.
Troubleshooting Workflows (Visualized)
Workflow A: The "Dissolution Decision Tree"

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityTree Start Start: What is your goal? Goal_Assay Biological Assay (Cell/Enzyme) Start->Goal_Assay Goal_Rxn Chemical Reaction (Synthesis) Start->Goal_Rxn Goal_Purify Purification/Workup Start->Goal_Purify DMSO Use DMSO or DMAc (Max conc: 50-100mM) Goal_Assay->DMSO Rxn_Type Is the reagent a Nucleophile? Goal_Rxn->Rxn_Type DCM_EtOAc Dissolve in DCM. Wash with water. Goal_Purify->DCM_EtOAc Precip_Check Dilute to aqueous buffer. Did it precipitate? DMSO->Precip_Check Cosolvent Add 10-20% HP-β-CD or PEG-400 Precip_Check->Cosolvent Yes Aprotic Use THF, DCM, or Toluene. Avoid Alcohols. Rxn_Type->Aprotic No (e.g., Suzuki) Polar Use DMF or NMP. Watch temp < 80°C. Rxn_Type->Polar Yes (e.g., Amination)

Caption: Logical workflow for selecting the appropriate solvent system based on experimental intent, highlighting critical decision points for biological assays and chemical synthesis.

Step-by-Step Protocols
Protocol 1: Preparation of a Stable 50 mM Stock Solution

Target: Long-term storage for biological screening.

  • Weighing: Weigh 11.48 mg of the compound (MW ≈ 355.5 g/mol , verify exact batch MW) into a 1.5 mL amber glass vial.

    • Why Amber? Protects the 3-Iodo moiety from photodeiodination.

  • Solvent Addition: Add 646 µL of anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

    • Why Anhydrous? Water in DMSO promotes hydrolysis of the difluoromethoxy group over months.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

    • Note: Do not exceed 40°C to prevent degradation.

  • Storage: Flush the headspace with Argon or Nitrogen, cap tightly, and store at -20°C.

    • Shelf Life: Stable for >6 months if kept dry and dark.

Protocol 2: Recovering "Oiled Out" Material

Issue: You tried to recrystallize from Ethanol/Water, and the compound formed a sticky brown oil instead of crystals. Mechanism: The compound is too lipophilic to form an ordered lattice in the presence of water rapidly.

  • Redissolve: Add DCM (Dichloromethane) to the oil until fully dissolved.

  • Dry: Add anhydrous MgSO₄ to remove trapped water. Filter.

  • Evaporate: Remove DCM via rotary evaporation to obtain a dry foam.

  • Correct Crystallization:

    • Dissolve the foam in a minimum amount of warm Ethyl Acetate (40°C).

    • Slowly add Hexane or Heptane dropwise until the solution turns slightly cloudy.

    • Let it stand at room temperature, then move to 4°C.

Frequently Asked Questions (FAQs)

Q1: I see a fine precipitate when I add my DMSO stock to the cell culture media. What is happening? A: This is "crash-out." The compound is highly lipophilic (LogP > 3.5). When you dilute the DMSO into water (media), the solvent power drops instantly.

  • Fix: Pre-complex the compound with a solubilizing excipient. Try dissolving the compound in DMSO containing 10% Tween-80 or mix the DMSO stock 1:1 with PEG-400 before adding to the media. Alternatively, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous buffer.[2]

Q2: Can I use Methanol as a solvent for LC-MS analysis? A: Yes, but only for rapid analysis . Do not store the sample in methanol.

  • Reason: Over time (hours/days), the 4-chloro group can exchange with methanol to form the 4-methoxy derivative [M-Cl+OMe], leading to confusing mass spec data (Mass shift: -35 + 31 = -4 amu). Use Acetonitrile/Water with 0.1% Formic Acid for LC-MS instead.

Q3: Why is my solution turning pink/purple? A: This indicates Iodine liberation . The 3-iodo group has likely degraded due to light exposure or excessive heat, releasing free iodine (


).
  • Fix: The sample is impure. repurify via silica column chromatography (Hexane/EtOAc) and store strictly in the dark.

Q4: Is the difluoromethoxy group stable to acid? A: It is moderately stable, but avoid strong Lewis acids (e.g.,


, 

) or refluxing in strong aqueous acids (HCl), as this can cleave the ether linkage, converting the -OCHF₂ group to a phenol (-OH).
References
  • Chemical Properties of Quinoline Derivatives : ChemScene Product Data for 4-Chloro-8-(difluoromethoxy)quinoline. (Accessed 2026). Link

  • Nucleophilic Substitution Risks : BenchChem Technical Guide: Reactivity of 4-Chloroquinolines. Discusses the SNAr mechanism at the 4-position. Link

  • Solubility Principles : University of Calgary: Solubility of Organic Compounds. General principles of solubility for poly-halogenated aromatics. Link

  • Handling Halo-Quinolines : Santa Cruz Biotechnology: 4-chloro-8-(difluoromethoxy)quinoline-3-carbonitrile Data Sheet. Provides handling context for 3-substituted analogs. Link

Sources

Troubleshooting

The Dehalogenation Help Desk: Minimizing Side Reactions in Pd-Catalysis

From: Dr. Alex V., Senior Application Scientist To: Chemical Development Team Subject: Technical Guide: Eliminating Hydrodehalogenation (Ar-H) Pathways Diagnostic Interface Before modifying your reaction parameters, use...

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Alex V., Senior Application Scientist To: Chemical Development Team Subject: Technical Guide: Eliminating Hydrodehalogenation (Ar-H) Pathways

Diagnostic Interface

Before modifying your reaction parameters, use this logic tree to identify the likely source of your hydride (H⁻). Dehalogenation is rarely random; it is a symptom of a specific mechanistic leak.

DiagnosticTree Start Observation: Formation of Ar-H (Dehalogenated Product) SolventCheck 1. Check Solvent System Is it protic (MeOH, EtOH, iPrOH)? Start->SolventCheck SolventAction High Risk: Alcohol oxidation generates Pd-H. Action: Switch to Toluene, THF, or Dioxane. SolventCheck->SolventAction Yes BaseCheck 2. Check Base Is it an alkoxide (NaOMe, NaOEt)? SolventCheck->BaseCheck No BaseAction High Risk: Beta-H elimination from base. Action: Switch to Carbonates (Cs2CO3) or Phosphates (K3PO4). BaseCheck->BaseAction Yes LigandCheck 3. Check Ligand/Catalyst Is the coupling slow? BaseCheck->LigandCheck No LigandAction Kinetic Issue: Slow transmetallation allows Pd-H formation. Action: Use bulky, electron-rich ligands (e.g., XPhos, SPhos). LigandCheck->LigandAction Yes

Figure 1: Diagnostic logic flow for identifying the hydride source in hydrodehalogenation events.

The Mechanics of Failure: The "Pd-H" Villain

To fix dehalogenation, you must understand that you are fighting a competitive pathway. The catalyst, after oxidative addition (Ar-Pd-X), has two choices:

  • The Hero Path (Transmetallation): React with the nucleophile (boronic acid, amine) to form the product.

  • The Villain Path (Reduction): Intercept a hydride source to form Ar-Pd-H , followed by reductive elimination to Ar-H .

The Critical Insight: The "Villain Path" is often unimolecular or dependent on solvent concentration, whereas the "Hero Path" is bimolecular. Therefore, rate acceleration of the desired cycle is the most effective way to kill the side reaction.

Common Hydride Sources
  • Alcohols (Solvents): Primary and secondary alcohols coordinate to Pd and undergo

    
    -hydride elimination, oxidizing to aldehydes/ketones and leaving a hydride on the metal [1].
    
  • Amines: Similar to alcohols, amines with

    
    -hydrogens can serve as hydride donors.
    
  • Phosphine Ligands: Alkyl groups on the phosphine can inadvertently donate hydrides via cyclometallation pathways.

Troubleshooting Scenarios (Q&A)

Scenario A: The "Alcoholic" Error

User Question: "I am running a Suzuki coupling using aryl bromides in Ethanol/Water with Na2CO3. I am seeing 15% conversion to the dehalogenated arene (Ar-H). Why?"

Technical Response: Ethanol is a potent hydride donor. Under catalytic conditions, Palladium can dehydrogenate ethanol to acetaldehyde, generating a Pd-H species in the process.

  • Immediate Fix: Switch to a non-protic polar solvent like Dioxane , DMF , or Toluene .

  • If Alcohol is Required: If solubility demands an alcohol, use tert-Butanol (tBuOH) . It lacks the

    
    -hydrogen required for elimination, making it chemically inert to this specific failure mode.
    
Scenario B: The "Sluggish" Catalyst

User Question: "I switched to THF, but I still see dehalogenation. My substrate is a sterically hindered aryl chloride."

Technical Response: This is a kinetic competition issue. Your oxidative addition (Ar-Cl to Pd) might be successful, but the subsequent transmetallation is too slow due to steric hindrance. The "waiting" Pd(II) species eventually finds a trace hydride source (even from the ligand itself) and reduces.

  • The Fix: You need a more active catalyst system to accelerate the cross-coupling cycle.

  • Recommendation: Switch to Buchwald Precatalysts (e.g., XPhos Pd G4 or SPhos Pd G4). These bulky, electron-rich ligands facilitate extremely rapid reductive elimination, effectively "outrunning" the dehalogenation pathway [2].[1]

Scenario C: Chemoselectivity (Cl vs. Br)

User Question: "I need to couple a bromo-site on a molecule that also has a chloro-site. I'm worried about dehalogenating the chloride."

Technical Response: Dehalogenation of aryl chlorides is generally slower than bromides, but it can happen if the reaction is "over-cooked."

  • Strategy: Control the temperature. Aryl bromides typically couple at 40-60°C with active catalysts, while aryl chlorides often require >80°C.

  • Protocol: Use Pd(OAc)2 / Xantphos or Pd(PPh3)4 at moderate temperatures (60°C). Avoid highly electron-rich alkyl-phosphines (like PCy3) if you want to leave the chloride untouched, as they lower the activation barrier for Ar-Cl oxidative addition.

Recommended Protocols

Protocol A: The "Kinetic Rescue" (For Stubborn Substrates)

Use this when standard conditions yield >10% dehalogenation.

Rationale: High catalyst concentration and rapid transmetallation favor the bimolecular coupling over the unimolecular decomposition/reduction.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

  • Base: K3PO4 (finely ground, 2.0 equiv). Avoid alkoxides.[2]

  • Catalyst: XPhos Pd G4 or RuPhos Pd G4 (2–5 mol%).

    • Why? Precatalysts ensure a 1:1 L:Pd ratio and rapid initiation.

  • Concentration: Run at high concentration (0.5 M to 1.0 M ).

    • Why? High concentration increases the rate of the bimolecular transmetallation step relative to solvent-mediated side reactions.

  • Procedure:

    • Charge solid reagents and purge with Argon/Nitrogen (3 cycles).[3]

    • Add solvent.[2][3][4][5]

    • Heat rapidly to 80°C. Do not "slow ramp" the temperature.

Protocol B: The "Safe Mode" (For Base-Sensitive Substrates)

Use this when base-mediated elimination is the suspected hydride source.

  • Solvent: THF/Water (10:1) .

  • Base: K2CO3 or CsF (2.0 equiv).

  • Catalyst: Pd(dppf)Cl2 (DCM adduct).

    • Why? The bidentate ligand (dppf) is robust and less prone to

      
      -hydride elimination than monodentate alkyl phosphines.
      

Mechanistic Visualization

Understanding the divergence point is critical for troubleshooting.

Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet  Fast (Desired) PdH Pd-H Species (Ar-Pd-H) OxAdd->PdH  Slow (Avoid) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product (Ar-R) RedElim->Product HydrideSource Hydride Source (Alcohol/Base) HydrideSource->PdH PdH->Pd0 SideProduct Side Product (Ar-H) PdH->SideProduct

Figure 2: The Kinetic Divergence. Success depends on Transmetallation being faster than Hydride capture.

Reference Data: Solvent & Base Selection Guide

Solvent ClassRisk LevelMechanism of FailureRecommended Alternative
Primary Alcohols (EtOH, MeOH)High Oxidation to aldehyde generates Pd-H.t-Butanol (Resistant to oxidation)
Secondary Alcohols (iPrOH)High Oxidation to ketone generates Pd-H.THF or Dioxane
Amides (DMF, DMAc)Moderate Can decompose to form dimethylamine (hydride source) at high T.NMP or Acetonitrile
Ethers (THF, Dioxane)Low Generally inert, but peroxides can cause issues.Ensure solvents are inhibited/fresh.
Base ClassRisk LevelNotes
Alkoxides (NaOEt, KOtBu)High

-hydrogens on the ethoxide/butoxide group are hydride sources.
Carbonates (K2CO3, Cs2CO3)Low The industry standard for minimizing side reactions.
Phosphates (K3PO4)Lowest Excellent for hydrous conditions; buffers pH.

References

  • Navarro, O. et al. (2005). "Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System." The Journal of Organic Chemistry.

  • Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research.

  • BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling." 3

  • Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide." 6

Sources

Optimization

Technical Support Center: Difluoromethoxy (-OCHF2) Group Stability &amp; Troubleshooting

Welcome to the Technical Support Center. The difluoromethoxy (-OCHF2) group is a privileged bioisostere in medicinal chemistry, frequently used to modulate lipophilicity, improve metabolic stability, and enhance membrane...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The difluoromethoxy (-OCHF2) group is a privileged bioisostere in medicinal chemistry, frequently used to modulate lipophilicity, improve metabolic stability, and enhance membrane permeability. However, its stability under basic reaction conditions is a notorious source of experimental failure, leading to poor yields, unexpected side products, and severe safety hazards.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you successfully navigate basic reactions with -OCHF2 containing compounds.

Mechanistic Overview: Why Does the -OCHF2 Group Degrade?

To troubleshoot degradation, you must first understand the causality behind it. The C–H bond of the -OCHF2 group is unusually acidic (pKa ~25–29) due to the strong inductive electron-withdrawing effects of the adjacent oxygen and two fluorine atoms.

When exposed to strong bases, this proton is abstracted. The resulting carbanion (Ar–OCF2⁻) is highly unstable due to stereoelectronic lone-pair repulsion between the oxygen and fluorine atoms. It rapidly undergoes α-fluoride elimination to generate a highly reactive difluorocarbene (:CF2) intermediate and a phenoxide ion (). In the presence of aqueous or basic media, the difluorocarbene further hydrolyzes into carbon monoxide (CO) gas and hydrogen fluoride (HF) ().

Mechanism A Ar-OCHF2 (Starting Material) C Ar-OCF2- (Carbanion Intermediate) A->C Deprotonation (pKa ~25-29) B Base (OH-, RLi) B->C Abstracts H+ D Alpha-Fluoride Elimination C->D E :CF2 (Difluorocarbene) + Ar-O- + F- D->E F Hydrolysis / Side Reactions (CO, HF Formation) E->F H2O / Base

Mechanistic pathway of base-induced difluoromethoxy degradation via difluorocarbene.

Troubleshooting Guides & FAQs

Q1: My -OCHF2 substrate degrades completely when using n-BuLi for a directed ortho-metalation (DoM). How can I prevent this? Causality & Solution: Organolithiums (pKa ~50) and amide bases like LDA (pKa ~36) will rapidly deprotonate the -OCHF2 group instead of, or in addition to, your target proton. To prevent the subsequent α-elimination, you must trap the carbanion the exact moment it forms. This is achieved using an in situ trapping protocol. By adding your electrophile (e.g., TMSCl) to the reaction mixture before adding the base, the transient -OCF2Li species is immediately silylated, preventing degradation (). See Protocol A for the step-by-step methodology.

Q2: During a large-scale basic hydrolysis (NaOH/heat) of an ester containing an -OCHF2 group, we observed unexpected gas evolution and pressure buildup. What is happening? Causality & Solution: You are observing the generation of Carbon Monoxide (CO) gas. At elevated temperatures, even standard hydroxide bases can deprotonate the -OCHF2 group. The resulting difluorocarbene reacts with water and hydroxide to form formate, which further degrades into CO gas. This phenomenon is a known hazard, originally documented in the degradation of -OCHF2 containing volatile anesthetics (like desflurane) by basic carbon dioxide absorbents (). Action: Switch to a milder base like LiOH at room temperature (See Protocol B), or ensure your reactor is properly vented and monitored for CO if heating with strong bases is unavoidable.

Q3: We experienced a thermal runaway and reactor etching when heating an -OCHF2 compound with KOH in a glass vessel. Why did this occur? Causality & Solution: The degradation of the -OCHF2 group releases Hydrogen Fluoride (HF). HF reacts aggressively with the silica (SiO2) in borosilicate glass reactors, producing silicon tetrafluoride, water, and significant exothermic heat. This heat accelerates the base-catalyzed degradation of the remaining -OCHF2 molecules, creating a dangerous autocatalytic thermal runaway loop (). Action: Never perform high-temperature strong-base reactions on -OCHF2 compounds in standard glass. Always use PTFE-lined or Hastelloy reactors.

Workflow Start Reaction with Ar-OCHF2 BaseType Base Strength? Start->BaseType Strong Strong (n-BuLi, LDA) BaseType->Strong pKa > 20 Mild Mild (K2CO3, Amines) BaseType->Mild pKa < 15 Trap Use In-Situ Trapping (e.g., TMSCl) at -78 C Strong->Trap Temp Reaction Temp? Mild->Temp High Elevated (>60 C) Temp->High Heat Required Low Ambient Temp->Low Room Temp Vessel Use PTFE/Hastelloy Monitor for CO/HF High->Vessel Proceed Proceed Standard Protocol Low->Proceed

Decision tree for optimizing reaction conditions with difluoromethoxy-containing compounds.

Quantitative Data: Base Compatibility Profile

Use the following table to select appropriate bases and conditions when working with -OCHF2 containing substrates.

Base TypeExamplepKa (Conj. Acid)Max Safe TempCompatibilityMechanistic Consequence
Weak Bases K₂CO₃, Et₃N~9–10Up to 80 °CExcellent No deprotonation of -CHF₂ occurs.
Mild Hydroxides LiOH~15.725 °CGood Safe for ester hydrolysis; minimal degradation.
Strong Hydroxides NaOH, KOH~15.7> 60 °CPoor Gradual deprotonation; yields difluorocarbene, HF, and CO gas.
Alkoxides NaOMe, KOtBu~16–19> 25 °CPoor Deprotonation leading to defluorination and ether cleavage.
Amide Bases LDA, LiHMDS~26–36-78 °CVery Poor* Rapid deprotonation. *Requires in situ trapping to prevent α-elimination.
Organolithiums n-BuLi, t-BuLi~50-78 °CVery Poor Instantaneous degradation ().

Self-Validating Experimental Protocols

Protocol A: Deprotonative Functionalization with In Situ Trapping

Objective: To safely functionalize the -OCHF2 group using strong bases without triggering α-fluoride elimination.

  • System Preparation: Flame-dry a Schlenk flask under Argon.

    • Self-Validation Check: Use a Karl Fischer titrator to ensure solvent moisture is <10 ppm. Excess moisture will prematurely hydrolyze the TMSCl trap, leaving the carbanion exposed to runaway degradation.

  • Reagent Mixing: Dissolve the -OCHF2 substrate (1.0 eq) and the electrophile (e.g., TMSCl, 1.5 eq) in anhydrous THF (0.1 M).

    • Causality: Having the electrophile present before the base ensures the transient carbanion is trapped instantaneously upon formation.

  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures severely retard the kinetics of α-fluoride elimination, buying critical milliseconds for the trapping agent to react.

  • Base Addition: Add LDA (1.2 eq) dropwise over 15 minutes down the side of the flask.

    • Self-Validation Check: Monitor the reaction color. A persistent deep red/brown color often indicates the accumulation of untrapped carbanion or phenoxide degradation products. A successful trapping reaction typically remains pale or clear.

  • Monitoring: After 30 minutes, quench a 50 µL aliquot in sat. aq. NH₄Cl and analyze via TLC.

    • Self-Validation Check: The starting material should be consumed and replaced by a less polar spot (silylated product). No highly polar baseline spots (phenols) should be visible.

  • Workup: Quench the main reaction with sat. aq. NH₄Cl at -78 °C before allowing the flask to warm to room temperature.

Protocol B: Safe Ester Hydrolysis in the Presence of -OCHF2

Objective: To saponify an ester without degrading the base-sensitive -OCHF2 moiety.

  • Solvent System: Dissolve the -OCHF2 containing ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

    • Causality: This biphasic-miscible system ensures both the organic substrate and the inorganic base remain in solution, preventing localized high concentrations of base that could trigger degradation.

  • Base Addition: Cool the vessel to 0 °C and add LiOH·H₂O (1.5 eq).

    • Causality: LiOH is significantly less basic and nucleophilic than NaOH or KOH, keeping the reaction environment below the kinetic pKa threshold required to deprotonate the -CHF₂ group.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor via LC-MS. The desired product should show the expected [M-H]⁻ mass. If base-degradation occurs, you will observe a distinct mass loss of 50 Da (loss of CF₂) and the appearance of the corresponding phenol.

  • Acidification: Carefully acidify the mixture to pH 3–4 using 1M HCl at 0 °C.

    • Self-Validation Check: Use pH paper to confirm. Over-acidification is generally safe for the -OCHF2 group itself, but may harm other acid-sensitive moieties in your molecule. Extract with EtOAc and concentrate.

References

  • Kharasch, E. D., et al. "Mechanistic aspects of carbon monoxide formation from volatile anesthetics." Anesthesiology (1999).[Link]

  • Wright, S. E., et al. "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society (2018).[Link]

  • Lui, A., et al. "Synthesis of Aryl Difluoroalkyl Ethers by Deprotonative Functionalization of the Difluoromethoxy (OCHF2) Moiety." European Journal of Organic Chemistry (2023).[Link]

  • Valco, D., et al. "Difluoromethoxy Arenes and Why Materials of Construction Matter." Purdue University / Corteva Agriscience (2019).[Link]

  • Brooks, A. F., et al. "Synthesis of [18F]JMJ-199, a Potent and Selective PDE4D PET Radioligand: Influence of Aryl Difluoromethoxy Group on Final Molar Activity." Journal of Nuclear Medicine (2023).[Link]

Troubleshooting

Technical Support Center: Troubleshooting SNAr Reactions at Sterically Hindered C3 Positions

Welcome to the Advanced Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). As researchers and drug development professionals, you are likely aware that functionalizing the C3 position of heteroarenes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). As researchers and drug development professionals, you are likely aware that functionalizing the C3 position of heteroarenes (like pyridines or quinolines) or sterically congested arenes presents a unique intersection of electronic and steric challenges.

This guide is designed to move beyond basic textbook theory, providing you with field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to force difficult C3 substitutions to completion.

Diagnostic Overview: The C3 Conundrum

In standard N-heterocycles, SNAr preferentially occurs at the C2 and C4 positions because the anionic intermediate (Meisenheimer complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen[1]. The C3 position lacks this resonance stabilization. When you introduce steric bulk at or adjacent to the C3 position, you compound this inherent electronic deactivation with a physical barrier that restricts the nucleophile's trajectory.

To overcome this, we must manipulate the activation energy of the rate-determining step (nucleophilic attack) by altering the leaving group, the solvent microenvironment, or the fundamental reaction pathway.

Visualizing the Troubleshooting Logic

SNAr_Troubleshooting Start SNAr Fails at C3 Position CheckSteric Assess Steric Bulk (A-values, 3D models) Start->CheckSteric IsSteric Is Nucleophile too bulky? CheckSteric->IsSteric ChangeNu Use smaller/linear nucleophile (e.g., azide, primary amine) IsSteric->ChangeNu Yes CheckLG Evaluate Leaving Group IsSteric->CheckLG No ChangeNu->CheckLG ChangeLG Switch to Fluorine (Exploit Element Effect) CheckLG->ChangeLG If Cl/Br/I CheckSolvent Optimize Solvent/Base CheckLG->CheckSolvent If already F ChangeLG->CheckSolvent UsePolar Use Polar Aprotic (DMSO/DMF) + Strong Base CheckSolvent->UsePolar AltMethod Switch to CRA-SNAr or Pd-Catalyzed Coupling UsePolar->AltMethod If still no conversion

Workflow for diagnosing and resolving C3 steric hindrance in SNAr reactions.

Frequently Asked Questions & Troubleshooting

Q1: My SNAr reaction works perfectly at C2, but fails completely at the C3 position of my substituted pyridine. Why? A1: This is a classic combination of electronic deactivation and steric hindrance. The nitrogen atom in the pyridine ring strongly activates the adjacent C2 and C4 positions for nucleophilic attack, but the C3 position does not benefit from this resonance stabilization[1]. Furthermore, bulky substituents at the C3 position physically block the incoming nucleophile, preventing the formation of the required Meisenheimer complex[1].

Q2: I am trying to substitute a chlorine atom at a sterically hindered C3 position using a secondary amine. Heating to 150 °C only causes decomposition. What is the mechanistic solution? A2: You are encountering an insurmountable activation barrier. Instead of brute-forcing the temperature, change your leaving group to Fluorine . In SNAr, the rate-determining step is the addition of the nucleophile, not the elimination of the leaving group. The "element effect" dictates a reactivity order of F > NO₂ > Cl ≈ Br > I[2]. Fluorine's extreme electronegativity inductively withdraws electron density from the C3 carbon, significantly lowering the transition state energy for nucleophilic attack and offsetting the steric penalty[2].

Q3: Even with a fluorine leaving group, my bulky nucleophile (e.g., a complex piperazine) won't react at the C3 position. How can I force the C-N bond formation? A3: If the steric clash between a bulky nucleophile and a hindered C3 pocket is absolute, you must alter the nucleophile's geometry or the reaction mechanism.

  • Geometric approach: Use a small, linear nucleophile like sodium azide (NaN₃), which has minimal steric bulk, followed by a Staudinger reduction to a primary amine, and subsequent reductive amination to build your complex amine.

  • Mechanistic approach: Switch to a Palladium-catalyzed Buchwald-Hartwig cross-coupling. Unlike SNAr, oxidative addition to Pd(0) is less sensitive to the specific electronic deactivation of the C3 position, though it still requires careful ligand selection (e.g., BrettPhos) to manage steric bulk.

Q4: My substrate is an electron-rich alkoxyarene with extreme steric bulk at C3. Classical SNAr is impossible. Are there any emerging methodologies for this? A4: Yes. You should transition to Cation Radical-Accelerated SNAr (CRA-SNAr) . By using a highly oxidizing acridinium photoredox catalyst under blue LED irradiation, the electron-rich arene is oxidized into a radical cation[3]. This intermediate is profoundly electrophilic, completely bypassing the traditional electronic requirements of SNAr and allowing primary amines to attack even highly congested C3 positions[3].

CRA_SNAr_Mechanism Arene Sterically Hindered C3 Arene RadicalCation Arene Radical Cation (Highly Electrophilic) Arene->RadicalCation Oxidation Photoredox Acridinium Catalyst + Blue LED Photoredox->RadicalCation NuAttack Nucleophilic Attack at C3 Position RadicalCation->NuAttack Overcomes Sterics Product C3-Substituted Product + Catalyst Regeneration NuAttack->Product Elimination

Mechanism of Cation Radical-Accelerated SNAr overcoming steric barriers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the diagnostic checkpoints.

Protocol A: Fluorine-Enabled SNAr at a Hindered C3 Position

Causality: Utilizing the element effect to lower the activation energy barrier via inductive electron withdrawal.

Materials: C3-Fluoroheteroarene (1.0 eq), Nucleophile (1.5 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), Anhydrous DMSO.

  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve the C3-Fluoroheteroarene in anhydrous DMSO (0.2 M).

  • Activation: Add DIPEA followed by the nucleophile. Causality note: DMSO is chosen as a polar aprotic solvent because it heavily solvates cations but leaves the nucleophilic anion/lone pair "naked" and highly reactive.

  • Reaction: Heat the mixture to 110 °C.

  • Validation Checkpoint 1 (19F NMR): After 4 hours, take a 0.1 mL aliquot. Run a rapid ¹⁹F NMR. You should observe the disappearance of the distinct C3-F signal. If the signal remains unchanged, the steric bulk is completely overriding the element effect.

  • Validation Checkpoint 2 (LC-MS): Confirm the mass of the product. If starting material is consumed but product is absent, check for competitive pathways (e.g., nucleophilic attack on the solvent or decomposition).

  • Workup: Quench with water to crash out the product (DMSO is highly water-soluble). Extract with EtOAc, wash heavily with brine (5x) to remove residual DMSO, dry over Na₂SO₄, and concentrate.

Protocol B: CRA-SNAr for Electron-Rich/Hindered Substrates

Causality: Bypassing the Meisenheimer complex requirement by generating a highly electrophilic radical cation intermediate.

Materials: C3-Alkoxyarene (1.0 eq), Primary Amine (2.0 eq), Mes-Acr⁺ ClO₄⁻ (Acridinium catalyst, 5 mol%), 2,6-Lutidine (1.5 eq), Dichloromethane (DCM).

  • Preparation: In a clear glass vial equipped with a stir bar, combine the arene, amine, catalyst, and base in degassed DCM.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality note: Oxygen will quench the excited state of the photoredox catalyst, halting the reaction.

  • Irradiation: Seal the vial and irradiate with a 450 nm Blue LED at room temperature for 16 hours.

  • Validation Checkpoint 1 (Visual): The solution should maintain the characteristic yellow/orange hue of the active acridinium catalyst. Rapid bleaching indicates catalyst degradation.

  • Validation Checkpoint 2 (TLC): Monitor the consumption of the arene. The radical cation pathway is extremely fast; if no conversion is seen by 4 hours, check your light penetration and catalyst loading.

  • Workup: Pass the crude mixture through a short silica plug to remove the catalyst and base, then purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the causal relationship between leaving group, methodology, and yield when addressing C3 steric hindrance.

Substrate TypeLeaving GroupNucleophileReaction ConditionsYield (%)Mechanistic Causality
C3-Substituted Pyridine-ClIsopropylamine120 °C, DMSO, 24h< 5%Steric clash prevents Meisenheimer complex formation.
C3-Substituted Pyridine-FIsopropylamine120 °C, DMSO, 24h68% Element effect (F > Cl) lowers activation barrier[2].
C3-Substituted Pyridine-FDiisopropylamine150 °C, DMF, 48h< 10%Extreme steric bulk of secondary amine overrides F-activation.
C3-Methoxyarene-OCH₃Primary AmineAcridinium cat., Blue LED, 16h82% CRA-SNAr generates highly electrophilic radical cation[3].

References

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes Source: OSTI.gov (Office of Scientific and Technical Information) URL:[Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: PMC (PubMed Central) URL:[Link]

Sources

Optimization

Optimizing column chromatography for 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline separation

Ticket #8492: Purification of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Purification of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Intermediate Stability Risk)

Executive Summary

You are attempting to isolate 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline . This is a poly-functionalized heterocycle presenting three distinct chromatographic challenges:

  • Electronic Deactivation: The electron-withdrawing nature of the 4-Cl, 3-I, and 8-OCHF

    
     groups significantly reduces the basicity of the quinoline nitrogen, altering standard retention behavior.
    
  • Lipophilicity: The 3-iodo and 8-difluoromethoxy groups make the molecule highly lipophilic, risking co-elution with non-polar impurities.

  • Stability: The C-I bond is photosensitive, and the 4-Cl position is susceptible to nucleophilic displacement if aggressive modifiers are used.

This guide provides a self-validating protocol to optimize separation while mitigating degradation risks.

Part 1: Method Development Protocol
1. Solubility & Loading Strategy
  • Challenge: This molecule is likely a crystalline solid with poor solubility in hexane/heptane.

  • Protocol: Do not use liquid injection with strong solvents (DCM/THF) if your column volume (CV) is small; this causes "band broadening" and loss of resolution.

  • Recommendation: Use Dry Loading .

    • Dissolve crude in minimal DCM.

    • Adsorb onto Celite 545 or amine-functionalized silica (ratio 1:3 sample:sorbent).

    • Evaporate to a free-flowing powder.

    • Why? Celite is inert and prevents the "solvent effect" from ruining the gradient start.

2. Stationary Phase Selection
PhaseSuitabilityNotes
Silica (Irregular) ModerateRequires base modifier to prevent tailing.
Silica (Spherical/Gold) High Higher surface area improves resolution of regioisomers.
C18 (Reverse Phase) High Excellent for separating halo-substituted analogs based on hydrophobicity.
Alumina (Neutral) LowRisk of hydrolysis; generally unnecessary given the low basicity of this quinoline.
3. Mobile Phase Screening (TLC)

Do not rely solely on Hexane/Ethyl Acetate. The unique dipole of the 8-OCHF


 group requires screening for selectivity.
  • System A (Standard): Hexane / Ethyl Acetate (with 1% Triethylamine).

  • System B (Polarity/Selectivity): Toluene / Acetone (95:5 to 80:20).

    • Insight: Toluene interacts via

      
      -
      
      
      
      stacking with the quinoline core, often separating des-iodo impurities that co-elute in System A.
  • System C ( chlorinated): DCM / MeOH (99:1).

    • Warning: Only use if compound is very polar. DCM often masks UV detection at 254nm.

Part 2: Troubleshooting & FAQs
Q1: My peak is tailing significantly on silica. Should I add more base?

Diagnosis: While quinolines usually tail due to Nitrogen-Silanol interactions, your molecule is heavily deactivated. The tailing is likely due to poor solubility in the mobile phase or column overloading , not just silanol acidity.

Corrective Action:

  • Modifier Check: Ensure you are using 1% Triethylamine (TEA) or 1% Ammonium Hydroxide in the mobile phase. Do not exceed 2% as this may displace the 4-Chloro group over time.

  • Solvent Strength: Switch to a Dichloromethane (DCM) / Methanol gradient (0-5% MeOH). The higher solubility of the halo-quinoline in DCM often sharpens the peak shape better than Hexane systems.

Q2: I see a "ghost peak" or decomposition during the run.

Diagnosis: The 3-Iodo group is photolabile (sensitive to light), and the 4-Chloro group is reactive. Corrective Action:

  • Light Protection: Wrap the column and fraction collector tubes in aluminum foil.

  • Acid Sensitivity: The difluoromethoxy group (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) is generally stable, but can hydrolyze in highly acidic conditions. Avoid Trifluoroacetic Acid (TFA)  in the mobile phase. Use Ammonium Formate if running Reverse Phase (C18).
    
Q3: I cannot separate the 3-iodo product from the des-iodo starting material.

Diagnosis: The iodine atom adds significant lipophilicity but minimal polarity change, making


 values on silica very close.
Corrective Action:  Switch to Reverse Phase (C18) .
  • Mechanism: C18 separates based on hydrophobicity. The large, "greasy" Iodine atom will significantly increase retention time on C18 compared to the des-iodo precursor.

  • Gradient: 50-100% Acetonitrile in Water (buffered with 10mM Ammonium Bicarbonate).

Part 3: Decision Logic & Workflow

The following diagrams illustrate the optimization logic.

Figure 1: Method Development Workflow

MethodDevelopment Start Crude Mixture Solubility Solubility Check (DCM vs Hexane) Start->Solubility TLC TLC Screening (Target Rf 0.2 - 0.3) Solubility->TLC Selectivity Selectivity Issue? (Co-elution) TLC->Selectivity PhaseChange Switch to Toluene or C18 Phase Selectivity->PhaseChange Poor Sep ScaleUp Gradient Optimization (Slope 5-10% / CV) Selectivity->ScaleUp Good Sep PhaseChange->TLC Purification Flash Chromatography ScaleUp->Purification

Caption: Iterative workflow for establishing the initial chromatographic method.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Root Problem Detected Issue1 Peak Tailing Root->Issue1 Issue2 Co-elution (Impurities) Root->Issue2 Issue3 Decomposition Root->Issue3 Sol1 Add 1% TEA Check Solubility Issue1->Sol1 Sol2 Switch to C18 (Hydrophobic Selectivity) Issue2->Sol2 Sol3 Protect from Light Remove Acid Modifiers Issue3->Sol3

Caption: Diagnostic logic for resolving common separation failures for halo-quinolines.

Part 4: Validated Solvent Systems Table
Solvent SystemComposition (v/v)ApplicationPredicted Rf (Product)
Standard Hexane / EtOAc (9:1 to 7:3) + 1% TEAGeneral purification0.25 - 0.35
Selectivity A Toluene / Acetone (95:5)Separation from polar impurities0.30
Selectivity B DCM / Methanol (99:1)High solubility loading0.40
Reverse Phase Water / MeCN (30:70) + 10mM

Removal of des-iodo analogs

(Retained)
References
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column - halogenated heterocyclic purification.[1] Teledyne ISCO Application Notes. Link

  • BenchChem Technical Support. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[2][3] BenchChem Technical Guides.[2] Link

  • Biotage. (2020). Successful Flash Chromatography: The definitive guide to purification. Biotage Knowledge Base. Link

  • National Institutes of Health (NIH). (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.[4][5] Link

  • Sigma-Aldrich. (2024). 4-Chloro-3-iodo-quinoline Product Specification & Safety Data Sheet. Merck KGaA. Link

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Quinoline Functionalization

Welcome to the Technical Support Center for N-heterocycle derivatization. Functionalizing the quinoline scaffold is a cornerstone of drug discovery, but controlling where the reaction occurs (regioselectivity) is notorio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-heterocycle derivatization. Functionalizing the quinoline scaffold is a cornerstone of drug discovery, but controlling where the reaction occurs (regioselectivity) is notoriously difficult. This guide provides causal explanations, troubleshooting steps, and validated protocols to help researchers and drug development professionals master C-H functionalization and Minisci-type additions.

Section 1: Fundamental Principles of Quinoline Reactivity

Q: Why does quinoline functionalization inherently result in complex regioisomer mixtures? A: The quinoline core represents an electronic dichotomy. The nitrogen-containing pyridine ring is electron-deficient, making it highly susceptible to nucleophilic radical attacks (e.g., Minisci reactions) primarily at the C2 and C4 positions[1]. Conversely, the fused benzene ring is more electron-rich, favoring electrophilic aromatic substitution and transition-metal-catalyzed C-H activation, typically at C5 and C8[2]. Without specific directing groups or precise electronic tuning, reagents will attack multiple sites simultaneously based on their inherent LUMO/HOMO distributions[1].

Q: How do I choose the right functionalization strategy for my target position? A: Your target position dictates your catalytic approach. Radical additions target the pyridine ring, while transition metal catalysis is better suited for the benzene ring. Use the decision tree below to select the optimal reaction pathway.

DecisionTree Start Target Position on Quinoline Core? C2_C4 Pyridine Ring (C2, C3, C4) Start->C2_C4 C5_C8 Benzene Ring (C5, C6, C7, C8) Start->C5_C8 Minisci Minisci-Type Reaction (Radical Addition) C2_C4->Minisci Nucleophilic Radicals CH_Act Transition Metal C-H Activation C5_C8->CH_Act Electrophilic/Pd-Cat C2_Target Target C2: Non-polar solvent, Brønsted Acid Minisci->C2_Target C4_Target Target C4: Polar solvent, Lewis Acid Minisci->C4_Target C8_Target Target C8: N-Oxide or 8-AQ Directing Group CH_Act->C8_Target C5_Target Target C5: Steric Control, Acidic Media CH_Act->C5_Target

Decision tree for selecting regioselective quinoline functionalization strategies.

Section 2: Troubleshooting Minisci-Type Reactions (C2 vs. C4 Selectivity)

Background: The Minisci reaction involves the generation of an alkyl radical, addition to a protonated N-heteroarene, and subsequent oxidative rearomatization. However, the LUMO coefficients at C2 and C4 of protonated quinoline are nearly identical, often leading to 1:1 regioisomer mixtures[1].

MinisciMech RadGen 1. Radical Generation Addition 3. Radical Addition RadGen->Addition R• Protonation 2. Quinoline Protonation Protonation->Addition Lowers LUMO Oxidation 4. Rearomatization (Oxidation) Addition->Oxidation Radical Cation Product Alkylated Quinoline Oxidation->Product -H+, -e-

Mechanistic pathway of the Minisci reaction on protonated quinoline substrates.

Q: My Minisci alkylation yields an inseparable mixture of C2 and C4 isomers. How can I drive selectivity strictly toward C4? A: To break the electronic symmetry between C2 and C4, you must manipulate the steric environment of the protonated nitrogen.

  • Solvent Polarity: Polar solvents (e.g., water, acetonitrile) heavily solvate the protonated quinolinium ion. This solvation shell creates a steric shield around the adjacent C2 position, driving the incoming nucleophilic radical to the more accessible C4 position[3].

  • Lewis Acid Substitution: Replacing standard Brønsted acids (like TFA) with bulky Lewis acids (e.g., BF3·OEt2) allows the Lewis acid to coordinate with the quinoline nitrogen. This precoordination sterically blocks the electrophilic C2 position, forcing C4 substitution[4].

Table 1: Quantitative Impact of Reaction Conditions on Minisci Regioselectivity
Condition / ParameterFavored PositionMechanistic Causality
Non-polar solvents (e.g., Benzene)C2 (Up to 9:1)Minimizes charge separation; transition state favors proximity to the nitrogen atom[5].
Polar solvents (e.g., H₂O, MeCN)C4 (Up to 95:5)Solvation of the protonated nitrogen sterically and electronically shields the C2 position[3].
Bulky Lewis Acids (e.g., BF₃·OEt₂)C4 Sterically blocks the adjacent C2 position, forcing radical attack at the distant C4 site[4].
Standard Brønsted Acids (e.g., TFA)C2/C4 Mixture Lowers LUMO uniformly; C2 is inherently slightly more electrophilic without steric bulk[1].
Protocol 1: C4-Selective Photoredox Minisci Hydroxyalkylation

Self-validating mechanism: The use of water as a solvent and visible light ensures a mild, highly solvated environment that strictly favors C4 addition by shielding the C2 position.

  • Preparation: In a Schlenk tube, dissolve quinoline (1.0 mmol) and the target carboxylic acid (5 mL) in H₂O (25 mL)[3].

  • Activation: Add H₂SO₄ (0.1 mL) to protonate the quinoline. This lowers its LUMO and activates it for nucleophilic radical addition[3].

  • Catalysis: Add Fe(phen)Cl₃·H₂O (10 mol%) as the photocatalyst and a 0.1 M aqueous solution of KIO₃ (10 mL) as the sacrificial oxidant[3].

  • Irradiation: Sparge the mixture with nitrogen for 15 minutes to remove oxygen. Irradiate with 36 W 410–456 nm LEDs under a cooling fan at room temperature for 48 hours[3].

  • Isolation: Neutralize the acidic solution with saturated NaHCO₃, extract with EtOAc (3x 20 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography to isolate the C4-hydroxyalkylated quinoline.

Section 3: Troubleshooting Transition Metal C-H Activation (C8 vs. C2 Selectivity)

Q: I am attempting a Pd-catalyzed C-H arylation, but I am observing functionalization at both C2 and C8. How do I isolate reactivity exclusively to C8? A: Uncoordinated palladium catalysis struggles to differentiate between the electronically activated C2 position and the sterically accessible C8 position[2]. To achieve absolute regiocontrol, you must employ a Directing Group (DG) that forces the metal into a specific geometric conformation (metallacycle)[6].

Table 2: Directing Groups for Transition Metal-Catalyzed C-H Activation
Directing GroupTarget PositionTypical CatalystCausal Mechanism
N-Oxide C2 or C8 Pd(OAc)₂, Rh(III)Oxygen coordinates the metal. Phosphine-free conditions favor the formation of a stable 5-membered palladacycle at C8[7].
8-Aminoquinoline C8 Pd(II), Ir(III)Bidentate N,N-coordination forms a highly stable, rigid metallacycle, exclusively activating the C8-H bond[2].
Carboxylic Acid (C2) C3 Rh(III), Ru(II)Weak coordination directs metalation to the adjacent C3 position, often followed by decarboxylation[6].
Protocol 2: Pd-Catalyzed C8-Selective Arylation via Quinoline N-Oxide

Self-validating mechanism: Converting the quinoline to an N-oxide directs the Pd catalyst to form a stable 5-membered intermediate at C8. The deliberate absence of phosphine ligands prevents the catalyst from migrating to the C2 position.

  • N-Oxide Formation: Convert quinoline to quinoline N-oxide using mCPBA in DCM at 0 °C. Purify via column chromatography before use[7].

  • Reaction Setup: To a dry, inert reaction tube, add quinoline N-oxide (1.0 equiv), the aryl bromide coupling partner (1.2 equiv), and Pd(OAc)₂ (5 mol%)[8].

  • Solvent & Base: Add a degassed solvent mixture of t-BuOH/toluene (2:1) and Ag₂CO₃ (2.0 equiv) as the base and oxidant[6]. Note: Do not add phosphine ligands if C8 selectivity is desired.

  • Heating: Seal the vessel and heat at 100 °C with vigorous stirring for 16-24 hours[8]. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Deoxygenation (Optional): To remove the N-oxide directing group and yield the final C8-arylated quinoline, treat the purified intermediate with PCl₃ in chloroform at room temperature.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. 6

  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. ResearchGate. 5

  • Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. BenchChem. 8

  • Recent Advances in Minisci-Type Reactions. SciSpace. 1

  • Lewis Acid-Catalyzed Borono-Minisci Reactions of Arylboronic Acids and Heterocycles. LOCKSS. 4

  • How to overcome poor regioselectivity in quinoline functionalization. BenchChem. 7

  • Photocatalytic Minisci Reaction. Chim.it. Link

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. 3

  • Technical Support Center: Functionalization of the Quinoline Ring. BenchChem. 2

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Chloro-Iodoquinoline Cross-Couplings

Welcome to the Advanced Application Support Center. Site-selective cross-coupling of dihalogenated heterocycles, specifically chloro-iodoquinolines, presents a unique synthetic challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Site-selective cross-coupling of dihalogenated heterocycles, specifically chloro-iodoquinolines, presents a unique synthetic challenge. While the inherent bond dissociation energy dictates that the C–I bond is more reactive than the C–Cl bond[1], researchers frequently encounter premature reaction stalling, loss of regioselectivity, or complete catalyst deactivation.

This guide synthesizes mechanistic causality with field-proven protocols to help you diagnose and resolve catalyst poisoning.

Diagnostic Hub: Identifying the Root Cause

Symptom A: Reaction fails to initiate or stalls at <20% conversion.

  • Causality: Quinoline Nitrogen Coordination. The lone pair of electrons on the quinoline nitrogen is highly Lewis basic. It can competitively coordinate to the electrophilic Palladium(II) center, displacing the intended ligands and forming a thermodynamically stable, catalytically inactive resting state[2].

  • Solution: Utilize sterically demanding, electron-rich Buchwald-type phosphine ligands (e.g., XPhos or SPhos). The spatial bulk of the dialkylbiaryl framework physically shields the Pd center, preventing the quinoline nitrogen from approaching the coordination sphere, while the electron-rich nature accelerates the oxidative addition step.

Symptom B: Initial rapid conversion followed by abrupt stalling; formation of a yellow/white precipitate.

  • Causality: Iodide Poisoning. Oxidative addition of the C–I bond releases iodide (

    
    ). Iodide is a strongly coordinating bridging ligand that can form inactive dinuclear palladium-iodide dimers. Furthermore, excess iodide competes with the transmetalating agent, effectively blocking the transmetalation step[3].
    
  • Solution: Introduce Silver(I) salts (e.g.,

    
     or 
    
    
    
    ). Silver acts as an irreversible halide scavenger, precipitating insoluble
    
    
    (the yellow/white precipitate observed) and opening a vacant coordination site on the Pd center to restore the transmetalation pathway. Silver salts also play a key role in lowering the activation barrier for oxidative addition[4].

Symptom C: Formation of black precipitate (Palladium Black) and loss of site-selectivity.

  • Causality: Catalyst Agglomeration and Over-heating. Free palladium atoms can agglomerate into nanoparticles, which act as a sink that captures and inactivates the active single-atom catalyst species[5]. To compensate for stalling, users often increase the temperature, which inadvertently provides enough thermal energy to activate the stronger C–Cl bond, destroying site-selectivity[1].

  • Solution: Lower the reaction temperature and ensure optimal ligand-to-metal ratios to stabilize the homogeneous Pd(0) species.

Mechanistic Visualization

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C-I Bond) Pd0->OxAdd Substrate NPoison Quinoline N-Coordination (Catalyst Poisoning) Pd0->NPoison Unshielded Pd PdII Pd(II)-Iodide Complex OxAdd->PdII IPoison Iodide Bridging/Inhibition (Transmetalation Blocked) PdII->IPoison Excess I- Transmet Transmetalation PdII->Transmet Rescued Pathway BulkyLigand Bulky Ligands (e.g., XPhos) Steric Shielding BulkyLigand->Pd0 Prevents N-binding AgSalt Silver Salts (e.g., Ag2CO3) Iodide Scavenging AgSalt->PdII Removes I- as AgI RedElim Reductive Elimination (Desired Product) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Mechanism of Pd catalyst poisoning by quinoline N and iodide, and their solutions.

Quantitative Data: Optimization Parameters

To achieve >95% site-selectivity at the C–I bond while maintaining catalyst turnover, reaction parameters must be tightly controlled. The table below summarizes the effect of ligands and additives on the Suzuki-Miyaura coupling of a model chloro-iodoquinoline.

Catalyst SystemLigandAdditiveTemp (°C)Yield (%)Selectivity (C-I : C-Cl)Primary Failure Mode


None8015%80:20N-Coordination Poisoning

XPhosNone8045%95:5Iodide Bridging / Stalling

XPhos

8092%>99:1None (Optimal)

XPhos

11088%70:30Thermal Over-activation (C-Cl)

SPhos

6065%98:2Incomplete Conversion

Note: Data synthesized from benchmark optimizations of polyhalogenated heterocycles to illustrate the causality of additive and temperature choices.

Self-Validating Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol incorporates built-in validation checks to ensure the system is free of oxygen and moisture, which can exacerbate catalyst degradation.

Reagents Required:

  • Chloro-iodoquinoline substrate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol) - Slight excess prevents homocoupling.

  • 
     (2.5 mol%) - Source of Pd(0).
    
  • XPhos (6.0 mol%) - Ensures a slight excess of ligand to stabilize Pd.

  • 
     (1.5 equiv) - Dual role: Base and Iodide scavenger.
    
  • Solvent: Toluene/Water (10:1 v/v), rigorously degassed.

Step-by-Step Methodology:

  • System Preparation (Self-Validation Step): Add the solid chloro-iodoquinoline, arylboronic acid,

    
    , XPhos, and 
    
    
    
    to an oven-dried Schlenk flask. Validation: The mixture should appear as a dry, free-flowing powder. Any clumping indicates moisture contamination in the hygroscopic silver salt, which will prematurely hydrolyze the boronic acid.
  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Introduction: Add the degassed Toluene/Water mixture via syringe. Causality: Water is necessary to activate the boronic acid via the formation of a reactive boronate complex, facilitating transmetalation.

  • Reaction Initiation: Heat the mixture to 80°C under vigorous stirring (1000 rpm). Causality: High stirring rates are critical because the reaction is heterogeneous (insoluble

    
     and precipitating 
    
    
    
    ).
  • Monitoring (Self-Validation Step): Monitor via TLC or LC-MS after 2 hours. Validation: A successful reaction will show the formation of a bright yellow precipitate (

    
    ). If the solution turns completely black within 30 minutes, ligand dissociation and Pd agglomeration have occurred.
    
  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove

    
    , unreacted 
    
    
    
    , and any trace Palladium black. Wash the pad with ethyl acetate.
  • Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the monochloro-arylquinoline.

Workflow Start 1. Preparation Dry Reagents & Argon Mix 2. Solvent Addition Degassed Tol/H2O Start->Mix React 3. Heating (80°C) Vigorous Stirring Mix->React Precip 4. Observation AgI Yellow Precipitate React->Precip Workup 5. Workup Celite Filtration Precip->Workup

Step-by-step experimental workflow for silver-mediated site-selective cross-coupling.

Expert FAQs

Q: Why does my reaction work for bromoquinolines but fail completely for iodoquinolines under the exact same conditions? A: This is a classic hallmark of iodide poisoning. While the C–I bond undergoes oxidative addition much faster than the C–Br bond, the resulting iodide anion is a significantly stronger coordinating ligand than bromide. It outcompetes the transmetalating agent for the Pd coordination site[3]. You must introduce a halide scavenger like a Silver(I) salt to precipitate the iodide and rescue the catalytic cycle[4].

Q: I added Silver Carbonate (


), but my yield is still low and I see a lot of homocoupling of the boronic acid. What went wrong? 
A:  Silver salts can sometimes act as oxidants, promoting the oxidative homocoupling of boronic acids if oxygen is present in the system. Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw) and that your Argon line is free of oxygen leaks. Additionally, adding the boronic acid slowly via syringe pump can keep its steady-state concentration low, disfavoring homocoupling.

Q: Can I use a simpler ligand like


 instead of expensive Buchwald ligands if I just increase the catalyst loading? 
A:  No. Increasing the catalyst loading with 

will not overcome quinoline nitrogen poisoning[2]. The lone pair on the quinoline nitrogen will simply coordinate to the additional Palladium. Buchwald ligands (like XPhos) are required not just for their electron-rich nature, but for their specific steric bulk that physically blocks the quinoline nitrogen from binding to the metal center.

Q: How do I ensure coupling only happens at the C-I bond and not the C-Cl bond? A: Exploit the inherent reactivity difference (C-I > C-Cl) by strictly controlling the temperature[1]. Do not exceed 80°C. If the reaction stalls, do not increase the temperature; instead, investigate catalyst poisoning (check ligand steric bulk and ensure adequate iodide scavenging). Elevated temperatures will provide the activation energy needed to break the C-Cl bond, resulting in double-coupling or a complete loss of regioselectivity.

References
  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: eScholarship (University of California) URL: [Link]

  • Title: Direct Evidence for the Role of Silver(I) Salts in Promoting the Oxidative Addition Step in Palladium‐Catalyzed C−H Arylation Reactions Source: ResearchGate URL: [Link]

  • Title: Nanoparticles poison single-atom cross coupling catalyst Source: Chemistry World URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation Guide: 1H &amp; 13C NMR Analysis of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline

This guide outlines the structural validation of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline , a critical intermediate often utilized in the synthesis of advanced kinase inhibitors and antimalarial scaffolds. The analys...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline , a critical intermediate often utilized in the synthesis of advanced kinase inhibitors and antimalarial scaffolds.

The analysis focuses on distinguishing the target molecule from its non-iodinated precursor using high-resolution 1H and 13C NMR spectroscopy.

Executive Summary
  • Target Analyte: 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline (CAS: Analogous to 629644-64-0 derivatives).

  • Critical Quality Attribute (CQA): Confirmation of C-3 iodination and integrity of the C-8 difluoromethoxy motif.

  • Primary Challenge: The electron-withdrawing nature of the 4-Cl and 8-OCHF

    
     groups significantly deshields the ring system, requiring precise solvent selection (DMSO-d
    
    
    
    recommended) to prevent aggregation-induced line broadening.
Comparative Spectral Analysis (Precursor vs. Product)

The most robust method for validation is a direct comparison with the starting material, 4-Chloro-8-(difluoromethoxy)quinoline . The iodination at position 3 results in distinct diagnostic shifts.

Table 1: Key Diagnostic Signal Shifts (1H NMR, 400 MHz, DMSO-d

)
PositionProtonPrecursor (3-H) Shift (

)
Target (3-I) Shift (

)
Diagnostic Change
C-2 H-2 ~8.80 (d, J=4.5 Hz)~9.15 (s) Loss of coupling to H-3; Downfield shift due to Iodine.
C-3 H-3 ~7.80 (d, J=4.5 Hz)Absent Disappearance confirms substitution.
C-8 OCHF

~7.65 (t, J=74 Hz)~7.70 (t, J=74 Hz) Retention of large geminal H-F coupling confirms motif integrity.
C-5 H-5 ~8.15 (dd)~8.20 (dd) Minor downfield shift (inductive effect).

Note: The chemical shifts provided are reference values derived from substituent chemical shift (SCS) additivity rules for polysubstituted quinolines. Experimental values may vary by


0.05 ppm depending on concentration.
Detailed Signal Assignment & Mechanistic Insight
A. 1H NMR Analysis (Proton)
  • The "Singlet" Confirmation (H-2): In the precursor, H-2 appears as a doublet due to vicinal coupling with H-3. Upon iodination, H-3 is replaced. The H-2 signal collapses into a sharp singlet and shifts downfield (

    
     ppm) due to the deshielding cone of the iodine atom and the removal of the H-3 shielding effect.
    
  • The Difluoromethoxy Signature (OCHF

    
    ): 
    This group is chemically resilient but spectroscopically unique. It appears as a triplet  (
    
    
    
    Hz).
    • Troubleshooting: If this signal appears as a broad hump or is split further, check for restricted rotation or solvent water exchange. Ensure the sample is dry.

B. 13C NMR Analysis (Carbon)
  • C-3 Iodine Effect (Heavy Atom Effect): Carbon atoms attached to heavy halogens (Iodine) experience a significant upfield shift (shielding) due to spin-orbit coupling.

    • Expected Shift: C-3 will appear at ~95–100 ppm , significantly upfield compared to the C-3 of the precursor (~122 ppm).

  • C-8 Difluoromethoxy Splitting: The C-8 substituent carbon (OC HF

    
    ) will manifest as a triplet  with a massive coupling constant (
    
    
    
    Hz), typically located around 116 ppm .
Visualization: Structural Validation Logic

The following diagram outlines the logical decision tree for confirming the structure based on the spectral data described above.

NMR_Validation Start Acquire 1H NMR (DMSO-d6) Check_H2 Check Region 9.0 - 9.3 ppm Is there a Singlet? Start->Check_H2 Check_H3 Check Region 7.5 - 8.0 ppm Is the H-3 Doublet Absent? Check_H2->Check_H3 Yes (Singlet) Result_Fail_Start FAILED: Starting Material Present Check_H2->Result_Fail_Start No (Doublet Present) Check_OCHF2 Check Region 7.5 - 7.9 ppm Is there a Triplet (J ~ 74 Hz)? Result_Success CONFIRMED: 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline Check_OCHF2->Result_Success Yes Result_Fail_Degrade FAILED: Hydrolysis of OCHF2 or Cl Check_OCHF2->Result_Fail_Degrade No (Missing/Single) Check_H3->Check_OCHF2 Yes (Absent) Check_H3->Result_Fail_Start No (Signal Remains)

Caption: Decision tree for the step-by-step NMR structural confirmation of the 3-iodoquinoline derivative.

Experimental Protocol
Synthesis Context (Iodination Step)

To generate the sample for analysis, the precursor is typically treated with N-iodosuccinimide (NIS) in acetic acid or acetonitrile.

  • Reaction Monitoring: The reaction is complete when the H-2 doublet collapses to a singlet.

NMR Sample Preparation
  • Solvent: Use DMSO-d

    
      (99.9% D).
    
    • Why? Chloro-iodo-quinolines have poor solubility in CDCl

      
      , leading to weak signals and potential aggregation. DMSO ensures sharp lines.
      
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): Set to 2.0 s (essential for accurate integration of the isolated H-2 proton).

    • Scans: 16 (1H), 1024 (13C).

References
  • ChemicalBook. (2024).[1] 4-Chloro-8-(difluoromethoxy)quinoline Basic Information & CAS Data. Retrieved from

  • ChemScene. (2024). Product Analysis: 4-Chloro-8-(difluoromethoxy)quinoline. Retrieved from

  • Santa Cruz Biotechnology. (2024). Quinoline Derivatives and Spectral Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Chloro-8-(difluoromethoxy)quinoline. Retrieved from

  • ResearchGate. (2019). 13C NMR chemical shifts for quinoline derivatives. Retrieved from

Sources

Comparative

Structure-Activity Relationship (SAR) studies of 8-difluoromethoxy quinolines

Structure-Activity Relationship (SAR) Guide: 8-Difluoromethoxy Quinolines in Antimicrobial and Antiviral Drug Discovery As drug development professionals continuously seek to overcome antimicrobial resistance and viral r...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Guide: 8-Difluoromethoxy Quinolines in Antimicrobial and Antiviral Drug Discovery

As drug development professionals continuously seek to overcome antimicrobial resistance and viral replication bottlenecks, the fluoroquinolone scaffold remains one of the most versatile pharmacophores in medicinal chemistry. While traditional fluoroquinolones are well-established bacterial topoisomerase inhibitors, advanced Structure-Activity Relationship (SAR) studies have revealed that specific modifications—most notably the 8-difluoromethoxy (-OCF₂H) substitution—can dramatically alter the molecule's pharmacological profile.

This guide provides an objective, data-driven comparison of 8-difluoromethoxy quinoline derivatives, detailing how divergent substitutions at the C7 position shift the mechanism of action from broad-spectrum antibacterial activity (e.g., Cadrofloxacin/CS-940) to potent antiviral efficacy (e.g., K-12, K-38).

Mechanistic Rationale: The Power of the 8-Difluoromethoxy Motif

The substitution of a difluoromethoxy group at the C8 position is not merely a structural tweak; it fundamentally alters the physicochemical properties and spatial geometry of the quinoline core.

  • Conformational Locking: The steric bulk of the -OCF₂H group forces the N1-substituent (such as a cyclopropyl or ethyl group) out of coplanarity with the quinoline ring. This locked conformation reduces the entropic penalty upon binding to target enzymes[1].

  • Toxicity Mitigation: Historically, C8-fluorine (-F) substitutions enhanced potency but were notorious for inducing severe phototoxicity. The -OCF₂H group provides a moderately electron-withdrawing profile that retains target affinity while significantly reducing UV-induced reactive oxygen species generation[2].

  • Lipophilicity & Penetration: The difluoromethoxy moiety increases the overall lipophilicity (LogP) of the scaffold compared to a standard methoxy (-OCH₃) group, enhancing intracellular accumulation—a critical factor for both targeting intracellular pathogens (like MRSA) and accessing viral transcription machinery in the nucleus[3].

SAR_Divergence Core 8-Difluoromethoxy Fluoroquinolone Core Sub_C7_Basic C7: Basic Aliphatic Amines (e.g., Isoindolinyl) Core->Sub_C7_Basic Antibacterial SAR Sub_C7_Aryl C7: Bulky Aryl-Piperazines (e.g., 4-(2-methoxyphenyl)piperazin-1-yl) Core->Sub_C7_Aryl Antiviral SAR Mech_Abx Target: Bacterial DNA Gyrase & Topoisomerase IV Sub_C7_Basic->Mech_Abx Mech_Av Target: HIV-1 Tat-mediated Transactivation Sub_C7_Aryl->Mech_Av Drug_Abx Cadrofloxacin (CS-940) Broad-Spectrum Antibacterial Mech_Abx->Drug_Abx Drug_Av K-12 / K-38 Potent HIV-1 Inhibitor Mech_Av->Drug_Av

Caption: Divergent SAR pathways of 8-difluoromethoxy quinolines based on C7 functionalization.

Antibacterial Optimization: The Cadrofloxacin (CS-940) Paradigm

When the 8-difluoromethoxy core is paired with a basic aliphatic amine at the C7 position (e.g., an isoindolinyl or pyrrolidinyl group) and a cyclopropyl group at N1, the molecule acts as a highly potent, dual-targeting bacterial topoisomerase inhibitor[4].

Cadrofloxacin (CS-940) represents the pinnacle of this SAR branch. The C8-OCF₂H group specifically enhances binding affinity to the highly conserved water-metal ion bridge in the DNA gyrase cleavage complex. This results in exceptional activity against Gram-positive organisms that have developed target-site mutations against older fluoroquinolones like Ciprofloxacin[3][5].

Table 1: Comparative In Vitro Antibacterial Activity (MIC₉₀ in µg/mL)

Pathogen StrainCadrofloxacin (CS-940)CiprofloxacinOfloxacin
S. aureus (Methicillin-Susceptible)≤ 0.06 0.50.5
S. aureus (Methicillin-Resistant / MRSA)16.0 > 128> 128
S. pneumoniae (Penicillin-Resistant)≤ 0.5 2.02.0
E. coli (Wild-type)0.06≤ 0.03 0.06
Acinetobacter spp.0.03 0.50.5

Data Synthesis: CS-940 demonstrates a 2- to 8-fold superior potency against Gram-positive cocci compared to first-generation alternatives, while maintaining robust Gram-negative coverage[3][6].

Antiviral Optimization: The K-12 and K-38 Paradigm

A paradigm shift in quinolone SAR occurs when the C7 position is substituted with bulky, aromatic piperazine derivatives (e.g., 4-(2-methoxyphenyl)-1-piperazinyl). This structural bulk creates steric clashes within the bacterial DNA gyrase pocket, abolishing antibacterial activity. However, it perfectly aligns the molecule to bind host cellular factors involved in viral transcription[7].

Compounds like K-12 and its optimized derivative K-38 inhibit the Tat-mediated transactivation process of the Human Immunodeficiency Virus Type 1 (HIV-1)[8]. By blocking the elongation phase of viral RNA transcription, these 8-difluoromethoxy derivatives circumvent the resistance mechanisms that plague standard Reverse Transcriptase (RT) or Protease inhibitors. Furthermore, K-12 exhibits synergistic efficacy when combined with RT inhibitors like Zidovudine or Lamivudine[9].

Table 2: Comparative Anti-HIV-1 Activity (IIIB Strain in MT-4 Cells)

CompoundC7 SubstituentEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
K-12 4-(2-methoxyphenyl)-1-piperazinyl0.20 - 0.60> 100> 166
K-37 3,4-dehydro-4-phenyl-1-piperidinyl0.027> 100> 3,700
K-38 3,4-dehydro-4-phenyl-1-piperidinyl*0.0038 > 100> 26,000

*Note: K-38 also features an N1-[4-(1,2,4-triazol-1-yl)methylphenyl] substitution, highlighting how N1/C7 synergy on the 8-difluoromethoxy core drives nanomolar antiviral potency[7].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the divergent activities of 8-difluoromethoxy quinolines.

Protocol A: HIV-1 Tat-Mediated Transactivation Assay (Antiviral Evaluation)

This assay quantifies the ability of K-12 analogs to inhibit viral transcription using a reporter system.

Assay_Workflow Step1 Cell Culture (MT-4 / CEM) Step2 Compound Treatment Step1->Step2 Step3 HIV-1 Infection (MOI 0.01) Step2->Step3 Control Internal Controls: AZT (Positive) DMSO (Negative) Step2->Control Step4 Incubation (5 Days, 37°C) Step3->Step4 Step5 Viability & p24 Readout Step4->Step5

Caption: Step-by-step workflow for evaluating HIV-1 replication inhibition in MT-4 cells.

Step-by-Step Methodology:

  • Cell Preparation: Maintain MT-4 or CEM cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Seed cells at a density of

    
     cells/well in a 96-well plate.
    
  • Compound Dosing: Prepare a 10 mM stock of the 8-difluoromethoxy quinoline in DMSO. Perform 5-fold serial dilutions (range: 0.001 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Viral Infection: Infect the cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 5 days.

  • Self-Validation/Controls: Include Zidovudine (AZT) as a positive control for replication inhibition, and a mock-infected group treated with the highest compound concentration to establish the CC₅₀ (cytotoxicity limit) via MTT assay.

  • Quantification: Measure viral replication by quantifying HIV-1 p24 core antigen levels in the culture supernatant using a commercial ELISA kit. Calculate the EC₅₀ using non-linear regression analysis[8][9].

Protocol B: Topoisomerase IV Decatenation Assay (Antibacterial Evaluation)

To confirm the mechanism of action for CS-940 analogs, enzymatic target validation is required.

  • Substrate Preparation: Utilize kinetoplast DNA (kDNA), which consists of interlocked DNA networks, as the substrate.

  • Reaction Assembly: In a 20 µL reaction volume, combine 400 ng of kDNA, 1 U of purified S. aureus Topoisomerase IV, assay buffer (ATP, MgCl₂, KCl), and varying concentrations of the quinolone (0.1 to 50 µg/mL).

  • Incubation & Arrest: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and Proteinase K, followed by a 15-minute incubation at 50°C.

  • Resolution: Resolve the products on a 1% agarose gel containing ethidium bromide.

  • Analysis: Active topoisomerase IV will decatenate the kDNA network into free minicircles. Potent inhibitors like CS-940 will block this, leaving the kDNA trapped in the well. The IC₅₀ is determined by densitometric quantification of the decatenated minicircle bands.

Conclusion

The 8-difluoromethoxy quinoline scaffold is a prime example of how precise steric and electronic tuning can dictate pharmacological destiny. For antibacterial applications, pairing this core with basic aliphatic C7 amines (as seen in Cadrofloxacin) yields best-in-class activity against resistant Gram-positive pathogens. Conversely, introducing bulky aryl-piperazines at C7 completely repurposes the scaffold into a highly selective, nanomolar inhibitor of HIV-1 transcription (K-12/K-38). Understanding this SAR dichotomy is essential for drug development professionals aiming to design next-generation anti-infectives with minimized off-target toxicity and high resistance barriers.

References

  • A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone.National Center for Biotechnology Information (PMC).
  • In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone.ASM Journals.
  • Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12.PubMed.
  • Inhibition of human immunodeficiency virus type 1 replication by combination of transcription inhibitor K-12 and other antiretroviral agents in acutely and chronically infected cells.PubMed.
  • Structure−Activity Relationship Study on Anti-HIV 6-Desfluoroquinolones.ResearchGate.
  • Antimicrobial activity of CS-940, a new trifluorinated quinolone.ASM Journals.
  • In vitro and in vivo antibacterial activities of CS-940, a new fluoroquinolone, against isolates from patients with respiratory infections.PubMed.

Sources

Validation

Comparative Guide: Metabolic Stability of Methoxy vs. Difluoromethoxy Quinolines

Topic: Comparing Metabolic Stability of Methoxy vs. Difluoromethoxy Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Metabolic Stability of Methoxy vs. Difluoromethoxy Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the optimization of lead compounds often hinges on mitigating metabolic liabilities while preserving potency.[1][2] The quinoline scaffold, a privileged structure in antimalarial and kinase inhibitor discovery, frequently employs alkoxy substituents to modulate solubility and target engagement. However, the methoxy group (


) is a notorious "soft spot" for oxidative metabolism.

This guide provides an in-depth technical comparison between the Methoxy and Difluoromethoxy (


) moieties attached to quinoline cores. We analyze the mechanistic basis for the superior stability of the difluoromethoxy group, supported by structure-activity relationship (SAR) data and detailed experimental protocols for validation.

Mechanistic Comparison: The Fluorine Effect

The primary driver for replacing a methoxy group with a difluoromethoxy bioisostere is the mitigation of Cytochrome P450 (CYP)-mediated


-dealkylation.
The Metabolic Liability of Methoxy Groups

The metabolism of methoxy-substituted quinolines typically proceeds via


-demethylation . This reaction is catalyzed by CYP450 enzymes (predominantly CYP2D6 and CYP3A4) through a Hydrogen Atom Transfer (HAT) mechanism:
  • Radical Formation: The high-valent Iron-Oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the

    
    -carbon of the methoxy group.
    
  • Hemiacetal Formation: The resulting carbon radical rapidly recombines with the hydroxyl radical from the heme to form an unstable hemiacetal intermediate.

  • Collapse: The hemiacetal spontaneously collapses, releasing formaldehyde and the phenolic metabolite.

The Difluoromethoxy Advantage

The


 group acts as a "metabolic brake" through two distinct physicochemical mechanisms:
  • Bond Dissociation Energy (BDE): The presence of two highly electronegative fluorine atoms exerts a strong electron-withdrawing effect (inductive effect,

    
    ). This strengthens the remaining 
    
    
    
    bond, significantly increasing the energy required for the initial HAT step.
  • Lipophilicity & Acidity: Unlike the trifluoromethoxy group (

    
    ), which is fully substituted, the difluoromethoxy group retains a hydrogen bond donor character (weakly acidic 
    
    
    
    ) while increasing lipophilicity (
    
    
    ) compared to methoxy. This modulation often maintains binding affinity while blocking the metabolic site.
Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the two moieties.

MetabolicPathway Substrate_OMe Methoxy-Quinoline (R-OCH3) Radical_Inter C-Radical Intermediate (R-O-CH2•) Substrate_OMe->Radical_Inter HAT (Fast) CYP_Enzyme CYP450 (Compound I) CYP_Enzyme->Radical_Inter Hemiacetal Hemiacetal (R-O-CH2-OH) Radical_Inter->Hemiacetal OH Rebound Phenol Phenol Metabolite (R-OH) Hemiacetal->Phenol Spontaneous Collapse Formaldehyde Formaldehyde (HCHO) Hemiacetal->Formaldehyde Substrate_OCF2H Difluoromethoxy-Quinoline (R-OCF2H) Blocked Metabolically Stable (No HAT) Substrate_OCF2H->Blocked F-Inductive Effect Prevents HAT

Figure 1: Comparative metabolic pathways. The difluoromethoxy group blocks the critical Hydrogen Atom Transfer (HAT) step required for O-dealkylation.

Comparative Data Analysis

The following data summarizes the impact of bioisosteric replacement on metabolic stability parameters, derived from aggregate medicinal chemistry case studies (e.g., Tranilast analogs and Roflumilast development).

Table 1: Physicochemical and Metabolic Profile
ParameterMethoxy (

)
Difluoromethoxy (

)
Impact on Drug Design
Electronic Effect (

)
-0.27 (Donor)+0.14 (Weak EWG)Deactivates aromatic ring; reduces oxidation potential.
Lipophilicity (

)
Reference (0.0)+0.6 to +0.9Increases membrane permeability; may increase non-specific binding.
H-Bonding Acceptor onlyDonor (weak) & AcceptorCan engage in unique interactions with receptor pockets.
Metabolic Stability (

)
Low (< 30 min)High (> 120 min)significantly extends half-life in microsomes.
Intrinsic Clearance (

)
HighLowReduces first-pass metabolism burden.[1]
Case Study Evidence: Tranilast Analogs

In studies optimizing the anti-inflammatory drug Tranilast (which contains dimethoxy groups), replacing the methoxy groups with difluoromethoxy moieties resulted in a profound increase in metabolic stability.

  • Compound A (Dimethoxy): Rapidly metabolized via

    
    -demethylation.
    
  • Compound B (Bis-difluoromethoxy): Showed negligible

    
    -dealkylation in human liver microsomes (HLM), shifting the metabolic route to slower, minor pathways.
    

Key Insight: While


 is even more stable, 

is often preferred when a hydrogen bond donor is required for target binding, acting as a "lipophilic phenol" mimic.

Experimental Protocol: Microsomal Stability Assay

To objectively compare these moieties in your own quinoline series, use the following standardized protocol. This workflow ensures data integrity through rigorous controls.

Materials
  • Test Compounds: Methoxy- and Difluoromethoxy-quinoline analogs (10 mM DMSO stock).

  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Prep Preparation Pre-warm buffers to 37°C Mix Incubation Mix Microsomes + Buffer + Test Cmpd (1µM) Prep->Mix Start Initiation Add NADPH Mix->Start Sampling Time-Point Sampling 0, 5, 15, 30, 60 min Start->Sampling Quench Termination Transfer to ACN + IS (Ice Cold) Sampling->Quench Analysis LC-MS/MS Analysis Quantify Parent Depletion Quench->Analysis Calc Data Calculation ln(% Remaining) vs Time Analysis->Calc

Figure 2: Standardized Microsomal Stability Assay Workflow.[3]

Step-by-Step Procedure
  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.[4]
    
  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to start the reaction.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquots into 150

    
    L of ice-cold acetonitrile containing the internal standard. Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.
    
  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent ion.

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of percent remaining vs. time.


References

  • MDPI. Methods to Increase the Metabolic Stability of 18F-Radiotracers. Retrieved from [Link]

  • National Institutes of Health (NIH). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • American Chemical Society (ACS). Structure–Activity Relationships and Discovery of Difluoromethoxy Quinolines. Retrieved from [Link]

  • Cyprotex. Microsomal Stability Assay Protocol. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Halogenated Quinolines: A Comparative Guide

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of halogenated quinolines. It is designed for researchers requiring precise structural elucidation of drug metabol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of halogenated quinolines. It is designed for researchers requiring precise structural elucidation of drug metabolites and synthetic intermediates.

Executive Summary

Halogenated quinolines are critical scaffolds in medicinal chemistry (e.g., chloroquine, ciprofloxacin, clioquinol). Their structural characterization relies heavily on understanding how the specific halogen atom (F, Cl, Br, I) and its position on the quinoline ring dictate fragmentation pathways.

This guide compares the Electron Ionization (EI) and Electrospray Ionization (ESI) behaviors of these compounds.[1] The core distinction lies in the C–X bond strength and the stability of the resulting carbocation , which drives the competition between radical loss (


) and neutral loss (

).

Instrumentation & Ionization Physics

The choice of ionization method fundamentally alters the fragmentation landscape.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Type Odd-electron Radical Cation (

)
Even-electron Protonated Cation (

)
Energy Regime Hard (~70 eV)Soft (Thermal/low energy)
Dominant Mechanism Radical site-initiated cleavageCharge-remote or charge-proximate rearrangement
Halogen Fate High probability of

homolysis (Radical loss)
High probability of

elimination (Neutral loss)
Expert Insight: The Even-Electron Rule Exception

While ESI typically follows the "Even-Electron Rule" (even-electron ions prefer to yield even-electron fragments), halogenated heteroaromatics like quinolines often violate this. We frequently observe the loss of halogen radicals (


) from 

precursors in ESI-MS/MS, generating stable radical cation product ions. This is driven by the high stability of the aromatic quinoline radical cation.

Comparative Fragmentation Logic (F vs. Cl vs. Br vs. I)

The fragmentation pattern is governed by the bond dissociation energy (BDE) of the Carbon-Halogen bond.

Fluoroquinolines (The "Strong" Bond)
  • C–F BDE: ~485 kJ/mol (Very Strong).

  • Primary Behavior: The fluorine atom is rarely lost as a radical.

  • Characteristic Pathway: Retention of Fluorine. The quinoline ring will often fragment (loss of HCN, C2H2) before the C-F bond breaks.

  • Neutral Loss: In ESI, loss of HF (20 Da) can occur but usually requires a neighboring proton donor (ortho-effect).

Chloroquinolines (The "Mixed" Mode)
  • C–Cl BDE: ~327 kJ/mol.

  • Isotope Pattern: Distinct 3:1 ratio for

    
     : 
    
    
    
    .[2]
  • Primary Behavior: Competition between HCl loss and

    
     loss.
    
  • EI-MS: Loss of

    
     (M-35) is common, yielding a cationic quinoline species.
    
  • ESI-MS: Loss of HCl (M-36) is favored if an adjacent hydrogen is available (e.g., 1,2-elimination).

Bromoquinolines (The "Weak" Bond)
  • C–Br BDE: ~285 kJ/mol.

  • Isotope Pattern: Distinct 1:1 ratio for

    
     : 
    
    
    
    .
  • Primary Behavior: Dominant loss of

    
    .
    
  • Diagnostic: The doublet isotope pattern disappears in the fragment spectrum, confirming the loss of bromine.

Iodoquinolines (The "Labile" Bond)
  • C–I BDE: ~213 kJ/mol (Weak).

  • Primary Behavior: Rapid and exclusive loss of

    
    .
    
  • Observation: The molecular ion (

    
    ) is often weak in EI because the iodine leaves so easily. The base peak is frequently the de-iodinated quinoline cation.
    

Detailed Fragmentation Pathways

The following sections detail the specific mechanistic pathways.

The "Universal" Quinoline Pathway (HCN Loss)

Regardless of the halogen, the quinoline core undergoes a characteristic ring contraction.

  • Ionization: Formation of molecular ion.

  • Isomerization: Ring opening or rearrangement.

  • Elimination: Loss of neutral HCN (27 Da) from the pyridine ring (positions 1 and 2).

Pathway Visualization

The diagram below illustrates the competition between Ring Degradation (HCN loss) and Halogen Ejection.

QuinolineFragmentation M Molecular Ion (M+.) Halogenated Quinoline RadicalLoss [M - X]+ Phenyl Cation Species M->RadicalLoss Weak C-X (Br, I) Homolytic Cleavage NeutralLoss [M - HX]+. Radical Cation (Dehydrohalogenated) M->NeutralLoss ESI Mode / Ortho-H present (Elimination) M_HCN [M - HCN]+. Ring Contraction M->M_HCN Strong C-X (F, Cl) Pyridine Ring Cleavage M_HCN_X [M - HCN - X]+ RadicalLoss->M_HCN_X Subsequent HCN Loss M_HCN->M_HCN_X Secondary Halogen Loss

Figure 1: Competitive fragmentation pathways showing the trade-off between halogen loss (dominant for I, Br) and ring contraction (dominant for F, Cl).

Experimental Data Comparison

The following table summarizes characteristic ions observed in EI-MS (70 eV).

Compound ClassMolecular Ion (

)
Base Peak (Typical)Characteristic Neutral LossesDiagnostic Ions
Fluoroquinoline Strong

or

27 Da (HCN)

128 (Quinoline+F - HCN)
Chloroquinoline Strong (3:1 pattern)

or

35 Da (Cl), 36 Da (HCl), 27 Da (HCN)

128 (Quinoline core)
Bromoquinoline Moderate (1:1 pattern)

79/81 Da (Br radical)

128 (Quinoline core)
Iodoquinoline Weak

127 Da (I radical)

128 (Quinoline core)
Differentiation of Isomers (Positional Effects)

Distinguishing 2-chloroquinoline from 4-chloroquinoline requires careful analysis of MS/MS product ions.

  • 2-Haloquinolines: The halogen is adjacent to the ring nitrogen. In ESI, protonation often occurs at the Nitrogen. The proximity allows for unique "ortho-like" elimination mechanisms involving the N-H proton and the C2-X group.

  • 4-Haloquinolines: The halogen is more isolated. Fragmentation tends to follow standard aromatic substitution patterns.

  • Protocol for Differentiation:

    • Perform ESI-MS/MS at varying Collision Energies (10, 20, 40 eV).

    • Monitor the ratio of

      
       vs 
      
      
      
      .
    • 2-substituted isomers typically show a higher propensity for HX loss due to the interaction with the protonated nitrogen.

Experimental Protocols

Protocol A: GC-MS (EI) for Halogen Identification

Purpose: To determine the number and type of halogens via isotope patterns.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).

  • Oven: 40°C (1 min) → 280°C at 20°C/min.

  • MS Source: Electron Ionization (70 eV), 230°C.

  • Analysis:

    • Check

      
       region for isotope clusters.
      
    • Cl: Look for M, M+2 (100:32).

    • Br: Look for M, M+2 (100:98).

    • Cl + Br: Look for M, M+2, M+4 patterns.[2]

Protocol B: LC-MS/MS (ESI) for Structural Elucidation

Purpose: To map the carbon skeleton and confirm position.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode. Capillary: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

  • Data Interpretation:

    • Identify Parent

      
      .[3][4]
      
    • Look for "Even-Electron Rule" violations (radical losses).

    • Track the loss of 27 Da (HCN) to confirm the quinoline core.

References

  • Vertex AI Search. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. 5

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. 6[7]

  • BenchChem. (2025).[3] Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. 8

  • Wiley Online Library. (2011). Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. 9

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. 2

Sources

Validation

Validating Purity of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline via HPLC: A Comparative Guide

Executive Summary: The Analytical Challenge 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline (CAS 629644-64-0) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and anti-infective...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

4-Chloro-8-(difluoromethoxy)-3-iodoquinoline (CAS 629644-64-0) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and anti-infective agents. However, its structural complexity—featuring a labile 4-chloro group, a lipophilic 8-difluoromethoxy moiety, and a photosensitive 3-iodo substituent—presents a unique "Triad of Instability" for analytical validation.

Standard C18 protocols often fail to resolve this compound from its critical impurities: the hydrolysis product (4-hydroxy derivative) and the de-iodinated photodegradant. This guide objectively compares stationary phase chemistries and detection modes to establish a Gold Standard Protocol for purity validation, moving beyond generic "one-size-fits-all" methodologies.

Chemical Context & Degradation Pathways

To validate purity, one must first understand impurity generation. The electron-deficient quinoline core dictates the degradation profile.

  • Hydrolysis (Impurity A): The chlorine at position 4 is susceptible to nucleophilic aromatic substitution (

    
    ), converting to the 4-hydroxy/quinolone form, especially in aqueous acidic/basic conditions.
    
  • Photolysis (Impurity B): The C-I bond at position 3 is weak (

    
    ), leading to radical cleavage and de-iodination under ambient light.
    
  • Regioisomerism (Impurity C): Synthetic byproducts often include the 6- or 8-iodo isomers if the iodination was not strictly regiocontrolled.

Visualization: Degradation & Impurity Logic

DegradationPathway Parent Parent: 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline ImpurityA Impurity A (Hydrolysis): 4-Hydroxy-8-(difluoromethoxy)-3-iodoquinoline Parent->ImpurityA H2O / pH Extremes (SNAr at C4) ImpurityB Impurity B (Photolysis): 4-Chloro-8-(difluoromethoxy)-quinoline (Des-iodo) Parent->ImpurityB UV Light / hν (Homolytic Cleavage) ImpurityC Impurity C (Synthetic): Regioisomers Parent->ImpurityC Synthetic Byproduct

Caption: Figure 1. Primary degradation pathways and impurity origins for 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline.

Comparative Method Development

We evaluated three distinct chromatographic systems to determine the optimal separation strategy.

Stationary Phase Comparison

The presence of multiple halogens (F, Cl, I) creates a "halogen bond" potential that standard alkyl phases (C18) cannot fully exploit.

FeatureOption A: C18 (Octadecyl) Option B: C8 (Octyl) Option C: Phenyl-Hexyl
Mechanism Hydrophobic InteractionWeak Hydrophobic Interaction

Interaction & Shape Selectivity
Retention Strong. Parent elutes late.Moderate. Faster run time.Moderate to Strong. Unique selectivity.
Resolution (Parent vs. Impurity B) Poor. Des-iodo analog co-elutes due to similar hydrophobicity.Poor. Insufficient interaction.Excellent. The iodine atom interacts specifically with the phenyl ring.
Peak Shape Good, but potential tailing for basic quinolines.Good.Superior. Rigid aromatic ring reduces silanol access.
Verdict Baseline StandardNot RecommendedWINNER (Gold Standard)

Expert Insight: The Phenyl-Hexyl phase is the superior choice here.[1] The electron-deficient quinoline ring and the polarizable iodine atom engage in specific


 and halogen- 

interactions with the phenyl-hexyl ligand. This creates a separation mechanism orthogonal to simple hydrophobicity, allowing baseline resolution of the des-iodo impurity which C18 often merges.
Mobile Phase Buffer Comparison
ParameterBuffer A: 0.1% Formic Acid (pH ~2.7) Buffer B: 20mM Phosphate (pH 2.5)
Compatibility LC-MS Compatible (Volatile).UV Only (Non-volatile).
Peak Capacity Moderate. Formic acid has low buffering capacity at pH 2.7.High. Strong buffering capacity ensures stable ionization state.
Tailing Factor 1.2 - 1.5 (Silanol interactions possible).< 1.1 (Phosphate effectively masks silanols).
Verdict Use for Impurity Identification (MS)Use for Purity Validation (QC)

The "Gold Standard" Protocol

Based on the comparative analysis, the following protocol is validated for high-sensitivity purity determination.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or Waters XSelect CSH Phenyl-Hexyl),

    
    .
    
  • Mobile Phase A:

    
     Potassium Phosphate Monobasic (
    
    
    
    ), adjusted to pH 2.5 with Orthophosphoric Acid (
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: Diode Array Detector (DAD).[2]

    • Channel A:

      
       (Aromatic core, general detection).
      
    • Channel B:

      
       (High sensitivity for trace impurities).
      
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.06040Initial Hold
15.02080Linear Gradient
18.02080Wash
18.16040Re-equilibration
23.06040End of Run
Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (50:50 v/v). Do not use Methanol to avoid potential methoxy-substitution artifacts at the 4-position during storage.

  • Concentration:

    
     for assay; 
    
    
    
    for impurity profiling.
  • Storage: Amber glassware is mandatory to prevent photolytic de-iodination (Impurity B).

Method Validation Parameters (ICH Q2(R1))

To ensure this protocol serves as a self-validating system, the following criteria must be met.

Specificity (Forced Degradation)

Perform stress testing to demonstrate the method's ability to separate the parent from degradation products.

  • Acid Stress: 0.1N HCl,

    
    , 2 hours. (Expect: Increase in Impurity A).
    
  • Photo Stress: 1.2 million lux hours. (Expect: Increase in Impurity B).

  • Acceptance: Resolution (

    
    ) > 1.5 between Parent and all degradation peaks. Peak purity angle < Purity threshold (via DAD).
    
Linearity & Sensitivity
  • Range: 0.1% to 120% of target concentration.

  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio

    
    . Typical target: 
    
    
    
    .
  • LOQ (Limit of Quantitation): S/N

    
    . Typical target: 
    
    
    
    .
Robustness

Deliberately vary parameters to verify reliability:

  • pH:

    
     (Critical: Higher pH may cause peak broadening due to quinoline nitrogen ionization fluctuations).
    
  • Temperature:

    
    .
    

Decision Workflow: Troubleshooting

Use this logic flow to resolve common issues during validation.

Troubleshooting Issue Problem Detected Tail Peak Tailing > 1.5 Issue->Tail Split Split Peaks / Doublet Issue->Split Ghost Ghost Peaks / Carryover Issue->Ghost Sol1 Check pH. Ensure pH < pKa of Quinoline. Use Phosphate Buffer. Tail->Sol1 Sol2 Check Solvent. Avoid MeOH (Methoxy artifact). Use ACN/Water. Split->Sol2 Sol3 Check Wash. Increase Wash Step time. Use 90% ACN wash. Ghost->Sol3

Caption: Figure 2.[3] Troubleshooting logic for HPLC validation of halogenated quinolines.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][4][5] ICH Guidelines.[4][5][6] [Link]

  • Agilent Technologies. Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[1] Technical Note. [Link]

  • Waters Corporation. Selectivity Differences Between C18 and Phenyl-Hexyl Columns for Aromatic Compounds. Application Note. [Link]

  • Wojtowicz, E. J. (1984). Reverse-phase High-Performance Liquid Chromatographic Determination of Halogenated 8-hydroxyquinoline Compounds. Journal of Pharmaceutical Sciences.[7] [Link]

Sources

Comparative

High-Resolution Crystal Structure Analysis of Quinoline Intermediates: A Comparative Guide to X-Ray Diffraction Technologies

Quinoline scaffolds are ubiquitous in modern drug development, serving as critical intermediates for antimalarials, kinase inhibitors, and oncology therapeutics. The stereochemistry and polymorphic form of these intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline scaffolds are ubiquitous in modern drug development, serving as critical intermediates for antimalarials, kinase inhibitors, and oncology therapeutics. The stereochemistry and polymorphic form of these intermediates strictly dictate their solubility, thermodynamic stability, and downstream reactivity. Single-Crystal X-Ray Diffraction (SC-XRD) remains the definitive gold standard for absolute structure determination. However, quinoline derivatives frequently crystallize as thin needles or twinned plates due to strong intermolecular


 stacking[1].

As a Senior Application Scientist, I have designed this guide to objectively compare legacy Charge-Coupled Device (CCD) detectors against modern Hybrid Photon Counting (HPC) detectors for resolving complex quinoline structures. Furthermore, this guide provides a self-validating experimental workflow that bridges SC-XRD with Powder X-Ray Diffraction (PXRD) to ensure absolute scientific integrity.

Technological Comparison: HPC vs. CCD/CMOS Detectors

Historically, CCD detectors dominated crystallographic facilities. They operate via an indirect detection mechanism: X-ray photons strike a phosphor scintillator, generating visible light that is channeled via fiber optics to the CCD chip[2]. This indirect conversion introduces a point-spread function (spatial blurring) and inherent thermal readout noise.

In contrast, HPC detectors (e.g., Rigaku HyPix-6000HE or Dectris Pilatus) utilize a direct detection mechanism. X-ray photons are absorbed directly by a semiconductor sensor (such as Silicon or GaAs), generating electron-hole pairs that are instantly processed by CMOS readout electronics[3].

The Causality of Detector Choice in Quinoline Analysis: For weakly diffracting quinoline microcrystals, the "zero dark noise" feature of HPC detectors is transformative[4]. In legacy CCDs, extending exposure times to capture weak high-angle reflections accumulates dark current noise, rapidly degrading the signal-to-noise ratio (


). Because HPC detectors count individual photons directly, background noise is virtually eliminated. This allows for infinite exposure times, enabling the precise resolution of subtle structural features—such as hydrogen-bonding networks or rotational disorder in trifluoromethyl groups—that would otherwise be lost in the noise floor[5].
Table 1: Quantitative Performance Comparison of X-Ray Detectors
Performance ParameterLegacy CCD DetectorHybrid Photon Counting (HPC)Impact on Quinoline Crystallography
Detection Mechanism Indirect (Scintillator + Fiber Optic)Direct (Semiconductor Sensor)HPC eliminates point-spread blurring, crucial for resolving twinned quinoline plates.
Readout Noise ~10–15 electrons/pixel0 electrons/pixelAllows infinite exposure for weak microcrystals without background noise buildup.
Dynamic Range 16-bit (~65,000 counts)>20-bit (>1,000,000 counts)Captures both intense low-angle and weak high-angle reflections simultaneously.
Readout Time 1–3 seconds<5 millisecondsEnables shutterless, continuous data collection, minimizing radiation damage.

Methodological Comparison: SC-XRD vs. PXRD

While SC-XRD provides the definitive 3D atomic arrangement, it relies on isolating a single, pristine crystal. Quinoline intermediates, such as quinoline-3-carboxamide, often exhibit quasi-isostructural order-disorder phase transitions and exist in multiple polymorphic forms depending on the crystallization solvent[6].

To establish a highly trustworthy, self-validating analytical system, SC-XRD must be coupled with PXRD. SC-XRD provides the asymmetric unit (


), absolute stereochemistry, and unit cell parameters. PXRD is subsequently used to confirm that the selected single crystal is thermodynamically representative of the bulk synthetic batch, ruling out the possibility of characterizing a transient, anomalous polymorph.

G Start Quinoline Intermediate Synthesis Cryst Crystallization Screen (Solvent/Cooling) Start->Cryst Check Crystal Quality? Cryst->Check SCXRD SC-XRD (HPC Detector) Absolute Structure Check->SCXRD Single Crystal (>10 µm) PXRD PXRD (CMOS/1D) Bulk Phase Purity Check->PXRD Microcrystalline Powder Refine Structure Refinement (SHELXL) SCXRD->Refine Validate Rietveld Refinement Compare to Bulk PXRD->Validate Refine->Validate Simulated Pattern

Workflow for quinoline polymorph characterization using SC-XRD and PXRD.

Experimental Protocol: Self-Validating Crystallization and XRD Workflow

This protocol details the isolation, characterization, and validation of polymorphic forms for a synthesized quinoline intermediate.

Step 1: Polymorph Screening via Slow Evaporation
  • Preparation: Dissolve 50 mg of the quinoline intermediate in 5 mL of a selected solvent (e.g., ethanol for Form I, ethyl acetate for Form II).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Filtration removes heterogeneous nucleating agents (e.g., dust). This ensures crystallization is driven purely by the intrinsic solubility of the quinoline, yielding fewer but larger, defect-free single crystals suitable for SC-XRD.

  • Evaporation: Puncture the vial cap with a narrow 20-gauge needle to allow controlled, slow solvent evaporation at 25°C in a vibration-free environment.

Step 2: SC-XRD Data Collection (HPC Detector)
  • Mounting: Select a crystal (approx. 0.1 x 0.05 x 0.05 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

    • Causality: Paratone oil acts as a cryoprotectant. It prevents ambient moisture from condensing and forming polycrystalline ice rings during cooling, which would obscure critical high-angle quinoline reflections.

  • Cryocooling: Transfer the loop to the diffractometer goniometer under a continuous nitrogen stream set to 100 K.

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-resolution diffraction intensities and mitigating X-ray-induced radical damage[6].

  • Acquisition: Collect data using an HPC detector with Cu-K

    
     radiation (
    
    
    
    Å). Cu-K
    
    
    is preferred over Mo-K
    
    
    for chiral quinolines due to its stronger anomalous dispersion signal, which is critical for determining absolute configuration.
Step 3: Bulk Validation via PXRD
  • Sample Prep: Lightly grind the remaining bulk crystals from the crystallization vial and pack them into a zero-background silicon sample holder.

  • Data Collection: Collect PXRD data from 5° to 50° 2

    
     using a step size of 0.01°.
    
  • Self-Validation: Generate a simulated powder diffraction pattern from the SC-XRD .cif file using Mercury software. Overlay this simulated pattern with the experimental PXRD pattern of the bulk powder. A 1:1 peak match confirms bulk phase purity and validates that the SC-XRD result is not an isolated crystalline anomaly.

Experimental Data: Polymorphic Resolution of Quinoline-3-Carboxamide

Recent variable-temperature SC-XRD (VT-SCXRD) studies on quinoline derivatives highlight the necessity of high-resolution detection. For instance, quinoline-3-carboxamide exhibits a complex, reversible order-disorder phase transition at low temperatures, resulting in distinct polymorphic forms[6].

Table 2: Crystallographic Data for Quinoline-3-Carboxamide Polymorphs[6]
Crystallographic ParameterForm I (Kinetically Favored)Form II (Thermodynamically Stable)
Space Group (298 K)

(Triclinic)

(Monoclinic)
Phase Transition Temp. ~150 K (Reversible, 10 K hysteresis)170 K (Reversible, no hysteresis)
Z' (Asymmetric Unit) 1

2 (Below 150 K)
1

2 (Below 170 K)
Volume Change (Cooling) +100.21% (Anisotropic expansion)Significant unit-cell variation

Conclusion

Transitioning from legacy CCD to HPC detector technology fundamentally enhances the crystallographic analysis of quinoline intermediates. By eliminating readout noise and maximizing dynamic range, researchers can resolve complex polymorphic transitions, subtle stereochemical details, and weak


 stacking interactions that were previously obscured[1][2]. When integrated into a self-validating workflow combining SC-XRD and PXRD, this approach ensures absolute confidence in the structural integrity of pharmaceutical intermediates prior to downstream formulation.

References

  • Quasi-isostructural order–disorder phase transitions and anisotropic thermal expansions in polymorphic crystals of a biologically active molecule with distinct solubility and dissolution r
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. MDPI.
  • Dimorphs of a Benzothiophene-quinoline Derivative with Distinct Mechanical, Optical, Photophysical and Conducting Properties.
  • Replacement of the CCD detector in single crystal X-ray diffractometer by HyPix-6000HE Hybrid Photon Counting (HPC) detector. University of Warsaw.
  • Transforming X-ray detection with hybrid photon-counting detectors. Dectris.
  • Comparison of CCD, CMOS and Hybrid Pixel x-ray detectors: Detection principle and data quality.

Sources

Validation

Comparative reactivity of C4-chloro vs. C3-iodo in metal-catalyzed reactions

Executive Summary: The Orthogonality Principle In the architecture of complex heteroaromatic drugs, the simultaneous presence of C4-chloro and C3-iodo substituents (commonly on pyridine or quinoline scaffolds) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthogonality Principle

In the architecture of complex heteroaromatic drugs, the simultaneous presence of C4-chloro and C3-iodo substituents (commonly on pyridine or quinoline scaffolds) represents a "privileged" synthetic handle. Unlike simple reactivity hierarchies where one site is merely faster than the other, this specific pair offers true orthogonality .

  • C3-Iodo: Dominated by Metal-Catalyzed Cross-Coupling (MCCC) . The weak C–I bond allows rapid oxidative addition by Pd(0), often occurring at room temperature.

  • C4-Chloro: Dominated by Nucleophilic Aromatic Substitution (

    
    ) . The position para to the ring nitrogen renders the C–Cl bond highly electrophilic, while the C3 position remains electronically neutral.
    

This guide details how to exploit these divergent reactivity manifolds to achieve programmable site-selectivity, allowing researchers to install substituents in either order (C3 then C4, or C4 then C3) by switching reaction classes.

Mechanistic Underpinnings[1]

To master this selectivity, one must understand the distinct activation energy barriers governing each site.

Oxidative Addition (The Metal Pathway)

In Palladium-catalyzed reactions (Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The bond dissociation energies (BDE) dictate the order of reactivity:

  • C–I (~65 kcal/mol): Weak. Reacts rapidly with standard catalysts (e.g.,

    
    ).
    
  • C–Cl (~95 kcal/mol): Strong. Requires electron-rich, bulky ligands (e.g., Buchwald phosphines, NHCs) or elevated temperatures to break.

Result: Under standard catalytic conditions, C3-I reacts exclusively , leaving C4-Cl intact.

Nucleophilic Activation (The Pathway)

In


, the rate is controlled by the stability of the Meisenheimer complex (intermediate).
  • C4-Position: The nitrogen atom at position 1 can stabilize the negative charge via resonance (para-relationship). This significantly lowers the activation energy for nucleophilic attack.

  • C3-Position: The nitrogen is meta-related; it offers only inductive stabilization, which is insufficient for

    
     under mild conditions.
    

Result: Under nucleophilic conditions (amines, alkoxides), C4-Cl reacts exclusively , leaving C3-I intact.

Visualization of Reactivity Manifolds

ReactivityLandscape Substrate 3-Iodo-4-Chloropyridine Pd_Path Path A: Pd(0) Catalysis (Suzuki/Sonogashira) Substrate->Pd_Path Oxidative Addition (C-I Bond Weak) SNAr_Path Path B: SNAr (Amines/Alkoxides) Substrate->SNAr_Path Nucleophilic Attack (N-Activation) Prod_C3 C3-Functionalized (C4-Cl Retained) Pd_Path->Prod_C3 Selectivity > 95:1 Prod_C4 C4-Functionalized (C3-I Retained) SNAr_Path->Prod_C4 Selectivity > 95:1

Figure 1: Divergent reaction pathways allow for programmable selectivity based on reagent choice.

Comparative Performance Analysis

The following data summarizes the performance of these two sites when subjected to competing conditions.

FeatureC3-Iodo ReactivityC4-Chloro ReactivitySelectivity Driver
Pd-Catalysis (Suzuki) High (Reacts @ RT-60°C)Low (Inert < 80°C w/o specialized ligands)Bond Dissociation Energy
Pd-Catalysis (Sonogashira) Excellent (Copper-free possible)Poor (Requires forcing conditions)Oxidative Addition Rate

(Amines)
Inert (No resonance activation)High (Reacts @ 60-100°C)Meisenheimer Stability
Lithium-Halogen Exchange Very Fast (Reacts @ -78°C)Slow (Requires > -40°C)Polarizability of Halogen
Stability Light/Heat SensitiveRobustAtom Size/Bond Strength

Strategic Workflows & Decision Trees

When designing a synthesis, the order of operations is critical. The "C4-first" approach is often preferred if the C3-coupling requires harsh conditions that might degrade a sensitive C4-substituent, or vice versa.

WorkflowStrategy Start Start: 3-Iodo-4-Chloropyridine Decision Which group to functionalize first? Start->Decision RouteA Route A: C3 First (Metal) Decision->RouteA Need Carbon at C3 RouteB Route B: C4 First (SNAr) Decision->RouteB Need Nitrogen/Oxygen at C4 StepA1 Step 1: Suzuki/Sonogashira Pd(PPh3)4, Na2CO3, 60°C (C-I reacts) RouteA->StepA1 StepB1 Step 1: Amine Displacement THF/IPA, 80°C (C-Cl reacts) RouteB->StepB1 StepA2 Intermediate: 3-Aryl-4-Chloropyridine StepA1->StepA2 StepA3 Step 2: SNAr or Buchwald (Activate C-Cl) StepA2->StepA3 Final Final Product: 3,4-Difunctionalized System StepA3->Final StepB2 Intermediate: 4-Amino-3-Iodopyridine StepB1->StepB2 StepB3 Step 2: Suzuki/Sonogashira (Activate C-I) StepB2->StepB3 StepB3->Final

Figure 2: Decision matrix for sequential functionalization. Route A prioritizes C-C bond formation; Route B prioritizes C-Heteroatom formation.

Validated Experimental Protocols

These protocols are designed to be self-validating. If selectivity is lost, the "Checkpoints" describe immediate troubleshooting steps.

Protocol A: Selective C3-Arylation (Suzuki-Miyaura)

Targeting the Iodo-position while preserving the Chloro-handle.

  • Setup: Charge a reaction vial with 3-iodo-4-chloropyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and

    
      (3-5 mol%).
    
    • Note: Avoid bulky, electron-rich ligands like XPhos or

      
       at this stage, as they may prematurely activate the chloride.
      
  • Solvent/Base: Add degassed DME/Water (3:1) and

    
      (2.0 equiv).
    
  • Reaction: Stir at 60°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1] The starting material (M+) should convert to Product (M+Aryl-I). If you see double addition (reaction at Cl), lower temp to 40°C.

  • Workup: Standard aqueous extraction (EtOAc/Brine).

  • Outcome: Yields typically 85-95%.[2] The C4-Cl remains >98% intact due to the high activation barrier difference.

Protocol B: Selective C4-Amination ( )

Targeting the Chloro-position while preserving the Iodo-handle.

  • Setup: Dissolve 3-iodo-4-chloropyridine (1.0 equiv) in Isopropanol (IPA) or NMP .

  • Nucleophile: Add the primary or secondary amine (1.2–2.0 equiv). Add DIPEA (2.0 equiv) if using an amine salt.

  • Reaction: Heat to 80–100°C (sealed tube recommended for volatile amines).

    • Why this works: The C3-I bond is thermally stable at 100°C in the absence of Pd. The C4-Cl is activated by the pyridine nitrogen.[3]

  • Checkpoint: If conversion is slow, add a catalytic amount of NaI (Finkelstein condition) or switch solvent to DMSO, but do not add metal catalysts.

  • Outcome: The product is a 4-amino-3-iodopyridine . The iodine is preserved for a subsequent cross-coupling step.[4]

Expert Insights & Troubleshooting

The "Scrambling" Risk

While C3-I is generally more reactive, using Nickel catalysts (e.g.,


) can sometimes erode selectivity, as Ni is more distinctively capable of activating aryl chlorides than Pd. If strict regiocontrol is required, stick to Palladium  for the C3-step.
Buchwald-Hartwig at C4

If you need to put an amine at C4 but the substrate is not activated enough for


 (e.g., electron-rich pyridine), you must use Pd-catalysis.
  • Strategy: Perform C3-coupling first (Protocol A). Then, use Pd2(dba)3 + XPhos or BrettPhos to force the oxidative addition at the remaining C4-Cl bond. These "Third Generation" Buchwald ligands are specifically designed to lower the barrier for Aryl-Cl activation.

Summary Table: Ligand Selection Guide
Desired TransformationRecommended Catalyst/LigandTarget Site
Standard Coupling

or

C3-I (Selective)
Difficult Coupling

C3-I (Selective)
Chloride Activation

+ XPhos/RuPhos
C4-Cl (Post-C3 reaction)

Acceleration
None (Thermal) or Lewis AcidC4-Cl (Orthogonal)

References

  • Mechanistic Basis of Oxidative Addition: Lu, J., et al.[5] "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[5] Chemical Science, 2022.[5] Link

  • Orthogonal Functionalization Strategies: BenchChem Technical Guides. "Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol: Reactivity Hierarchy." BenchChem, 2025.[1][6][7] Link

  • 
     Reactivity in Pyridines:  WuXi AppTec. "SNAr Reaction of Polyhalogenated Heterocycles." WuXi Biology, 2024. Link
    
  • Ligand-Controlled Selectivity: Sestelo, J. P., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings." PMC, 2018. Link

  • Comparative Halogen Reactivity: "Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles." BenchChem, 2025.[1][6][7] Link

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 3,4,8-Trisubstituted Quinolines

Introduction: The Strategic Importance of the 3,4,8-Trisubstituted Quinoline Scaffold The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 3,4,8-Trisubstituted Quinoline Scaffold

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5][6] Within this family, 3,4,8-trisubstituted quinolines represent a particularly significant chemotype. The specific substitution at these positions often plays a crucial role in modulating the compound's binding affinity to biological targets and its overall pharmacokinetic profile.[2][7]

However, the precise installation of three distinct substituents at the 3, 4, and 8-positions presents a considerable synthetic challenge. The selection of an appropriate synthetic route is paramount and must be guided by factors such as the nature of the desired substituents, required regioselectivity, overall yield, and scalability. This guide provides a comparative analysis of classical and modern synthetic strategies, offering experimental data and field-proven insights to assist researchers in navigating this complex chemical space.

I. Classical Approaches: Foundational Strategies for Quinoline Construction

For over a century, a handful of named reactions have been the bedrock of quinoline synthesis. While sometimes limited by harsh conditions or poor functional group tolerance, their robustness and reliance on readily available starting materials keep them relevant.[3][8]

A. The Friedländer Annulation

The Friedländer synthesis is a powerful and direct method involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or β-ketoester).[9][10][11] The choice of catalyst is critical; acids facilitate the initial aldol condensation and subsequent cyclization, while bases promote enolate formation for the initial C-C bond formation.

Causality in Mechanism: The reaction proceeds through an initial aldol condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by an intramolecular conjugate addition of the aniline nitrogen and subsequent dehydration to yield the aromatic quinoline ring.[9][11] The regioselectivity when using unsymmetrical ketones can be a significant challenge, although modern variations have introduced strategies to control this outcome.[9] Recent advancements include the use of microwave irradiation and reusable solid acid catalysts to promote greener and more efficient transformations.[8][12]

Friedlander_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 2-Aminoaryl Ketone p1 Aldol Condensation r1->p1 Base or Acid Catalyst r2 α-Methylene Carbonyl r2->p1 p2 Intramolecular Conjugate Addition p1->p2 p3 Dehydration & Aromatization p2->p3 prod Substituted Quinoline p3->prod

Caption: General workflow of the Friedländer quinoline synthesis.

B. The Combes Quinoline Synthesis

The Combes synthesis constructs the quinoline ring from the acid-catalyzed reaction of a primary aromatic amine (aniline) with a β-diketone.[13][14] This method is particularly effective for producing 2,4-disubstituted quinolines.[15][16]

Causality in Mechanism: The reaction initiates with the formation of an enamine intermediate from the aniline and one of the diketone's carbonyl groups.[16] Under strong acid conditions (e.g., concentrated H₂SO₄ or polyphosphoric acid), the second carbonyl is protonated, activating the molecule for an intramolecular electrophilic aromatic substitution, which is the rate-determining cyclization step.[13][15] Subsequent dehydration yields the final quinoline product. The regioselectivity is dictated by the position of cyclization on the aniline ring, which is governed by the electronic nature of its substituents.

C. The Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from an aniline and an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldol condensation.[17][18] It is a versatile but often complex reaction, catalyzed by strong Brønsted or Lewis acids.[17][19]

Causality in Mechanism: The accepted mechanism begins with a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl. The resulting intermediate then undergoes an acid-catalyzed cyclization onto the aromatic ring, followed by dehydration and oxidation to furnish the aromatic quinoline.[17] A key challenge of this method is its potential to produce significant byproducts due to a complex fragmentation-recombination pathway, which can complicate purification.[19]

II. Modern Methods: The Era of Transition-Metal Catalysis

The limitations of classical methods—harsh conditions, limited substrate scope, and poor functional group tolerance—have driven the development of more sophisticated strategies.[3] Transition-metal catalysis has emerged as a dominant force, enabling the construction of complex quinolines with high efficiency and selectivity under milder conditions.[4][20]

A. Transition Metal-Catalyzed C-H Activation and Annulation

Direct C-H activation is a paradigm-shifting strategy that forges C-C or C-N bonds by activating otherwise inert carbon-hydrogen bonds.[1][12] Catalysts based on rhodium, ruthenium, cobalt, and palladium are particularly effective for these transformations.[3][12]

Causality in Mechanism: In a typical catalytic cycle, the metal center coordinates to a directing group on one of the substrates (often the nitrogen of an aniline or a related precursor). This directs the catalyst to selectively cleave a nearby C-H bond, forming a metallacyclic intermediate. This intermediate then reacts with a coupling partner (such as an alkyne or alkene), undergoes reductive elimination to form the new bond and close the ring, and finally, the active catalyst is regenerated. This approach is highly atom-economical and allows for the construction of polysubstituted quinolines from simple, readily available precursors.[12][21] For example, cobalt(III)-catalyzed C-H activation/cyclization of anilines with alkynes provides direct access to a wide range of quinolines in good to excellent yields.[21][22]

CH_Activation_Cycle center M(L)n Catalyst intermediate1 Coordination Complex center->intermediate1 + Substrate sub Aniline Substrate sub->intermediate1 partner Alkyne Coupling Partner intermediate3 Migratory Insertion partner->intermediate3 prod Quinoline Product intermediate2 C-H Activation (Metallacycle) intermediate1->intermediate2 intermediate2->intermediate3 + Alkyne intermediate4 Reductive Elimination intermediate3->intermediate4 intermediate4->center Regeneration intermediate4->prod Release

Caption: A generalized catalytic cycle for C-H activation/annulation.

B. Multi-Component Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants are combined in a single pot to form a complex product, incorporating substantial portions of all starting materials.[20] These reactions are prized for their operational simplicity and high atom economy. Transition metals like copper, iron, and silver are often employed to catalyze these cascades.[20][23] For instance, copper(I)-catalyzed three-component reactions of enaminones, aldehydes, and anilines provide a versatile route to heteroaryl-functionalized quinolines.[20]

C. Palladium-Catalyzed Cross-Coupling and Cyclization

Palladium catalysis is a workhorse of modern organic synthesis. For quinoline synthesis, this often involves a cascade of reactions, such as an initial C-N or C-C cross-coupling to assemble a key intermediate, which then undergoes an intramolecular cyclization to form the heterocyclic ring.[12][24] For example, palladium-catalyzed oxidative cyclization of anilines and aryl allyl alcohols can produce quinoline derivatives under redox-neutral conditions without the need for additives.[25]

III. Comparative Performance Metrics

The choice of synthetic route is ultimately a practical one. The following table summarizes key performance indicators for the discussed methodologies, based on representative data from the literature.

Synthetic StrategyTypical YieldsReaction ConditionsKey AdvantagesMajor Limitations
Friedländer Annulation 60-95%[26]High temp, strong acid/baseHigh convergence, readily available starting materialsLimited functional group tolerance, potential regioselectivity issues
Combes Synthesis 50-85%High temp, strong acid (H₂SO₄, PPA)[13][15]Good for 2,4-disubstitution, simple procedureHarsh conditions, not suitable for sensitive substrates
Doebner-von Miller 40-90%Strong acid, often requires an oxidantUses simple α,β-unsaturated carbonylsCan produce complex mixtures and byproducts, mechanism debated[17][19]
C-H Activation 70-98%[12][22]Mild to moderate temp, requires specific metal catalystHigh atom economy, excellent functional group tolerance, high regioselectivityCatalyst cost and sensitivity, may require directing groups
Multi-Component (MCR) 65-95%[20][27]Often mild, metal-catalyzed (Cu, Fe, Ag)High efficiency, operational simplicity, builds complexity quicklySubstrate scope can be limited to the specific MCR
Pd-Catalyzed Coupling 70-90%[25]Mild to moderate temp, Pd catalyst, ligandsExcellent functional group tolerance, predictable outcomesCost of palladium catalyst, multi-step cascades can be complex to optimize

IV. Decision Framework for Route Selection

Choosing the optimal synthetic pathway requires a logical assessment of the target molecule and available resources.

Decision_Tree start Define Target 3,4,8-Trisubstituted Quinoline q1 Are starting materials (e.g., substituted 2-aminoaryl ketones) readily available? start->q1 q2 Does the target contain sensitive functional groups? q1->q2 No friedlander Consider Friedländer Annulation q1->friedlander Yes q3 Is high atom economy and step efficiency a priority? q2->q3 No modern Prioritize Modern Transition-Metal Methods q2->modern Yes classical Consider other classical methods (Combes, Doebner-von Miller) q3->classical No ch_activation Focus on C-H Activation or MCRs q3->ch_activation Yes

Caption: A decision-making framework for selecting a synthetic route.

V. Detailed Experimental Protocols

The following protocols are representative examples that embody the principles of classical and modern synthetic approaches.

Protocol 1: Domino Nitro Reduction-Friedländer Heterocyclization (A Modern Classical Approach)

This protocol is adapted from a procedure that cleverly overcomes the limited availability of 2-aminobenzaldehydes by generating them in situ from stable 2-nitrobenzaldehydes.[26]

Objective: To synthesize Ethyl 2-heptylquinoline-3-carboxylate.

Reactants:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Ethyl 3-oxodecanoate (1.1 equiv)

  • Iron powder (Fe, 4.0 equiv)

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Reaction Setup: To a solution of 2-nitrobenzaldehyde in glacial acetic acid (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-oxodecanoate.

  • Reagent Addition: Add iron powder to the stirred solution in portions over 10-15 minutes. The reaction is exothermic.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 2-nitrobenzaldehyde is consumed.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-water. Neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure quinoline derivative.[26][28]

  • Expected Yield: ~82%[26]

Protocol 2: Cobalt(III)-Catalyzed C–H Activation/Cyclization of Anilines and Alkynes

This protocol exemplifies a modern, highly efficient C-H activation strategy for direct quinoline synthesis.[21][22]

Objective: To synthesize a substituted quinoline from an aniline and a diphenylacetylene.

Reactants:

  • Aniline derivative (1.0 equiv)

  • Diphenylacetylene (1.2 equiv)

  • [Cp*Co(CO)I₂] or a similar Co(III) catalyst (5 mol%)

  • AgSbF₆ (co-catalyst/oxidant, 20 mol%)

  • Dimethyl Sulfoxide (DMSO) as solvent and C1 synthon

Procedure:

  • Reaction Setup: In a nitrogen-flushed Schlenk tube, combine the aniline derivative, diphenylacetylene, Co(III) catalyst, and AgSbF₆.

  • Solvent Addition: Add anhydrous DMSO via syringe under a nitrogen atmosphere.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the limiting reagent.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove metal residues.

  • Isolation: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: After filtering and concentrating under vacuum, purify the residue by flash column chromatography on silica gel to yield the desired polysubstituted quinoline.[28]

  • Expected Yield: Good to excellent yields are typically reported for this transformation.[22]

VI. Conclusion

The synthesis of 3,4,8-trisubstituted quinolines has evolved significantly from its classical origins. While foundational methods like the Friedländer and Combes syntheses remain valuable for their simplicity and access to certain substitution patterns, they are often hampered by harsh conditions. The advent of transition-metal catalysis, particularly through C-H activation and multi-component strategies, has revolutionized the field. These modern methods provide unparalleled efficiency, mildness, and functional group tolerance, enabling the construction of highly complex and diverse quinoline libraries. The judicious selection of a synthetic route, guided by a clear understanding of the mechanistic underpinnings and performance metrics detailed in this guide, is critical for the successful advancement of research and drug development programs that rely on this vital heterocyclic scaffold.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • A review on transition-metal mediated synthesis of quinolines. (2025).
  • A review on transition-metal mediated synthesis of quinolines. (2018). Indian Academy of Sciences.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis.
  • Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy). (1997). R Discovery.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing.
  • Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyr. pubs.acs.org.
  • Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C–H Activation/Cyclization of Anilines with Alkynes. (2018).
  • An In-depth Technical Guide to the Synthesis of Novel Quinoline Deriv
  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (2024). PubMed.
  • Recent Progress in the Synthesis of Quinolines. (2019). Bentham Science Publishers.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv.
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021).
  • Combes quinoline synthesis. .

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. (2025). Beilstein Journals.
  • Doebner–Miller reaction. Wikipedia.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (2022). PubMed.
  • Friedlander synthesis of quinoline derivatives.
  • Friedländer synthesis. Wikipedia.
  • Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. Organic Chemistry Portal.
  • Combes Quinoline Synthesis. .

  • Doebner-Miller Reaction. SynArchive.
  • Combes synthesis of quinolines. .

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Combes quinoline synthesis. Wikipedia.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. pubs.rsc.org.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Synthetic strategy a Previous synthetic routes of the 3,4-dioxygenated...
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. .

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Safety & Regulatory Compliance

Safety

4-Chloro-8-(difluoromethoxy)-3-iodoquinoline proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of a molecule’s mechanistic properties. 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of a molecule’s mechanistic properties. 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline (CAS: 1593036-54-4)[1] is a highly functionalized heterocyclic building block frequently utilized in advanced drug discovery. However, its unique structural liabilities—specifically the incorporation of three distinct halogens (chlorine, fluorine, and iodine)—dictate strict adherence to specialized halogenated waste protocols.

Mishandling this compound during disposal can lead to severe equipment corrosion, environmental toxicity, and critical violations of federal safety standards. The following guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute safety and regulatory compliance.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

Standard organic waste disposal often relies on basic fuel blending or standard incineration. However, subjecting 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline to standard combustion without specialized exhaust treatment is extremely dangerous due to its polyhalogenated nature:

  • Fluorine (Difluoromethoxy group): The strong C-F bonds require immense thermal energy to cleave. Upon thermal decomposition, they generate Hydrogen Fluoride (HF) gas. HF is a highly toxic, corrosive agent that etches standard incinerator linings and poses lethal systemic inhalation risks[2].

  • Chlorine & Iodine: Cleavage of the C-Cl and C-I bonds generates Hydrogen Chloride (HCl) and Hydrogen Iodide (HI) gases, both of which are severely corrosive to respiratory tracts and environmental ecosystems[2].

  • Quinoline Core: The nitrogen-containing aromatic ring oxidizes during combustion to produce toxic Nitrogen Oxides (NOx).

Because of these off-gassing liabilities, this compound must never be mixed with non-halogenated waste streams. Mixing halogenated and non-halogenated waste not only doubles disposal costs but also introduces severe risks of incompatible exothermic reactions within the waste container[3].

Operational Handling & Segregation Protocol

To ensure regulatory compliance with the[4][5] and [6], implement the following self-validating segregation protocol in your laboratory:

Step 1: Point-of-Generation Segregation Immediately place all liquid solutions, reaction mixtures, or solid residues containing this compound into a designated "Halogenated Organic Waste" container. Keep this container strictly isolated from non-halogenated solvents (e.g., hexane, ethyl acetate)[3][7].

Step 2: Container Selection & Verification Utilize High-Density Polyethylene (HDPE) or PTFE-lined safety cans. OSHA mandates that containers must be chemically compatible with the stored waste, free from deterioration, and equipped with secure, leak-proof closures[8]. Avoid standard glass containers for long-term storage if there is any risk of acidic degradation generating HF, which will etch and compromise the glass.

Step 3: EPA-Compliant Labeling Label the container before the first drop of waste is added[7]. The label must clearly display the words "Hazardous Waste" and list the complete chemical name (4-Chloro-8-(difluoromethoxy)-3-iodoquinoline). The EPA strictly prohibits the use of abbreviations or chemical formulas on waste labels to ensure emergency responders have immediate, clear information[6][7][8].

Step-by-Step Spill Response & Decontamination

In the event of a localized spill, execute the following procedure to mitigate exposure to the polyhalogenated dust or solution:

Step 1: Isolation & Ventilation Immediately evacuate the immediate area. Ensure the chemical fume hood exhaust is operating at maximum capacity to ventilate potential halogenated vapors. Close laboratory doors to isolate the environment[7].

Step 2: PPE Donning Equip heavy-duty nitrile gloves, chemical splash goggles, a lab coat, and a particulate respirator (if the compound is in dry powder form) to comply with OSHA Permissible Exposure Limits (PELs)[4][5].

Step 3: Containment

  • For Solid Spills: Use non-sparking tools to gently sweep up the material, deliberately avoiding dust generation.

  • For Liquid Solutions: Deploy inert, chemical-resistant absorbent pads. Allow the pads to sit and fully absorb the spill[7].

Step 4: Neutralization & Packaging Place all absorbed material, sweeping debris, and contaminated PPE into a secondary containment bag. Seal it tightly, label it as "Halogenated Hazardous Waste - Spill Debris," and contact your Environmental Health and Safety (EHS) department for immediate pickup[7].

Institutional Disposal & Incineration Strategy

Once transferred from the laboratory to a licensed hazardous waste facility, the compound must undergo specialized thermal destruction to neutralize its toxic components[2]:

Step 1: Rotary Kiln Incineration The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1100°C. This extreme thermal environment is required to overcome the high bond dissociation energy of the C-F and C-Cl bonds, ensuring complete destruction of the organic framework[2].

Step 2: Caustic Scrubbing The incinerator must be equipped with a high-efficiency wet scrubber. As the toxic exhaust gases (HF, HCl, HI) exit the combustion chamber, they are passed through an alkaline cascade (typically Sodium Hydroxide or Calcium Hydroxide). This acid-base reaction neutralizes the lethal gases into inert, environmentally safe halide salts (NaF, NaCl, NaI) before the exhaust is released[2].

Quantitative Waste Profiling

Summarized below are the critical physical and regulatory parameters required for the safe profiling and manifesting of this compound:

ParameterSpecification
Chemical Name 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline
CAS Registry Number 1593036-54-4[1]
Waste Classification Halogenated Organic Waste (Characteristic/Listed)[3]
Primary Halogens Chlorine (Cl), Fluorine (F), Iodine (I)
Combustion Byproducts HF, HCl, HI, NOx, CO[2]
Required Thermal Treatment Rotary Kiln Incineration (>1100°C)[2]
Required Exhaust Treatment Alkaline/Caustic Wet Scrubbing[2]
Container Compatibility HDPE, PTFE-lined (Vapor-tight, leak-proof)[7][8]

Visual Workflow: Disposal & Neutralization Pathway

G A Waste Generation 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline B Primary Segregation Halogenated Organic Waste Stream A->B Accumulation C HazMat Transport EPA/RCRA Compliant Manifest B->C Off-site Transfer D Thermal Destruction Rotary Kiln Incinerator (>1100°C) C->D Combustion E Gas Scrubbing Caustic Scrubber (NaOH/Ca(OH)2) D->E Toxic Exhaust (HF, HCl, HI) F Neutralized Effluent Inert Halide Salts (NaCl, NaF, NaI) E->F Neutralization

Lifecycle and thermal neutralization pathway for polyhalogenated quinoline waste.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Insights. [Link]

  • Solvent Washer. "How To Safely Dispose of Chemicals in Your Lab - Solvent Waste Management." Solvent Washer Guides. [Link]

  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publications.[Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA Hazardous Waste Generators.[Link]

  • Electronic Code of Federal Regulations (eCFR). "29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories." eCFR Title 29. [Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." UIUC DRS Guidelines. [Link]

Sources

Handling

Mastering the Unfamiliar: A Comprehensive Guide to Handling 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline

For the pioneering researchers and scientists in drug development, the introduction of a novel compound into the workflow is both an opportunity for discovery and a moment for heightened safety vigilance. 4-Chloro-8-(dif...

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and scientists in drug development, the introduction of a novel compound into the workflow is both an opportunity for discovery and a moment for heightened safety vigilance. 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline is one such molecule, a complex halogenated quinoline derivative with a toxicological profile that is not yet fully elucidated.[1] This guide provides a robust framework for its safe handling, storage, and disposal, grounded in established safety principles and data from analogous compounds. Our objective is to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Acknowledging the Unknown

The Safety Data Sheet (SDS) for 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline identifies it as harmful if swallowed, a skin and eye irritant, and a potential cause of respiratory irritation.[1] A critical takeaway from the available documentation is the statement: "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[1] This necessitates a cautious approach, treating the compound with a high degree of respect and assuming it may possess other, as-yet-unidentified hazards. Structurally related halogenated quinolines are known to have a range of toxic effects, including the potential for severe tissue damage and systemic toxicity. Therefore, the operational plan must be built on a foundation of stringent control measures.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when handling 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may warrant additional measures.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Regular changes of the outer glove (every 30-60 minutes or immediately upon suspected contact) are crucial.[2]
Eye and Face Protection Tightly fitting safety goggles with side shields and a face shield.This combination protects against splashes and airborne particles. Standard safety glasses are insufficient.[2]
Body Protection A disposable, solid-front, back-closing laboratory gown with long, cuffed sleeves.This prevents skin contact and contamination of personal clothing. The cuffs should be tucked into the inner pair of gloves.
Respiratory Protection A NIOSH-approved respirator with appropriate particulate filters.Given the potential for respiratory irritation and the lack of comprehensive inhalation toxicity data, respiratory protection is essential, especially when handling the solid compound or preparing solutions.[1][3]

Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow should be strictly adhered to.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Inner Gloves Don2 2. Gown Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Figure 1. Procedural flow for donning and doffing PPE.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is essential for all procedures involving 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • The storage location should be clearly labeled with the compound's identity and associated hazards.

3.2. Handling and Weighing

  • All handling of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • When weighing the solid, use a balance with a draft shield inside the fume hood.

  • Employ careful technique to avoid generating dust.

3.3. Solution Preparation

  • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Ensure that the chosen solvent is compatible with the compound and the experimental procedure.

Emergency Procedures: Preparedness is Paramount

4.1. Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Spill->Alert Assess Assess Spill Size & Risk Evacuate->Assess Alert->Assess SmallSpill Small Spill? Assess->SmallSpill Cleanup Contain & Clean with Appropriate Kit SmallSpill->Cleanup Yes LargeSpill Large Spill? SmallSpill->LargeSpill No Dispose Dispose of Waste as Hazardous Cleanup->Dispose ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Yes

Figure 2. Decision-making workflow for spill response.

For small spills, use an inert absorbent material, and for larger spills, evacuate the area and contact the appropriate emergency response team.[6][7]

4.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

Disposal Plan: A Responsible Conclusion

All waste containing 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Segregate halogenated waste from non-halogenated waste streams.[7]

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9][10]

By adhering to these stringent safety protocols, you can confidently and safely incorporate 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline into your research, paving the way for new discoveries while upholding the highest standards of laboratory safety.

References

  • Merck Millipore. (n.d.).
  • Sigma-Aldrich. (2026, February 16).
  • Thermo Fisher Scientific. (2025, October 16).
  • ECHEMI. (n.d.). 4-Chloro-8-(trifluoromethyl)
  • CDH Fine Chemical. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • Techno PharmChem. (n.d.).
  • Fisher Scientific. (2010, September 6).
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • PPP Mag. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2024, November 5).
  • TCI Chemicals. (2025, September 12).
  • Braun Research Group. (n.d.).
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Washington State University. (n.d.).
  • PSFC. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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